molecular formula C6H6Cl3N B1469450 3-Chloro-5-(chloromethyl)pyridine hydrochloride CAS No. 847610-86-0

3-Chloro-5-(chloromethyl)pyridine hydrochloride

Cat. No.: B1469450
CAS No.: 847610-86-0
M. Wt: 198.5 g/mol
InChI Key: SLFIOMUSOAXIAV-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C6H6Cl3N and its molecular weight is 198.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Cl2N.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFIOMUSOAXIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736670
Record name 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1)
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Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847610-86-0
Record name 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1)
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Record name 3-chloro-5-(chloromethyl)pyridine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Chloro-5-(chloromethyl)pyridine hydrochloride, identified by the CAS Number 847610-86-0 , is a halogenated pyridine derivative that serves as a highly reactive and versatile intermediate in synthetic organic chemistry.[1] Its structure, featuring a pyridine ring substituted with two reactive chlorine atoms—one on the aromatic ring and one in the methyl group—makes it a valuable synthon for the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling properties, rendering it suitable for a variety of laboratory and industrial applications.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, key applications in medicinal chemistry, and essential safety and handling protocols. The insights provided herein are intended to empower researchers and drug development professionals to effectively and safely utilize this important chemical building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling. Below is a summary of the key properties of this compound.

PropertyValueSource/Comment
CAS Number 847610-86-0[1]
Molecular Formula C₆H₆Cl₃N[1]
Molecular Weight 198.47 g/mol [1]
Appearance Expected to be a solidInferred from related compounds.
Melting Point Not availableData for the specific CAS number is not readily available.
Solubility Soluble in waterInferred from the hydrochloride salt nature.[2]
Storage Store at 2-8°C under an inert atmosphereRecommended for stability.

Synthesis of this compound

The proposed synthetic pathway can be broken down into three key stages:

  • Oxidation of the methyl group to a carboxylic acid.

  • Reduction of the carboxylic acid to a hydroxymethyl group.

  • Chlorination of the hydroxymethyl group to the desired chloromethyl functionality, followed by hydrochloride salt formation.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Chlorination & Salt Formation A 3-Chloro-5-methylpyridine B 3-Chloro-5-pyridinecarboxylic acid A->B  KMnO4, H2O, Heat   C 3-Chloro-5-(hydroxymethyl)pyridine B->C  1. Esterification (SOCl2, MeOH)  2. Reduction (NaBH4)   D 3-Chloro-5-(chloromethyl)pyridine hydrochloride C->D  SOCl2, Toluene, Heat   Synthetic_Utility A 3-Chloro-5-(chloromethyl)pyridine hydrochloride C Target Molecule (e.g., API) A->C Nucleophilic Substitution B Nucleophile (e.g., R-NH2, R-SH, R-OH) B->C

References

3-Chloro-5-(chloromethyl)pyridine hydrochloride molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive chloromethyl group and a chloro-substituted pyridine ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, outlines a logical synthetic pathway, discusses its chemical reactivity, and presents a practical experimental protocol for its application in N-alkylation reactions. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel bioactive compounds.

Core Molecular Profile

This compound is the hydrochloride salt of 3-chloro-5-(chloromethyl)pyridine. The addition of hydrochloric acid protonates the pyridine nitrogen, enhancing the compound's stability and modifying its solubility profile. The primary driver of its synthetic utility is the chloromethyl group, which acts as a potent electrophile for introducing the 3-chloro-pyridin-5-ylmethyl moiety into target structures.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆Cl₃N[1][2]
Molecular Weight 198.48 g/mol [1][2]
CAS Number 847610-86-0[1][3]
IUPAC Name 3-chloro-5-(chloromethyl)pyridine;hydrochloride[1]
Synonyms Pyridine, 3-chloro-5-(chloromethyl)-, hydrochloride (1:1)[1]
Free Base CAS 847737-51-3[4]
Free Base Formula C₆H₅Cl₂N[4][5]
Free Base Mol. Weight 162.01 g/mol [5]
SMILES ClCC1=CN=CC(Cl)=C1[4]

Synthesis and Mechanism

The synthesis of this compound typically originates from a precursor such as 3-chloro-5-methylpyridine. The key transformation is the chlorination of the methyl group at the 5-position.

Plausible Synthetic Route: Radical Chlorination

A common and effective method for the chlorination of a methyl group attached to an aromatic ring is free radical halogenation. This process involves the initiation, propagation, and termination of a radical chain reaction.

  • Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to form free radicals.

  • Propagation: A chlorine source, typically N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is used. The initiator radical abstracts a hydrogen atom from the methyl group of 3-chloro-5-methylpyridine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with the chlorine source to form the chloromethyl product and a new radical, which continues the chain reaction.

  • Termination: The reaction concludes when radicals combine to form non-radical species.

The choice of a radical pathway is crucial because it selectively targets the activated C-H bonds of the methyl group over the more inert C-H bonds on the pyridine ring. The subsequent treatment with HCl gas or an HCl solution in an anhydrous solvent yields the final hydrochloride salt.

Synthesis_Workflow cluster_0 Synthesis Pathway Start 3-Chloro-5-methylpyridine Reaction Free Radical Chlorination Start->Reaction Reagents Radical Initiator (e.g., AIBN) Chlorinating Agent (e.g., NCS) Reagents->Reaction Intermediate 3-Chloro-5-(chloromethyl)pyridine (Free Base) Reaction->Intermediate Product 3-Chloro-5-(chloromethyl)pyridine Hydrochloride Intermediate->Product HCl_Addition Anhydrous HCl HCl_Addition->Product Reactivity_Diagram cluster_1 Core Reactivity Reagent 3-Chloro-5-(chloromethyl)pyridine Product Substituted Product (Alkylated Nucleophile) Reagent->Product SN2 Reaction Nucleophile Nucleophile (e.g., R₂NH, ROH, RSH) Nucleophile->Product

References

Structure Elucidation of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride: A Multi-Technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the definitive structure elucidation of 3-chloro-5-(chloromethyl)pyridine hydrochloride, a key heterocyclic building block in modern drug discovery. The narrative moves beyond a simple recitation of analytical techniques, focusing instead on the strategic integration of data to create a self-validating system. Each experimental choice is rationalized, and each piece of data is used to confirm or challenge the proposed structure, mirroring the rigorous process required in pharmaceutical development. Pyridine derivatives are foundational in medicinal chemistry, known to impart a wide range of biological activities, from anticancer to antiviral effects[1][2]. Therefore, unambiguous characterization of this intermediate is paramount to ensuring the integrity of downstream synthesis and the safety and efficacy of final active pharmaceutical ingredients (APIs).

Foundational Analysis: Physical Properties and Elemental Composition

Before engaging advanced spectroscopic methods, a foundational analysis establishes the compound's basic identity and purity. This initial data provides the fundamental constraints that all subsequent spectroscopic interpretations must satisfy.

Key Physical and Chemical Properties

A summary of the essential properties for this compound is presented below.

PropertyValueSource
CAS Number 847610-86-0[3]
Molecular Formula C₆H₆Cl₃N[4]
Molecular Weight 198.48 g/mol [4]
Appearance White to pale brown solid[5]
IUPAC Name 3-chloro-5-(chloromethyl)pyridine;hydrochloride[6]

Experimental Protocol: Elemental Analysis

Combustion analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

  • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analyze using a calibrated CHN elemental analyzer.

  • The theoretical percentages are calculated from the molecular formula C₆H₆Cl₃N.

  • Validation Check: The experimentally determined percentages must align with the theoretical values within an acceptable error margin (typically ±0.4%).

  • Theoretical Percentages: C: 36.30%, H: 3.05%, N: 7.06%, Cl: 53.59%

  • Trustworthiness: A significant deviation from these values would indicate the presence of impurities (e.g., residual solvent, starting materials) or an incorrect molecular formula, immediately halting the elucidation process pending further purification and investigation.

Unveiling the Molecular Blueprint: Spectroscopic & Spectrometric Analyses

With the elemental composition confirmed, a suite of spectroscopic techniques is deployed to map the molecular connectivity and confirm the overall structure. The workflow is designed so that each technique provides complementary information, building a cohesive and validated structural picture.

G cluster_0 Structure Elucidation Workflow Initial Sample Initial Sample Elemental Analysis Elemental Analysis Initial Sample->Elemental Analysis Provides %C,H,N Mass Spec Mass Spec Initial Sample->Mass Spec Provides MW & Isotope Pattern NMR NMR Initial Sample->NMR Maps C-H Framework IR Spec IR Spec Initial Sample->IR Spec Identifies Functional Groups Elemental Analysis->Mass Spec Confirms Formula Mass Spec->NMR Confirms MW Final Structure Final Structure NMR->Final Structure Defines Connectivity IR Spec->NMR Confirms Bonds X-ray (Optional) X-ray (Optional) Final Structure->X-ray (Optional) Absolute Confirmation

Caption: Integrated workflow for structure elucidation.

2.1. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the first spectroscopic checkpoint, providing the molecular weight of the parent compound and a characteristic isotopic pattern that acts as a structural fingerprint.

  • Expertise & Causality: For this molecule, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The pyridine nitrogen is basic and readily accepts a proton, forming a stable [M+H]⁺ ion corresponding to the free base, C₆H₅Cl₂N. We expect to observe the molecular ion for the free base, not the full hydrochloride salt. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will generate a distinctive isotopic cluster.

Expected Fragmentation and Isotopic Pattern: The primary observed ion should be for the protonated free base [C₆H₅Cl₂N + H]⁺.

  • [M+H]⁺ (²x³⁵Cl): m/z ≈ 162.98

  • [M+H]⁺ (¹x³⁵Cl, ¹x³⁷Cl): m/z ≈ 164.98

  • [M+H]⁺ (²x³⁷Cl): m/z ≈ 166.98

The expected intensity ratio for a species with two chlorine atoms is approximately 9:6:1. A key fragmentation pathway would be the loss of a chlorine radical from the chloromethyl group, a benzylic-like position, leading to a stable cation.

Experimental Protocol: ESI-MS

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Infuse the solution directly into the ESI source.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Validation Check: The observed m/z of the most abundant peak in the molecular ion cluster must match the calculated exact mass of the [M+H]⁺ ion. The isotopic pattern must match the theoretical distribution for a dichlorinated compound[6].

2.2. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides rapid confirmation of key functional groups. It is particularly useful for identifying the pyridine ring and the presence of the hydrochloride salt.

  • Expertise & Causality: The protonation of the pyridine nitrogen by HCl leads to the formation of an N⁺-H bond, which gives rise to a very broad and characteristic absorption in the 2500-3000 cm⁻¹ region. This often overlaps with C-H stretching frequencies. Aromatic C=C and C=N stretching vibrations within the pyridine ring are also expected.

Experimental Protocol: ATR-IR

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Validation Check: The presence of the key stretches listed in the table below confirms the major structural components. The absence of strong, sharp peaks around 3300-3500 cm⁻¹ confirms the absence of significant water or alcohol impurities.

Summary of Expected IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
~3000-2500N⁺-H stretch (broad)Pyridinium ion
~3100-3000C-H stretch (aromatic)Pyridine ring
~2950-2850C-H stretch (aliphatic)-CH₂Cl group
~1600-1450C=C, C=N stretchesPyridine ring
~800-700C-Cl stretch-CH₂Cl, Ar-Cl

This data is consistent with general spectra for pyridine hydrochlorides[7].

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the precise connectivity of the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are required for a full assignment.

  • Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it readily dissolves the hydrochloride salt and its residual solvent peak does not interfere with key sample signals. Due to the electron-withdrawing effects of the nitrogen atom and the chlorine substituents, all aromatic protons are expected to be significantly downfield. Protonation of the ring nitrogen further deshields the ring protons, shifting them even further downfield compared to the free base[8].

G a 3-Chloro-5-(chloromethyl)pyridine Structure b Atom Numbering for NMR Assignment: H2: Proton at C2 H4: Proton at C4 H6: Proton at C6 H7: Protons on the chloromethyl group (-CH2Cl)

Caption: Structure and numbering for NMR assignments.

Experimental Protocol: ¹H and ¹³C NMR

  • Dissolve ~15-20 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum, referencing the residual DMSO peak to δ 2.50 ppm.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum, referencing the DMSO-d₆ septet to δ 39.52 ppm.

  • (Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous assignment.

¹H NMR - Expected Data and Interpretation

ProtonMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
H2Doublet (d)~9.0Adjacent to N⁺ and deshielded by Cl at C3.
H6Doublet (d)~8.9Adjacent to N⁺.
H4Triplet (t) or dd~8.6Coupled to H2 and H6 (meta-coupling).
H7 (-CH₂Cl)Singlet (s)~5.1Aliphatic protons adjacent to an aromatic ring and a chlorine atom.
N⁺-HBroad Singlet>14 (often not observed)Highly deshielded, rapidly exchanging proton.

Note: The exact chemical shifts are predictions based on data for similar compounds like 3-(chloromethyl)pyridine hydrochloride[9]. The multiplicity for H4 might appear as a triplet due to similar meta-coupling constants (⁴JHH) to H2 and H6.

¹³C NMR - Expected Data and Interpretation

CarbonApprox. Chemical Shift (δ, ppm)Rationale
C2~148Adjacent to N⁺, deshielded.
C6~146Adjacent to N⁺, deshielded.
C4~142Deshielded by N⁺.
C3~132Carbon bearing a chlorine atom.
C5~130Carbon bearing the -CH₂Cl group.
C7 (-CH₂Cl)~43Aliphatic carbon attached to chlorine.

Validation Check: The number of signals in both ¹H and ¹³C spectra must match the number of unique protons and carbons in the proposed structure. The splitting patterns in the ¹H spectrum must be consistent with the connectivity.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state[10].

Experimental Protocol: X-ray Crystallography

  • Grow suitable single crystals of the compound, typically by slow evaporation from a solvent system like ethanol/ether.

  • Mount a crystal on a goniometer.

  • Collect diffraction data using a diffractometer with MoKα or CuKα radiation.

  • Solve and refine the structure using specialized software (e.g., SHELXTL).

  • Validation Check: The resulting 3D model will show the precise spatial arrangement of all atoms, confirming connectivity, bond lengths, and bond angles. It will also definitively locate the chloride counter-ion relative to the protonated pyridine ring.

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple analytical techniques. Elemental analysis and mass spectrometry confirm the molecular formula and weight. IR spectroscopy identifies the key functional moieties, particularly the pyridinium salt. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, defining the precise isomer and connectivity. Each step serves as a validation gate for the next, culminating in a structural assignment of the highest confidence, ready for application in a regulated drug development environment.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-5-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from reaction kinetics to formulation and bioavailability—this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the principles and methodologies required for rigorous solubility assessment. We provide field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this important compound.

Introduction: The Critical Role of Solubility

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility profile across a range of organic solvents is a fundamental physicochemical property that dictates its handling, reaction efficiency, purification, and ultimately, its suitability for various stages of drug development. A thorough understanding of its solubility is not merely an academic exercise; it is a cornerstone of process optimization, formulation development, and ensuring consistent product quality.

Low solubility can lead to challenges in achieving desired reaction concentrations, while excessively high solubility might complicate precipitation and crystallization steps. Therefore, a quantitative understanding of this compound's solubility in relevant organic solvents is essential for robust and scalable synthetic processes.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is crucial for interpreting its solubility behavior. As a hydrochloride salt, it is expected to have a degree of polarity that will significantly influence its interaction with solvents of varying polarities.

PropertyValueSource
Molecular Formula C₆H₇Cl₂N · HClPubChem[1]
Molecular Weight 164.03 g/mol PubChem[1]
Appearance Yellow or tannish-yellow solidPubChem[1]
Melting Point 137-143 °CSigma-Aldrich
Water Solubility ≥ 100 mg/mL at 20°CPubChem[1]

Note: Quantitative solubility data in a broad range of organic solvents is not extensively available in public literature, necessitating experimental determination.

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

When discussing solubility, it is imperative to distinguish between two key concepts: kinetic and thermodynamic solubility.[2][3]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It represents the concentration of the solute in a saturated solution when the system has reached equilibrium with an excess of undissolved solid. This is the "gold standard" measurement, often determined by the shake-flask method, which allows sufficient time for the dissolution and precipitation processes to reach a steady state.[3][4]

  • Kinetic Solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a supersaturated solution. This is often a higher-throughput assessment used in early-stage drug discovery.[2][5] The compound is typically dissolved in a strong organic solvent like DMSO and then diluted into the aqueous or organic solvent of interest. Precipitation is then monitored over a shorter time frame. While useful for rapid screening, kinetic solubility can often overestimate the true thermodynamic solubility.[4]

For the purpose of process chemistry and formulation development, thermodynamic solubility provides the most reliable and relevant data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[4]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_compound Weigh excess 3-Chloro-5- (chloromethyl)pyridine HCl prep_solvent Add precise volume of organic solvent to vial prep_compound->prep_solvent Combine agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through 0.45 µm PTFE filter centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute analyze Quantify by HPLC-UV dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Measurement cluster_analysis Analysis prep_stock Prepare concentrated stock solution in DMSO (e.g., 10 mM) add_stock Add small volume of DMSO stock to solvents prep_stock->add_stock prep_plate Dispense test solvents into a 96-well plate prep_plate->add_stock incubate Incubate at room temp for 1-2 hours with shaking add_stock->incubate measure Measure absorbance (turbidity) at 620 nm incubate->measure determine_poc Identify Point of Precipitation (POC) measure->determine_poc calculate Report kinetic solubility as highest soluble concentration determine_poc->calculate

References

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-5-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for 3-Chloro-5-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who handle this compound. By elucidating the chemical liabilities of the molecule and outlining rigorous protocols for its storage and stability assessment, this guide aims to ensure the integrity and purity of this compound throughout its lifecycle in a research and development setting.

Introduction: Chemical Identity and Significance

This compound is a disubstituted pyridine derivative. The pyridine ring is a common motif in a vast array of pharmaceutical agents, and the chloro and chloromethyl substituents provide reactive handles for the synthesis of more complex molecules. The hydrochloride salt form is often utilized to improve the solubility and handling properties of the parent compound.

A clear understanding of the stability of this intermediate is paramount, as degradation can lead to the formation of impurities that may be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name This compound
Synonyms Not Widely Available
CAS Number 847610-86-0[1]
Molecular Formula C₆H₆Cl₃N[1]
Molecular Weight 198.48 g/mol
Appearance Solid (Form may vary)
Hygroscopicity Expected to be hygroscopic[2][3]

Chemical Stability Profile and Potential Degradation Pathways

The chemical structure of this compound contains several features that are susceptible to degradation under various conditions. The primary routes of degradation are anticipated to be hydrolysis and potential photodegradation.

Hydrolytic Degradation

The most significant stability concern for this compound is the hydrolysis of the chloromethyl group. This is a common degradation pathway for chloromethyl-substituted aromatic compounds, particularly in the presence of moisture.[4] The electron-withdrawing nature of the pyridine ring can make the benzylic carbon of the chloromethyl group more susceptible to nucleophilic attack by water.

The proposed primary hydrolytic degradation pathway is as follows:

Caption: Proposed primary hydrolytic degradation pathway.

This reaction leads to the formation of 3-Chloro-5-(hydroxymethyl)pyridine hydrochloride, a significant impurity. The rate of this hydrolysis is expected to be influenced by:

  • Moisture/Humidity: Higher relative humidity will accelerate degradation. The hygroscopic nature of hydrochloride salts can exacerbate this by attracting and retaining water molecules.[5][6]

  • Temperature: Increased temperature will increase the rate of the hydrolysis reaction.

  • pH: In solution, the pH can significantly impact the hydrolysis rate.

Photodegradation

Chlorinated pyridines can be susceptible to photodegradation upon exposure to UV light. The energy from the light can induce cleavage of the carbon-chlorine bonds or promote other reactions within the pyridine ring, such as hydroxylation or ring-opening.[2][7][8][9] While solid-state photodegradation is generally slower than in solution, it is a critical factor to consider for long-term storage.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur, leading to a complex mixture of degradation products. The specific decomposition profile would need to be determined experimentally through techniques such as thermogravimetric analysis (TGA).

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following storage and handling conditions are recommended to maintain the purity and integrity of this compound.

Table 2: Recommended Storage and Handling Protocols

ConditionRecommendationRationale
Temperature Store in a cool environment, refrigerated (2-8 °C) is recommended for long-term storage.To minimize the rate of potential hydrolytic and thermal degradation.[2]
Humidity Store in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).To protect against hygroscopicity and subsequent hydrolysis of the chloromethyl group.[2][3][10]
Light Protect from light by using amber vials or storing in a dark location.To prevent potential photodegradation of the chlorinated pyridine ring.
Container Use well-sealed, airtight containers made of non-reactive materials (e.g., glass).To prevent moisture ingress and potential interaction with the container material.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.The compound is expected to be an irritant and potentially harmful.

Experimental Protocol: Solid-State Stability Study

To experimentally determine the shelf-life and confirm the optimal storage conditions, a comprehensive solid-state stability study should be conducted. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][11][12]

Objective

To evaluate the stability of this compound in the solid state under various temperature and humidity conditions over time.

Materials and Equipment
  • This compound (multiple batches if available)

  • Stability chambers with controlled temperature and humidity

  • Amber glass vials with airtight seals

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Desiccator

Experimental Workflow

cluster_0 Stability Study Workflow A 1. Sample Preparation Aliquot compound into amber vials B 2. Initial Analysis (T=0) - Appearance - Purity (HPLC) - Water Content A->B C 3. Place Samples in Stability Chambers - Long-Term: 25°C/60% RH - Accelerated: 40°C/75% RH B->C D 4. Pull Samples at Time Points (e.g., 1, 3, 6, 9, 12 months) C->D E 5. Analyze Samples - Appearance - Purity (HPLC) - Degradation Products D->E F 6. Data Analysis - Plot purity vs. time - Determine degradation kinetics - Propose re-test date E->F

Caption: Workflow for a solid-state stability study.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a sufficient amount of this compound into pre-labeled amber glass vials.

    • Ensure each vial contains enough material for at least two analyses.

    • Securely seal the vials.

  • Initial Analysis (Time Zero):

    • Perform a complete analysis on a representative sample of the starting material.

    • Appearance: Record the physical appearance (e.g., color, crystallinity).

    • Purity Assay: Determine the initial purity using a validated stability-indicating HPLC method.

    • Water Content: Measure the initial water content (e.g., by Karl Fischer titration).

  • Storage Conditions:

    • Place the prepared vials into stability chambers set to the following ICH conditions:

      • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Include a set of samples stored at a control condition (e.g., 5 °C in a desiccator).

  • Time Points for Analysis:

    • For accelerated studies, typical time points are 0, 1, 3, and 6 months.

    • For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, and 24 months.[11]

  • Sample Analysis at Each Time Point:

    • At each designated time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Perform the following analyses:

      • Appearance: Note any changes in physical appearance.

      • Purity Assay and Impurity Profile: Analyze by the stability-indicating HPLC method to quantify the parent compound and any degradation products.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[13][14]
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a starting point, and the method must be fully developed and validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality of subsequent synthetic intermediates and final APIs. The primary degradation pathway is anticipated to be the hydrolysis of the chloromethyl group, which is exacerbated by the hygroscopic nature of the hydrochloride salt. Adherence to stringent storage conditions—cool, dry, and protected from light—is essential. A well-designed solid-state stability study, utilizing a validated stability-indicating HPLC method, is necessary to experimentally determine the re-test period and confirm appropriate storage conditions for this vital pharmaceutical building block.

References

3-Chloro-5-(chloromethyl)pyridine hydrochloride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety Data Sheet of 3-Chloro-5-(chloromethyl)pyridine hydrochloride

Introduction

This compound is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and the development of novel pharmaceutical agents. Its bifunctional nature, featuring both a chloro- and a chloromethyl- substituent on the pyridine ring, makes it a versatile intermediate for introducing the 3-chloro-5-methylpyridine moiety into larger molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, handling, and emergency protocols associated with this compound, synthesized from authoritative Safety Data Sheet (SDS) information.

Chemical Identification and Physical Properties

Correct identification is the cornerstone of chemical safety. This compound is also known by synonyms such as 3-Picolyl chloride hydrochloride.[1][2]

PropertyValueSource
CAS Number 6959-48-4[1][2]
EC Number 230-150-4[1][2]
Molecular Formula C₆H₆ClN · HCl (or C₆H₇Cl₂N)[2][3]
Molecular Weight 164.03 g/mol [2][3]
Physical Appearance Yellow powder or yellow-tan solid with an irritating odor.[3][3]
Melting Point 137-143 °C (lit.)[2]
Solubility Soluble in water (≥100 mg/mL at 66 °F).[3][3]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is crucial for risk assessment and the implementation of appropriate safety controls. The primary hazards are related to its corrosive and toxic nature.

Signal Word: Danger [2][3]

GHS Pictograms:

alt text

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][3][4]
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage.[1][3][4]
Serious Eye Damage/Irritation (Category 1)H314: Causes severe skin burns and eye damage.[2]
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects.[1][2]
Corrosive to Metals (Category 1)H290: May be corrosive to metals.[1][4]

Precautionary Statements (selected):

  • Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P264 (Wash skin thoroughly after handling).[1][4]

  • Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[1][4]

  • Storage: P405 (Store locked up), P406 (Store in corrosive resistant container).[4]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure risk and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to handle this compound within a certified chemical fume hood to control dust and vapor inhalation.[5] Proper ventilation is mandatory.[1]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2] Eyewash stations must be readily accessible.[5]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Respiratory Protection: For situations where dust may be generated, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P3) should be used.[2][5]

General Handling Practices
  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly sealed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Avoid generating dust during transfer and weighing.[1]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed and store in the original, corrosive-resistant container.[1]

  • Store locked up, away from incompatible materials such as strong oxidizing agents, and foodstuff containers.[1][4]

  • Protect containers from physical damage and inspect regularly for leaks.[1]

First-Aid and Emergency Response

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures by Exposure Route
  • Inhalation: Immediately move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[1][6] Seek immediate medical attention, even if symptoms do not immediately develop.[3][7]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with large amounts of running water for at least 15 minutes.[1][3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Remove contact lenses if present and easy to do so.[1] Transport to a hospital or doctor without delay.[1]

  • Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical.[3] Immediately call a poison control center or doctor for treatment advice.[3]

Spill Response Protocol

In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]

  • Alert: Notify colleagues and emergency services, informing them of the location and nature of the hazard.[8]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[1]

  • Contain & Clean: For solid spills, avoid generating dust.[1] Carefully sweep or vacuum the material into a clean, dry, labeled container for disposal.[1] Do not use water to clean up the dry spill initially, as this could create a corrosive solution.

  • Decontaminate: Once the bulk material is removed, flush the area with water.[1]

  • Dispose: Dispose of the waste material and contaminated items through an authorized hazardous waste collection service, in accordance with local, state, and federal regulations.[8]

Spill_Response_Workflow start_end start_end action action decision decision precaution precaution start Spill Occurs evacuate 1. Evacuate Area start->evacuate alert 2. Alert Personnel & Emergency Services evacuate->alert ppe 3. Don Full PPE alert->ppe contain 4. Contain Spill (Avoid Dust Generation) ppe->contain cleanup 5. Collect Solid Material into Labeled Container contain->cleanup decontaminate 6. Decontaminate Area with Water cleanup->decontaminate dispose 7. Dispose of Waste (Hazardous) decontaminate->dispose end Spill Secured dispose->end

Caption: Workflow for handling a solid chemical spill.

Toxicological Profile

Exposure to this compound can cause significant health effects.

  • Acute Effects: Symptoms of exposure include irritation and burns to the skin, eyes, mucous membranes, and upper respiratory tract.[3] Inhalation may cause coughing, wheezing, and shortness of breath.[3] Ingestion is harmful and can cause nausea and vomiting.[3]

  • Chronic Effects & Specific Hazards:

    • Mutagenicity: The compound is suspected of causing genetic defects (GHS Category 2).[1][2]

    • Carcinogenicity: A bioassay conducted by the National Cancer Institute suggested possible carcinogenicity.[3]

    • Allergic Reaction: It may cause an allergic skin reaction.[1]

Fire and Explosion Hazard Data

  • Combustibility: The material is combustible, presenting a slight fire hazard when exposed to heat or flame.[1]

  • Hazardous Combustion Products: When heated to decomposition, it may emit toxic and corrosive fumes containing nitrogen oxides, hydrogen chloride, and carbon oxides.[1][3]

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire. Water spray, foam, dry chemical powder, or carbon dioxide are appropriate.[1]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Ecological Information

This substance is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Spills should be prevented from entering drains or water courses.[8]

References

Whitepaper: Strategic Synthesis of Novel Pyridine Derivatives Through Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make it a "privileged scaffold" in drug design.[1][3] The efficient synthesis of highly functionalized pyridine derivatives is, therefore, a critical endeavor for the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of the pivotal intermediates that underpin the construction and functionalization of the pyridine ring. We will move beyond simple procedural lists to explore the mechanistic rationale and strategic considerations behind the use of key intermediates such as dihydropyridines, pyridinium salts, and pyridine N-oxides, offering field-proven insights for the practicing scientist.

Part 1: The Two Pillars of Pyridine Synthesis: De Novo Construction vs. Ring Functionalization

The synthesis of substituted pyridines can be broadly categorized into two strategic approaches: (1) the de novo construction of the aromatic ring from acyclic precursors, and (2) the direct functionalization of a pre-existing pyridine core. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

The workflow below illustrates these divergent yet complementary pathways, each relying on distinct classes of key intermediates to achieve its goal.

G cluster_0 Synthetic Strategies cluster_1 De Novo Ring Construction cluster_2 Pyridine Ring Functionalization Start Target Pyridine Derivative Strategy Choose Synthetic Approach Start->Strategy DeNovo Build Ring from Acyclic Precursors Strategy->DeNovo Complex substitution required from start Functionalization Modify Existing Pyridine Ring Strategy->Functionalization Simple pyridine starting material MCR Multicomponent Reactions (e.g., Hantzsch) DeNovo->MCR Cyclo Annulation / Cycloaddition DeNovo->Cyclo DHP Key Intermediate: 1,4-Dihydropyridines MCR->DHP Enamine Key Intermediates: Enamines, Enaminones Cyclo->Enamine Final1 Target Pyridine DHP->Final1 Aromatization Enamine->Final1 Cyclization CH Direct C-H Functionalization Functionalization->CH Activation Ring Activation Functionalization->Activation Final2 Target Pyridine CH->Final2 Activated Key Intermediates: Pyridinium Salts, N-Oxides Activation->Activated Activated->Final2 Nucleophilic Attack / Rearrangement

Caption: Divergent strategies for novel pyridine synthesis.

Part 2: De Novo Ring Construction: Forging the Core Scaffold

Building the pyridine ring from the ground up offers unparalleled control over the final substitution pattern. This is often achieved through multicomponent reactions (MCRs) or other cyclization strategies that assemble the ring in a single or few steps.

The Hantzsch Synthesis and the 1,4-Dihydropyridine Intermediate

The Hantzsch dihydropyridine synthesis, first reported in 1881, remains one of the most robust and versatile methods for pyridine construction.[4] It is a one-pot multicomponent reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6]

The critical, isolable intermediate in this process is the 1,4-dihydropyridine (1,4-DHP) . The driving force for the final step of the synthesis is the conversion of this non-aromatic DHP into the highly stable aromatic pyridine ring.[4] This aromatization step is crucial and requires an oxidizing agent.

G cluster_MCR Hantzsch Pyridine Synthesis cluster_Aromatization Aromatization Step Aldehyde Aldehyde (R1-CHO) Condensation Initial Condensations Aldehyde->Condensation Ketoester1 β-Ketoester (2 eq.) (R2COCH2CO2R3) Ketoester1->Condensation Ammonia Nitrogen Source (NH3) Ammonia->Condensation Enamine Intermediate: Enamine Condensation->Enamine Chalcone Intermediate: Chalcone-like Condensation->Chalcone Cyclization Michael Add'n & Cyclization Enamine->Cyclization Chalcone->Cyclization DHP Key Intermediate: 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Oxidant Oxidizing Agent (e.g., HNO3, DDQ) Oxidant->Oxidation Pyridine Final Product: Substituted Pyridine Oxidation->Pyridine

Caption: Workflow of the Hantzsch synthesis highlighting the 1,4-DHP intermediate.

Causality in Oxidant Selection: The choice of oxidant for the aromatization of the 1,4-DHP intermediate is critical and depends on the functional groups present in the molecule. While classical oxidants like nitric acid or potassium permanganate are effective, they can be harsh and lead to side products.[4] Modern methods often employ milder and more selective reagents.

OxidantTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃) Reflux in acetic acidInexpensive, potentHarsh acidic conditions, potential for nitration byproducts
DDQ Reflux in benzene/tolueneHigh yielding, mildStoichiometric, expensive
Iodine (I₂) Reflux in methanolMild, effective for many substratesCan be slow, potential for iodination
FeCl₃ on silica Solvent-free, MW"Green" conditions, fastHeterogeneous, requires preparation
Air / O₂ With catalyst (e.g., charcoal)Most atom-economicalCan be slow, may require specific catalysts
Experimental Protocol 1: Hantzsch Synthesis and Aromatization

Objective: To synthesize 2,6-dimethyl-4-phenyl-3,5-diacetyl-1,4-dihydropyridine and its subsequent aromatization.

Step A: Synthesis of the 1,4-Dihydropyridine Intermediate

  • Reactant Setup: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.

  • Nitrogen Source Addition: Add concentrated ammonium hydroxide (7.5 mL, ~110 mmol) dropwise to the stirred solution. An exothermic reaction will occur, and the solution will turn yellow.

  • Reaction: Gently reflux the mixture for 3 hours. A precipitate will form upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum. This yields the 1,4-DHP intermediate.

Step B: Aromatization to the Pyridine Product

  • Dissolution: Dissolve the dried 1,4-DHP intermediate (3.3 g, 10 mmol) in 25 mL of glacial acetic acid in a 100 mL flask equipped with a reflux condenser.

  • Oxidation: Add a solution of sodium nitrite (0.83 g, 12 mmol) in 5 mL of water dropwise to the stirred solution. (Caution: Gas evolution).

  • Reaction: Heat the mixture to 80-90 °C for 1 hour. The color will change to a dark brown.

  • Workup: Cool the reaction and pour it into 100 mL of ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution until pH 7-8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final substituted pyridine.

Part 3: Pyridine Ring Functionalization: Modifying the Core

When a simple pyridine starting material is available, direct functionalization is an atom-economical approach to introduce complexity. However, the pyridine ring's electron-deficient nature makes it resistant to electrophilic substitution and directs nucleophilic or radical attacks to specific positions (C2, C4, C6).[7][8] To overcome these innate reactivity patterns, chemists rely on the strategic formation of reactive intermediates.

Pyridine N-Oxides and Pyridinium Salts: Activating the Ring

Activating the pyridine nitrogen is a cornerstone of functionalization chemistry. This is primarily achieved by forming two key types of intermediates: Pyridine N-Oxides and Pyridinium Salts . Both strategies withdraw electron density from the ring, making the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles.[9][10]

  • Pyridine N-Oxides: Formed by oxidation of the pyridine nitrogen (e.g., with m-CPBA or H₂O₂), N-oxides serve as versatile intermediates. They can direct metallation to the C2 position or be activated by reagents like Ac₂O or POCl₃ to allow nucleophilic addition at C2 or C4.[11]

  • Pyridinium Salts: Formed by N-alkylation or N-acylation, these positively charged salts are exceptionally reactive towards nucleophiles. N-acyl pyridinium salts, often formed in situ, readily undergo addition at the C2 or C4 position, leading to dihydropyridine derivatives which can be further manipulated.[10]

G cluster_N_Oxide N-Oxide Activation cluster_Salt Pyridinium Salt Activation Pyridine Pyridine (Electron Deficient Core) Oxidation Oxidation (m-CPBA) Pyridine->Oxidation Alkylation N-Acylation (e.g., Acyl Chloride) Pyridine->Alkylation N_Oxide Intermediate: Pyridine N-Oxide Oxidation->N_Oxide Activation_NO Activation (e.g., POCl₃) N_Oxide->Activation_NO Product_NO Functionalization at C2/C4 (e.g., Halogenation) Activation_NO->Product_NO Salt Intermediate: N-Acyl Pyridinium Salt Alkylation->Salt Nucleophile Nucleophilic Attack (e.g., Grignard) Salt->Nucleophile Product_Salt Functionalization at C2/C4 (Dihydropyridine Adduct) Nucleophile->Product_Salt

Caption: Ring activation strategies via N-Oxide and Pyridinium Salt intermediates.

Experimental Protocol 2: Synthesis and C2-Functionalization of a Pyridine N-Oxide

Objective: To prepare 4-chloropyridine N-oxide and subsequently introduce a cyano group at the C2 position.

Step A: Preparation of 4-chloropyridine N-oxide

  • Reactant Setup: In a 250 mL flask, dissolve 4-chloropyridine hydrochloride (15.0 g, 100 mmol) in 100 mL of glacial acetic acid.

  • Oxidation: Add 30% hydrogen peroxide (15 mL, ~150 mmol) slowly to the solution.

  • Reaction: Heat the mixture at 70-80 °C for 4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture and concentrate it under reduced pressure to remove most of the acetic acid. Add 50 mL of water and neutralize with solid sodium bicarbonate until CO₂ evolution ceases. The product will precipitate.

  • Purification: Cool the mixture in an ice bath, collect the white solid by filtration, wash with cold water, and dry to yield 4-chloropyridine N-oxide.

Step B: C2-Cyanation of 4-chloropyridine N-oxide

  • Activation: Suspend the 4-chloropyridine N-oxide (6.5 g, 50 mmol) in 50 mL of dichloromethane (DCM). Add dimethyl sulfate (5.0 mL, 53 mmol) and stir at room temperature for 1 hour to form the N-methoxy pyridinium salt.

  • Nucleophilic Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of potassium cyanide (4.9 g, 75 mmol) in 20 mL of water dropwise. (EXTREME CAUTION: KCN is highly toxic. Work in a fume hood and handle with appropriate PPE. Quench any residual cyanide with bleach before disposal).

  • Reaction: Allow the two-phase mixture to warm to room temperature and stir vigorously for 12 hours.

  • Workup and Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 2-cyano-4-chloropyridine.

Direct C-H Functionalization: The Modern Frontier

The direct conversion of a C-H bond to a C-C or C-X bond is the most atom-economical method for molecular editing.[12] In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing pyridines.[8][13] This approach avoids the need for pre-functionalized starting materials (like halopyridines) and often proceeds with high regioselectivity.

The key intermediates in these reactions are typically organometallic species where the transition metal has inserted into a C-H bond. The inherent challenge is controlling which C-H bond reacts. The C2-H bonds are often the most acidic and sterically accessible for coordination to the metal center, making C2-functionalization common.[7] Achieving functionalization at the less reactive C3 and C4 positions often requires specialized directing groups or catalytic systems designed to override the intrinsic reactivity of the ring.[7][14]

Strategy for RegiocontrolTarget PositionMechanistic Rationale
Innate Reactivity / Minisci Reaction C2 / C4Radical addition to the protonated, electron-deficient pyridine ring.[15]
Directed C-H Activation C2 / C3A functional group on the pyridine (or attached to it) coordinates to the metal catalyst, delivering it to a specific C-H bond.
N-Oxide Directed Activation C2The N-oxide oxygen acts as an internal directing group for metallation.[16]
Lewis Acid Coordination C3 / C5A Lewis acid coordinates to the pyridine nitrogen, altering the electronic properties and sterically blocking the C2/C6 positions, favoring reaction at C3/C5.[14]

Conclusion

The synthesis of novel pyridine derivatives is a dynamic field where strategic planning is paramount. A deep understanding of the key intermediates—whether they are transient species in a catalytic cycle or stable, isolable compounds like 1,4-dihydropyridines and pyridine N-oxides—is what separates routine synthesis from true innovation. By mastering the formation and reactivity of these pivotal molecules, researchers can unlock new chemical space and accelerate the development of next-generation pharmaceuticals, agrochemicals, and materials. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of pyridine synthesis, empowering scientists to build the molecules of the future with greater precision and efficiency.

References

The Strategic Role of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Within the vast landscape of pyridine-based building blocks, 3-Chloro-5-(chloromethyl)pyridine hydrochloride emerges as a particularly strategic intermediate. Its unique disubstitution pattern offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights for its effective utilization in drug discovery and development programs.

Introduction: The Privileged Pyridine Scaffold

The prevalence of the pyridine ring in pharmaceuticals underscores its importance as a "privileged scaffold."[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it an attractive core for drug design. The strategic placement of functional groups on the pyridine ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. 3,5-disubstituted pyridines, in particular, have shown significant potential in the development of novel therapeutics, including potent agents against drug-resistant Mycobacterium tuberculosis.[2][3]

Physicochemical Properties and Chemical Structure

This compound is a crystalline solid with the molecular formula C₆H₆Cl₃N and a molecular weight of 202.48 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

PropertyValue
Molecular FormulaC₆H₅Cl₂N · HCl
Molecular Weight202.48 g/mol
IUPAC NameThis compound
CAS Number1007089-84-0
AppearanceWhite to off-white crystalline powder

The structure of 3-Chloro-5-(chloromethyl)pyridine features two key reactive sites: a chloro group at the 3-position of the pyridine ring and a chloromethyl group at the 5-position. This dual functionality is central to its utility in medicinal chemistry.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a logical and industrially scalable synthetic strategy involves a multi-step process starting from a suitable precursor. A plausible and efficient route is the side-chain chlorination of 3-chloro-5-methylpyridine.

Synthesis of the Precursor: 3-Chloro-5-methylpyridine

The synthesis of 3-chloro-5-methylpyridine is a critical first step. Several methods have been reported for the synthesis of related substituted pyridines.[4][5] A common approach involves the chlorination of a pyridone precursor followed by deoxygenation.

Conceptual Synthetic Workflow:

G 3,5-Lutidine 3,5-Lutidine 3-Chloro-5-methylpyridine 3-Chloro-5-methylpyridine 3,5-Lutidine->3-Chloro-5-methylpyridine Chlorination 3-Chloro-5-(chloromethyl)pyridine 3-Chloro-5-(chloromethyl)pyridine 3-Chloro-5-methylpyridine->3-Chloro-5-(chloromethyl)pyridine Side-chain Chlorination 3-Chloro-5-(chloromethyl)pyridine HCl 3-Chloro-5-(chloromethyl)pyridine HCl 3-Chloro-5-(chloromethyl)pyridine->3-Chloro-5-(chloromethyl)pyridine HCl HCl salt formation

Caption: Conceptual synthetic workflow for this compound.

Side-Chain Chlorination of 3-Chloro-5-methylpyridine

The conversion of the methyl group of 3-chloro-5-methylpyridine to a chloromethyl group is a key transformation. This is typically achieved through a free-radical chlorination reaction.

Experimental Protocol: Side-Chain Chlorination (Illustrative)

  • Materials: 3-chloro-5-methylpyridine, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO) or another radical initiator, and a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Procedure:

    • Dissolve 3-chloro-5-methylpyridine in the chosen solvent in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

    • Add N-chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 3-chloro-5-(chloromethyl)pyridine.

Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

  • Procedure:

    • Dissolve the purified 3-chloro-5-(chloromethyl)pyridine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

The Strategic Advantage in Medicinal Chemistry: Reactivity and Applications

The utility of this compound lies in the differential reactivity of its two chloro substituents. The chloromethyl group behaves as a reactive benzylic chloride, readily undergoing nucleophilic substitution reactions, while the chloro group on the pyridine ring is less reactive and typically requires metal-catalyzed cross-coupling reactions for substitution.[6] This differential reactivity allows for sequential and site-selective modifications of the scaffold.

G cluster_0 Nucleophilic Substitution at C5-methyl cluster_1 Cross-Coupling at C3 3-Chloro-5-(chloromethyl)pyridine 3-Chloro-5-(chloromethyl)pyridine Amine/Thiol/Alcohol Derivatives Amine/Thiol/Alcohol Derivatives 3-Chloro-5-(chloromethyl)pyridine->Amine/Thiol/Alcohol Derivatives Nu- (R-NH2, R-SH, R-OH) Aryl/Alkyl Derivatives Aryl/Alkyl Derivatives 3-Chloro-5-(chloromethyl)pyridine->Aryl/Alkyl Derivatives Pd-catalyzed (Suzuki, Buchwald-Hartwig)

Caption: Differential reactivity of 3-Chloro-5-(chloromethyl)pyridine.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophile for reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains that can interact with biological targets.

Experimental Protocol: N-Alkylation of an Amine (Illustrative)

  • Materials: this compound, a primary or secondary amine, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a solution of the amine in the chosen solvent, add the base.

    • Add a solution of this compound in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Cross-Coupling Reactions at the 3-Position

The chloro group at the 3-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the formation of C-C, C-N, and C-O bonds, respectively, allowing for the construction of complex biaryl and heteroaryl structures.[3]

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/LigandProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂Biaryl pyridines
Buchwald-HartwigAminePd₂(dba)₃ / XPhosAryl-amino pyridines
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIAlkynyl pyridines
Case Study: Pyridyl Aryl Ethers in Drug Discovery

While a specific, marketed drug derived directly from this compound is not readily identifiable, the synthesis of pyridyl aryl ethers represents a significant area of medicinal chemistry where this building block would be highly valuable. Pyridyl aryl ethers are key pharmacophores in a number of biologically active compounds, including novel aromatase inhibitors.[3] The synthesis of such compounds often involves the reaction of a chloropyridine with a phenol derivative.

Applications in Agrochemicals

Beyond pharmaceuticals, substituted pyridines are integral to the agrochemical industry.[2][7][8] The 2-chloro-5-chloromethylpyridine isomer is a key intermediate in the synthesis of neonicotinoid insecticides.[9] By analogy, this compound represents a valuable scaffold for the discovery of new herbicides, fungicides, and insecticides. The dual chloro-substituents provide handles for the introduction of toxophores and for modulating the compound's uptake and transport within the target organism.

Conclusion

This compound is a versatile and strategically important building block for medicinal and agrochemical research. Its differential reactivity allows for the selective and sequential introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. A deep understanding of its synthesis and reactivity is crucial for leveraging its full potential in the development of novel, high-value molecules. As the demand for new and effective drugs and crop protection agents continues to grow, the importance of such well-defined and versatile chemical intermediates will only increase.

References

A Technical Guide to the Synthesis and Biological Profiling of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including enhanced aqueous solubility and metabolic stability, make it a highly sought-after scaffold in drug design.[1] This guide focuses on a specific, highly versatile starting material: 3-Chloro-5-(chloromethyl)pyridine hydrochloride. We will explore the synthetic strategies used to derivatize this core structure, delving into the potential biological activities of the resulting compounds. Key therapeutic areas, including antimicrobial and anticancer applications, will be examined through the lens of structure-activity relationships, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.

Section 1: The Pyridine Scaffold in Modern Drug Discovery

Physicochemical Properties and Pharmacokinetic Advantages

The pyridine heterocycle is a bioisostere of benzene, but the substitution of a carbon atom with nitrogen fundamentally alters its electronic and physical properties. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding.[2] This feature, along with the ring's overall polarity, often improves the aqueous solubility and bioavailability of drug candidates compared to their carbocyclic analogs.[3] Furthermore, the pyridine motif is known to enhance metabolic stability, permeability, and overall potency, making it a privileged structure in medicinal chemistry.[4]

The Strategic Role of Halogenation

The inclusion of chlorine atoms on the pyridine ring, as seen in our core molecule, is a deliberate strategy in drug design. Halogens, particularly chlorine, can modulate a compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Moreover, chlorine can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for a specific target.[5] However, it is noteworthy that in some cases, the presence of halogens or other bulky groups can lead to lower biological activity, highlighting the nuanced role of substitution in structure-activity relationships (SAR).[1]

This compound: A Versatile Synthetic Intermediate

This compound serves as an excellent starting point for chemical library synthesis. Its structure contains two key features for derivatization: the pyridine ring itself, which can undergo various modifications, and more importantly, the highly reactive chloromethyl (-CH₂Cl) group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of a wide array of functional groups and molecular fragments, enabling the systematic exploration of chemical space to discover novel bioactive compounds.

Section 2: Synthetic Pathways and Derivatization Strategies

The utility of this compound lies in its capacity for facile derivatization, primarily through the chloromethyl group.

Core Synthesis of Chloromethylpyridines

The synthesis of chloromethylpyridine hydrochlorides often involves the reaction of the corresponding pyridyl carbinol (e.g., 3-pyridyl carbinol) with thionyl chloride in an inert solvent like toluene.[6] This method provides a direct and efficient route to the hydrochloride salt in high purity, which is essential for subsequent reactions.[6] Alternative patented methods may involve multi-step processes starting from materials like 3-methylpyridine.[7]

Key Derivatization Workflow: Nucleophilic Substitution

The primary route for creating derivatives from the title compound is the nucleophilic substitution of the chloride on the methyl group. This reaction allows for the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, linking the pyridine core to diverse molecular scaffolds.

G A 3-Chloro-5-(chloromethyl)pyridine (Electrophile) D Derivative (Ether, Amine, Thioether) A->D Forms new C-Nu bond B Nucleophile (e.g., R-OH, R-NH₂, R-SH) B->D Attacks -CH₂Cl C Base (e.g., K₂CO₃, Et₃N) C->B Deprotonates Nucleophile E Salt Byproduct (e.g., KCl, Et₃N·HCl) D:e->E:w Formed alongside

Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of a Representative Ether Derivative

This protocol describes a general procedure for the synthesis of a 3-chloro-5-((aryloxy)methyl)pyridine derivative, a common structural motif in biologically active molecules.

Objective: To synthesize 3-chloro-5-((4-methoxyphenoxy)methyl)pyridine via a Williamson ether synthesis.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the limiting reagent).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours.

  • Workup: Once the starting material is consumed (typically 6-8 hours), cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ether derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Potential Biological Activities and Mechanistic Insights

Derivatives of 3-Chloro-5-(chloromethyl)pyridine are poised for exploration in several therapeutic and commercial areas.

Antimicrobial Activity

Rationale: Pyridine-containing compounds have a long history as effective antimicrobial agents.[8] The fusion of a pyridine nucleus with other heterocyclic systems like pyrimidines or azetidinones is a proven strategy for developing potent antibacterial and antifungal drugs.[3][9][10] For instance, compounds such as 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one have demonstrated significant potency against a range of bacterial and fungal strains.[9]

Hypothesized Derivatives and Mechanisms: By reacting 3-Chloro-5-(chloromethyl)pyridine with various amines and thiols, novel derivatives can be synthesized. For example, reaction with substituted anilines could lead to compounds that inhibit bacterial cell division, while reaction with sulfur-containing heterocycles could produce inhibitors of essential metabolic enzymes.

Data Presentation: Representative Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of synthesized derivatives to illustrate potential outcomes.

Compound IDR-Group Attached to -CH₂-MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DERIV-01 -O-(4-fluorophenyl)1632
DERIV-02 -NH-(2,4-dichlorophenyl)816
DERIV-03 -S-(benzothiazol-2-yl)48
Cipro. (Control)10.5
Anticancer Activity

Rationale: The pyridine scaffold is prevalent in numerous anticancer drugs, particularly kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond in the ATP-binding pocket of the enzyme.[4] The antiproliferative effects of pyridine derivatives against various cancer cell lines are well-documented.[1]

Targeting Signaling Pathways: Derivatives can be designed to target critical cancer-related signaling pathways. For example, the WNT pathway, which is aberrantly activated in many cancers, relies on protein-protein interactions involving the Dishevelled (DVL) protein. Small molecules that disrupt the DVL-PDZ domain interaction can inhibit this pathway and suppress tumor growth.[11] While not direct derivatives of our core, this illustrates a viable strategy for pyridine-based compounds.

G WNT Wnt Ligand FZD Frizzled Receptor WNT->FZD DVL DVL Protein FZD->DVL recruits BetaCat β-Catenin (degraded) DVL->BetaCat prevents degradation of Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->DVL blocks interaction TCF TCF/LEF BetaCat->TCF Gene Target Gene Transcription (Blocked) TCF->Gene

Caption: Simplified WNT pathway showing inhibition of DVL.

Experimental Workflow: Anticancer Screening

A standard workflow is employed to screen new compounds for antiproliferative activity.

G A 1. Seed Cancer Cells in 96-well plates B 2. Treat with Derivative Library (Dose-response) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Values F->G

Caption: Workflow for an MTT-based cell viability assay.

Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a cancer cell line (e.g., HCT116).

Procedure:

  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds in cell culture medium, typically ranging from 100 µM to 0.01 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Representative Antiproliferative Activity

Compound IDR-Group Attached to -CH₂-IC₅₀ (µM) vs. HCT116 CellsIC₅₀ (µM) vs. MCF-7 Cells
DERIV-04 -O-(naphthalen-2-yl)12.518.2
DERIV-05 -NH-(pyridin-4-yl)5.89.1
DERIV-06 -NH-(indole-5-yl)2.14.5
Doxorubicin (Control)0.80.5
Agrochemical Applications (Insecticidal Activity)

Rationale: A closely related isomer, 2-chloro-5-(chloromethyl)pyridine, is a crucial intermediate in the synthesis of major neonicotinoid insecticides like imidacloprid and acetamiprid.[12] These compounds are highly effective against a wide range of crop pests.[12]

Mechanism of Action: Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[13] Their binding to these receptors leads to irreversible nerve stimulation, paralysis, and death. The structural similarity of 3-Chloro-5-(chloromethyl)pyridine suggests that its derivatives could also interact with insect nAChRs, potentially leading to the discovery of novel insecticides with different selectivity or resistance profiles.[13]

Section 4: Structure-Activity Relationship (SAR) Analysis

Synthesizing the data from biological screening allows for the development of an SAR, which guides the next round of molecular design.

  • Influence of Aromatic Substituents: In the anticancer series, adding larger, electron-rich aromatic systems like indole (DERIV-06) appears to increase potency compared to smaller rings. This may be due to enhanced π-π stacking or hydrophobic interactions in the target's binding site.

  • Role of the Linker Atom: The nature of the atom linking the R-group to the core (O, N, or S) is critical. In the antimicrobial examples, a sulfur linker (DERIV-03) provided the best activity, suggesting a specific interaction or metabolic profile favored by the thioether.

  • Impact of Halogenation: The position and number of halogens on the appended R-group (e.g., comparing mono- vs. di-chlorophenyl in DERIV-02) can fine-tune activity by altering both electronics and steric fit.

G cluster_0 SAR Decision Logic A Initial Hit Compound B Modify R-Group A->B C Test Biological Activity B->C D Activity Increased? C->D E Adopt Modification. Explore further. D->E Yes F Discard Modification. Try new R-Group. D->F No E->B F->B

Caption: A logical flow for iterative SAR optimization.

Section 5: Future Directions and Conclusion

This compound is a readily available and highly versatile chemical building block with significant potential for drug discovery and agrochemical development. The reactivity of its chloromethyl group provides a straightforward entry point for creating large, diverse chemical libraries.

Future work should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of nucleophiles, including complex heterocyclic systems and natural product fragments.

  • Computational Modeling: Using in silico docking and molecular dynamics to rationally design derivatives with higher predicted affinity for specific biological targets like kinases or bacterial enzymes.

  • Broader Biological Screening: Testing optimized compounds against other therapeutic targets, such as viral proteases or inflammatory mediators, where pyridine scaffolds have also shown promise.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Agrochemical Compounds Using 3-Chloro-5-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chloromethylpyridines in Modern Agrochemicals

The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] Its presence is often crucial for the biological activity of these compounds. A key class of intermediates for the synthesis of these complex molecules are chloromethylpyridines. These bifunctional molecules offer two reactive sites for chemical modification: the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic substitution, and the pyridine ring itself, which can undergo various transformations.

This application note focuses on the use of 3-Chloro-5-(chloromethyl)pyridine hydrochloride as a starting material for the synthesis of agrochemical compounds. While its isomer, 2-chloro-5-(chloromethyl)pyridine, is more commonly cited in the synthesis of major neonicotinoid insecticides like Imidacloprid and Acetamiprid, the 3-chloro isomer represents a valuable, albeit potentially more challenging, building block for the development of novel active ingredients.[4]

We will first provide a detailed, field-proven protocol for the synthesis of the widely-used neonicotinoid insecticide, Imidacloprid, using the analogous 2-chloro-5-(chloromethyl)pyridine to illustrate the fundamental reaction principles. Subsequently, we will delve into a discussion of the specific reactivity of this compound, outlining the chemical principles that govern its use in similar synthetic pathways and the considerations researchers must take into account.

PART 1: Representative Protocol - Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine

The following protocol details the synthesis of Imidacloprid, a systemic insecticide that acts on the central nervous system of insects.[5] This synthesis is a classic example of a nucleophilic substitution reaction involving a chloromethylpyridine derivative.

Reaction Scheme:

reagent1 2-Chloro-5-(chloromethyl)pyridine product Imidacloprid reagent1->product + reagent2 N-Nitro-imidazolidin-2-imine reagent2->product base Base (e.g., K2CO3 or NaOH) Solvent (e.g., Acetonitrile or DMF) base->product reagent1 3-Chloro-5-(chloromethyl)pyridine (from hydrochloride salt + base) product Neonicotinoid Analogue reagent1->product + reagent2 Nucleophilic Moiety (e.g., N-Nitro-imidazolidin-2-imine) reagent2->product conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) conditions->product

References

Application Notes and Protocols: Reaction of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the reaction between 3-Chloro-5-(chloromethyl)pyridine hydrochloride and various amine nucleophiles. This reaction is a cornerstone in the synthesis of a diverse array of 3,5-disubstituted pyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights to enable researchers to confidently and efficiently utilize this versatile synthetic transformation.

Scientific Foundation and Mechanistic Overview

The reaction of this compound with amine nucleophiles is fundamentally a nucleophilic substitution reaction. The key to understanding its utility lies in the differential reactivity of the two chloro-substituted positions.

Chemoselectivity: The Tale of Two Chlorines

The substrate, 3-Chloro-5-(chloromethyl)pyridine, presents two potential sites for nucleophilic attack: the benzylic carbon of the chloromethyl group and the C-3 position of the pyridine ring. The chloromethyl group is significantly more susceptible to nucleophilic substitution than the chloro group directly attached to the aromatic pyridine ring.[3] This enhanced reactivity is attributed to the benzylic nature of the carbon, which stabilizes the transition state of an SN2 reaction.[4] Consequently, the reaction proceeds with high chemoselectivity at the chloromethyl position.

The Role of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt. This has two important practical implications:

  • Enhanced Stability and Handling: The salt form increases the compound's stability and makes it a crystalline solid, which is easier to handle and weigh accurately compared to the free base.

  • Requirement for a Base: The protonated pyridine nitrogen is unreactive. Therefore, a base must be added to the reaction mixture to neutralize the hydrochloride and liberate the free pyridine base, which is the active form in the subsequent nucleophilic substitution. The choice of base is critical and will be discussed in the protocol section.

Reaction Mechanism

The reaction with an amine nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion as the leaving group.

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Nucleophilic Attack (SN2) Reactant_HCl 3-Chloro-5-(chloromethyl)pyridine Hydrochloride Reactant_FreeBase 3-Chloro-5-(chloromethyl)pyridine (Free Base) Reactant_HCl->Reactant_FreeBase + Base Base Base (e.g., Et3N) Salt [Base-H]+Cl- Reactant_FreeBase_c1 3-Chloro-5-(chloromethyl)pyridine Product 3-Amino-5-(aminomethyl)pyridine Derivative Reactant_FreeBase_c1->Product + R-NH2 Amine Amine Nucleophile (R-NH2) Leaving_Group Cl-

Caption: General workflow of the two-step reaction process.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Reaction with Primary Aliphatic Amines

This protocol is suitable for the reaction with primary aliphatic amines, such as butylamine or cyclohexylamine.

Materials:

  • This compound

  • Primary aliphatic amine (2.2 equivalents)

  • Triethylamine (Et₃N) (1.1 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (approximately 0.2 M concentration with respect to the starting material).

  • Base Addition: Add triethylamine (1.1 eq) to the suspension. Stir for 10-15 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.

  • Nucleophile Addition: Add the primary aliphatic amine (2.2 eq) to the reaction mixture. A slight excess of the amine is used to drive the reaction to completion and to act as a scavenger for any HCl generated.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-5-((alkylamino)methyl)pyridine derivative.[5]

Protocol for Reaction with Aromatic and Secondary Amines

Aromatic amines are generally less nucleophilic than aliphatic amines, and secondary amines can be sterically hindered. Therefore, more forcing conditions may be required.

Materials:

  • This compound

  • Aromatic or secondary amine (1.5 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the inorganic base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in DMF or DMSO (0.2 M).

  • Nucleophile Addition: Add the aromatic or secondary amine (1.5-2.0 eq) to the suspension.

  • Reaction Monitoring: Heat the reaction mixture to a higher temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow

G start Start setup Reaction Setup: - 3-Chloro-5-(chloromethyl)pyridine HCl - Solvent (ACN or DMF) start->setup base Add Base (Et3N or K2CO3) setup->base amine Add Amine Nucleophile base->amine heat Heat and Monitor (TLC/LC-MS) amine->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A streamlined overview of the experimental procedure.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Insufficiently reactive amine.Increase reaction temperature, switch to a more polar solvent (e.g., DMSO), or consider using a stronger, non-nucleophilic base like DBU.
Incomplete neutralization of HCl salt.Ensure at least one equivalent of base is used. For weaker amine nucleophiles, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be more effective.
Formation of Side Products Di-alkylation of primary amines: The product amine can react with another molecule of the starting material.Use a larger excess of the primary amine nucleophile (3-5 equivalents) to favor mono-alkylation.
Reaction at the 3-chloro position: Unlikely under these conditions, but could occur at very high temperatures or with specific catalysts.Maintain the recommended temperature range. If substitution at the C-3 position is observed, consider milder conditions.
Difficult Purification Product is highly polar and water-soluble.After aqueous work-up, back-extract the aqueous layer multiple times with a more polar organic solvent like dichloromethane. For very polar products, consider reverse-phase chromatography.
Co-elution of product and unreacted amine.If the amine is volatile, it can be removed under high vacuum. Alternatively, an acidic wash during the work-up can protonate the excess amine and move it to the aqueous layer.

Diagram 3: Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_temp Increase Temperature? start->check_temp check_base Change Base? check_temp->check_base No solution1 Increase temp to 80-120 °C check_temp->solution1 Yes check_solvent Change Solvent? check_base->check_solvent No solution2 Use K2CO3 or Cs2CO3 check_base->solution2 Yes solution3 Switch to DMF or DMSO check_solvent->solution3 Yes end Reaction Optimized check_solvent->end No solution1->end solution2->end solution3->end

Caption: A simple decision-making guide for reaction optimization.

Applications in Drug Discovery and Development

The 3-amino-5-(aminomethyl)pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Its structural rigidity, hydrogen bonding capabilities, and ability to be readily functionalized make it an attractive core for the design of novel therapeutic agents.

One notable example is in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound MK-4965, which features a pyrazolo[3,4-b]pyridine core derived from a 3-amino-5-(substituted)pyridine, has demonstrated high potency against wild-type and key mutant viruses.[6] This highlights the value of the 3,5-disubstituted pyridine motif in generating compounds with significant therapeutic potential.

Safety and Handling

  • This compound: This compound is corrosive and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Amine Nucleophiles: Many amines are corrosive and have strong odors. Handle with care in a fume hood.

  • Solvents: Acetonitrile, DMF, and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Bases: Triethylamine is flammable and corrosive. Inorganic bases like potassium carbonate can be irritating.

Always consult the SDS for all reagents before beginning any experimental work.

Conclusion

The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of 3-amino-5-(aminomethyl)pyridine derivatives. By understanding the underlying principles of chemoselectivity and the role of the base, and by following the detailed protocols provided, researchers can effectively utilize this reaction to generate novel compounds for applications in drug discovery and materials science. Careful monitoring and purification are key to obtaining high-purity products.

References

Synthetic Route to 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring both chloro and trifluoromethyl groups, imparts potent biological activity to a variety of derivative compounds.[1][2][3] This intermediate is particularly vital for producing high-efficiency insecticides, herbicides, and fungicides.[4][5][6] Given its high demand, robust and scalable synthetic routes are of paramount importance to the chemical and life sciences industries.[2][7][8]

This application note provides a detailed, research-grade protocol for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, starting from the readily available precursor, 2-chloro-5-(chloromethyl)pyridine. We will delve into the mechanistic rationale behind the chosen reaction sequence, offering practical insights to guide researchers and drug development professionals in their synthetic endeavors.

Strategic Overview: A Two-Stage Chlorination-Fluorination Pathway

The most industrially relevant and scalable approach to synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine from a chloromethylpyridine precursor involves a two-stage process. This strategy is predicated on the sequential transformation of the chloromethyl group and the subsequent chlorination of the pyridine ring, followed by a halogen exchange reaction to install the trifluoromethyl group.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Stage 1: Exhaustive Chlorination cluster_1 Stage 2: Fluorination A 2-Chloro-5-(chloromethyl)pyridine B 2-Chloro-5-(trichloromethyl)pyridine A->B Side-chain Chlorination C 2,3-Dichloro-5-(trichloromethyl)pyridine B->C Ring Chlorination D 2,3-Dichloro-5-(trifluoromethyl)pyridine C->D Halogen Exchange (Fluorination) G A 3-Amino-2-chloro- 5-(trifluoromethyl)pyridine B Diazonium Salt Intermediate A->B Diazotization (e.g., NaNO₂, HCl) C 2,3-Dichloro- 5-(trifluoromethyl)pyridine B->C Sandmeyer Reaction (CuCl)

References

Flow Chemistry Applications for 3-Chloro-5-(chloromethyl)pyridine Hydrochloride Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Continuous Flow in Pyridine Chemistry

The functionalization of pyridine rings is a cornerstone of modern pharmaceutical and agrochemical synthesis. Molecules such as 3-Chloro-5-(chloromethyl)pyridine are highly valuable building blocks due to their two reactive sites amenable to selective modification. The chloromethyl group, in particular, is a prime target for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. However, traditional batch processing of these reactions can be fraught with challenges, including poor heat management in exothermic substitutions, difficulties in controlling reaction times for fast reactions, and safety concerns when scaling up.

Continuous flow chemistry offers a paradigm shift for these transformations.[1] By conducting reactions in a continuously flowing stream through a microreactor or a tube reactor, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control translates to improved yields, higher purity, and inherently safer processes.[3] This technical guide provides detailed application notes and protocols for leveraging flow chemistry in nucleophilic substitution reactions involving 3-Chloro-5-(chloromethyl)pyridine hydrochloride. We will delve into the scientific rationale behind the experimental design, addressing the specific challenges posed by the hydrochloride salt, and present a comprehensive, field-proven approach for researchers, scientists, and drug development professionals.

Scientific Integrity & Logic: A Self-Validating Approach to Flow Synthesis

Our philosophy is to treat every protocol as a self-validating system. This means not just providing a series of steps, but elucidating the underlying principles that govern the reaction in a continuous flow environment.

  • Expertise & Experience: The protocols detailed below are a synthesis of established principles in flow chemistry and specific knowledge of pyridine derivative reactivity. The choice of reactor, solvent, and inline purification method is rationalized to provide a clear understanding of the experimental design.

  • Trustworthiness: We will address the practical challenges of working with a hydrochloride salt, which can have limited solubility and introduce acidic conditions. The proposed solutions, such as biphasic flow systems and the use of scavenger resins, are established techniques for robust and reliable continuous processing.

  • Authoritative Grounding: Key claims and methodologies are supported by citations to relevant literature, ensuring a foundation in peer-reviewed science.

Application Note 1: Continuous Flow Synthesis of a Tertiary Amine via Nucleophilic Substitution

This application note details the continuous flow synthesis of N,N-diethyl-1-(3-chloro-5-pyridyl)methanamine from this compound and diethylamine. This reaction is a classic example of a nucleophilic substitution on a benzylic-type halide.

Scientific Rationale

The reaction of 3-Chloro-5-(chloromethyl)pyridine with a secondary amine like diethylamine is typically an SN2 reaction.[4] In a batch reactor, this can be an exothermic process, and controlling the temperature on a large scale can be challenging, potentially leading to side-product formation. Flow chemistry provides exceptional heat transfer due to the high surface-area-to-volume ratio of the reactors, mitigating this issue.[2]

A key challenge with the starting material, this compound, is its salt form. The hydrochloride salt has good solubility in polar solvents like water and alcohols but limited solubility in many common organic solvents.[5][6] Furthermore, the reaction with diethylamine requires a base to neutralize the hydrochloride salt and the HCl generated during the substitution. A simple excess of diethylamine can serve this purpose. However, the diethylamine hydrochloride salt formed as a byproduct can precipitate and clog the reactor.[5]

To circumvent this, we propose a biphasic flow system. The organic phase will contain the free base of 3-Chloro-5-(chloromethyl)pyridine, and the aqueous phase will contain a base to scavenge the generated HCl. This approach keeps the organic product stream free of salt precipitates.[7]

Visualization of the Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Flow Reaction & In-line Processing cluster_2 Collection & Analysis reagent_A Stream A: 3-Chloro-5-(chloromethyl)pyridine HCl dissolved in Water pump_A Syringe Pump A reagent_A->pump_A reagent_B Stream B: Diethylamine in Toluene pump_B Syringe Pump B reagent_B->pump_B reagent_C Stream C: Aqueous NaOH Solution pump_C Syringe Pump C reagent_C->pump_C t_mixer_1 T-Mixer 1 pump_A->t_mixer_1 pump_B->t_mixer_1 t_mixer_2 T-Mixer 2 pump_C->t_mixer_2 reactor_1 Heated Coil Reactor (PFA, 10 mL) t_mixer_1->reactor_1 reactor_1->t_mixer_2 separator Membrane-Based Liquid-Liquid Separator t_mixer_2->separator collection Product Collection separator->collection Organic Phase waste Aqueous Waste separator->waste Aqueous Phase analysis Offline Analysis (GC-MS, NMR) collection->analysis

Caption: Biphasic flow chemistry setup for the synthesis of N,N-diethyl-1-(3-chloro-5-pyridyl)methanamine.

Experimental Protocol

Materials:

  • This compound (CAS: 6959-48-4)[6]

  • Diethylamine (≥99.5%)

  • Toluene (Anhydrous, ≥99.8%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Three precision syringe pumps

  • Two T-mixers (e.g., PEEK or PTFE)

  • One PFA coil reactor (10 mL internal volume)

  • Oil bath or other suitable heating system

  • Membrane-based liquid-liquid separator

  • Back pressure regulator (set to 5 bar)

  • Collection vials

  • GC-MS for analysis

Procedure:

  • Reagent Preparation:

    • Stream A (Aqueous Phase): Prepare a 1 M aqueous solution of this compound.

    • Stream B (Organic Phase): Prepare a 3 M solution of diethylamine in anhydrous toluene. Using a 3-fold excess of the amine ensures it acts as both nucleophile and base.

    • Stream C (Quench/Wash): Prepare a 2 M aqueous solution of sodium hydroxide.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram. Ensure all connections are secure.

    • Place the coil reactor in the heating bath and set the temperature.

    • Prime all pumps with their respective solutions.

  • Reaction Execution:

    • Set the flow rates for the pumps. The total flow rate will determine the residence time in the reactor. For a 10 mL reactor, a total flow rate of 1 mL/min will give a residence time of 10 minutes.

    • Start pumping Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each) through T-mixer 1 and into the heated coil reactor. The two immiscible phases will form a segmented (Taylor) flow, providing a large interfacial area for the reaction.[7]

    • The output from the reactor is then mixed with Stream C (at a flow rate of, for example, 1 mL/min) in T-mixer 2. This will neutralize any remaining HCl and wash the organic phase.

    • The resulting mixture flows through the back pressure regulator and into the liquid-liquid separator.

    • Collect the organic phase for analysis. The aqueous phase containing salts is directed to a waste container.

  • Analysis:

    • Analyze the collected organic phase by GC-MS to determine conversion and purity.

Data Presentation: Reaction Optimization

The following table presents hypothetical data for the optimization of the reaction.

EntryTemperature (°C)Residence Time (min)Diethylamine Equiv.Conversion (%)Purity (%)
1801038592
21001039596
3120103>9998
4120539297
5120237895
61201029694

Application Note 2: Synthesis of a Thioether using a Packed-Bed Scavenger Resin

This application note describes a single-phase continuous flow process for the synthesis of 3-chloro-5-((phenylthio)methyl)pyridine from this compound and thiophenol, incorporating an in-line scavenger resin to remove HCl.

Scientific Rationale

The reaction of an alkyl chloride with a thiol to form a thioether is another common nucleophilic substitution. In this case, a base is required to deprotonate the thiophenol to the more nucleophilic thiophenolate. A common choice is a tertiary amine like triethylamine (TEA). The reaction produces triethylamine hydrochloride as a byproduct. In a continuous flow system, this salt can precipitate and cause blockages.

An elegant solution in flow chemistry is the use of a packed-bed reactor containing a solid-supported scavenger resin.[3] For this application, a basic scavenger resin can be used to both deprotonate the thiophenol in situ and scavenge the HCl produced during the reaction. This heterogeneous approach simplifies purification, as the unwanted byproducts are retained on the solid support, and the product stream remains homogeneous.

Given the solubility of this compound in polar aprotic solvents like acetonitrile,[5] a single-phase system is feasible.

Visualization of the Logical Relationship

G cluster_0 Reagent Stream Preparation cluster_1 Flow Reaction & In-line Purification cluster_2 Collection & Analysis reagent_stream Single Reagent Stream: 3-Chloro-5-(chloromethyl)pyridine HCl & Thiophenol in Acetonitrile pump HPLC Pump reagent_stream->pump reactor_1 Heated Coil Reactor (Stainless Steel, 5 mL) pump->reactor_1 scavenger_column Packed-Bed Scavenger Column (Basic Resin) reactor_1->scavenger_column bpr Back Pressure Regulator scavenger_column->bpr collection Purified Product Collection bpr->collection analysis Offline Analysis (HPLC, NMR) collection->analysis

Caption: Single-phase flow setup with an in-line scavenger resin for thioether synthesis.

Experimental Protocol

Materials:

  • This compound (CAS: 6959-48-4)[6]

  • Thiophenol (≥99%)

  • Acetonitrile (Anhydrous, HPLC grade)

  • Basic scavenger resin (e.g., polymer-supported carbonate or amine)

Equipment:

  • HPLC pump

  • Stainless steel coil reactor (5 mL internal volume)

  • Column for packed-bed reactor

  • Heating system for the coil reactor and the scavenger column

  • Back pressure regulator (set to 10 bar)

  • Collection vials

  • HPLC for analysis

Procedure:

  • Reagent and Column Preparation:

    • Reagent Solution: Prepare a solution of 0.5 M this compound and 0.6 M thiophenol (1.2 equivalents) in anhydrous acetonitrile.

    • Scavenger Column: Pack a suitable column with the basic scavenger resin (e.g., 5 g). Condition the column by flowing acetonitrile through it.

  • System Setup:

    • Assemble the flow reactor system as shown in the diagram.

    • Heat the coil reactor and the scavenger column to the desired temperature. A slightly elevated temperature for the scavenger column can improve the kinetics of the scavenging process.

  • Reaction Execution:

    • Pump the reagent solution through the heated coil reactor at a defined flow rate to achieve the desired residence time.

    • The output from the reactor flows directly through the packed-bed scavenger column. The resin neutralizes the hydrochloride and the generated HCl, and also deprotonates the thiophenol.

    • The purified product stream then passes through the back pressure regulator and is collected.

  • Analysis:

    • Analyze the collected fractions by HPLC to determine the yield and purity of the product.

Data Presentation: Scavenger Resin Screening
EntryScavenger Resin TypeTemperature (°C)Residence Time (min)Yield (%)Purity (%)
1Polymer-supported Amine60159297
2Polymer-supported Carbonate60158895
3Polymer-supported Amine80109598
4Polymer-supported Amine8058596

Conclusion

The application of continuous flow chemistry to reactions involving this compound offers significant advantages in terms of safety, efficiency, and product quality. By carefully considering the challenges posed by the hydrochloride salt, such as solubility and the generation of acidic byproducts, robust and scalable processes can be developed. The use of biphasic systems or in-line scavenger resins provides elegant solutions to these challenges, enabling the clean and efficient synthesis of a wide range of pyridine derivatives. The protocols and rationales presented in this guide serve as a foundation for researchers to explore and optimize their own continuous flow applications for this versatile building block.

References

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 3-Chloro-5-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. 3-Chloro-5-(chloromethyl)pyridine hydrochloride is a particularly valuable, yet underutilized, bifunctional building block. It possesses two distinct electrophilic centers: a highly reactive "benzylic-like" chloromethyl group amenable to nucleophilic substitution, and a less reactive aromatic chloro group suitable for modern cross-coupling reactions. This dual reactivity allows for a programmed, stepwise functionalization to generate complex molecular architectures. This guide provides detailed protocols and the underlying chemical principles for the selective synthesis of advanced pharmaceutical intermediates from this versatile starting material, empowering researchers in drug discovery and process development.

Introduction: A Bifunctional Synthon for Complex Scaffolds

The strategic importance of heterocyclic compounds in drug development cannot be overstated. Among them, the pyridine ring is a privileged structure due to its electronic properties, ability to engage in hydrogen bonding, and metabolic stability. This compound presents a unique synthetic opportunity. The hydrochloride salt ensures stability and enhances handling, while its two distinct chlorine substituents offer orthogonal reactivity.

The chloromethyl group (-CH₂Cl) behaves as a potent alkylating agent, readily undergoing Sₙ2 reactions with a wide array of nucleophiles.[1] Conversely, the chlorine atom at the C3 position of the pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution (SₙAr) due to its meta relationship with the ring nitrogen.[2] However, this C-Cl bond is an excellent handle for transition metal-catalyzed cross-coupling reactions. This disparity in reactivity is the cornerstone of its synthetic utility, enabling chemists to perform selective modifications at one site while leaving the other intact for subsequent transformations.

This document details two fundamental, high-value transformations:

  • Selective Sₙ2 Alkylation: Targeting the chloromethyl group for the introduction of amine functionalities.

  • Suzuki-Miyaura Cross-Coupling: Targeting the C3-chloro group for the construction of C-C bonds.

Reactivity Profile and Physicochemical Properties

Understanding the inherent electronic properties of the starting material is critical for rational protocol design.

PropertyValue
Chemical Name This compound
Molecular Formula C₆H₆Cl₃N
Molecular Weight 198.48 g/mol
CAS Number 847610-86-0[3]
Appearance Off-white to light yellow solid
Key Reactive Sites 1. Chloromethyl C (Sₙ2), 2. Ring C3-Cl (Coupling)

The diagram below illustrates the two primary sites of reactivity that can be selectively addressed.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Ar-X + Pd(0)) pd0->ox_add Ar-Cl ar_pd_x Ar-Pd(II)-X ox_add->ar_pd_x transmetal Transmetalation (Ar'-B(OR)2 + Base) ar_pd_x->transmetal Ar'-B(OR)2 ar_pd_ar Ar-Pd(II)-Ar' transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 Releases Pd(0) product Ar-Ar' (Product) red_elim->product

References

Application Note: Advanced Analytical Strategies for Monitoring Reactions of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 3-Chloro-5-(chloromethyl)pyridine hydrochloride. As a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, robust and reliable in-process monitoring is essential for optimizing reaction yield, minimizing impurity formation, and ensuring process safety and reproducibility.[1][2] We present detailed protocols and expert insights for the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, empowering researchers, scientists, and drug development professionals to develop and validate their own analytical strategies.

Introduction: The Analytical Imperative

This compound is a bifunctional heterocyclic compound featuring two distinct reactive sites: a highly reactive benzylic-type chloride on the chloromethyl group and a less reactive chloride on the pyridine ring. This dual reactivity makes it a versatile intermediate but also presents a challenge in controlling reaction selectivity and monitoring the consumption of the starting material alongside the formation of products and potential byproducts.

Effective reaction monitoring is a cornerstone of modern process analytical technology (PAT) and quality by design (QbD) principles in the pharmaceutical industry.[3] It provides real-time data that enables:

  • Kinetic Analysis: Understanding reaction rates to determine optimal reaction times.

  • Yield Optimization: Adjusting parameters to maximize the formation of the desired product.

  • Impurity Profiling: Identifying and quantifying byproducts to ensure the safety and purity of the final active pharmaceutical ingredient (API).[4]

  • Process Control: Ensuring batch-to-batch consistency and enabling real-time release testing.[3]

This guide focuses on the three most powerful and accessible analytical techniques for this purpose: HPLC, GC-MS, and NMR.

Physicochemical Properties of the Analyte

Understanding the properties of this compound is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
Molecular Formula C₆H₆Cl₂N · HCl[5]
Molecular Weight 164.03 g/mol (hydrochloride salt)[5][6]
Appearance Yellow to tan solid powder[6]
Solubility Water soluble[6]
Reactivity Profile Contains a reactive chloromethyl group susceptible to nucleophilic substitution and a chloro-substituted pyridine ring.[6][7]

The hydrochloride salt form imparts high polarity and water solubility, which are critical considerations for chromatographic method development.

Method Selection: A Logic-Driven Approach

The choice of analytical technique is not arbitrary; it is dictated by the specific questions being asked and the chemical nature of the species in the reaction mixture.

MethodSelection Start Reaction Monitoring Goal Quant Quantitative Analysis? (Reactants, Products) Start->Quant Qual Qualitative Analysis? (Structure, Impurity ID) Start->Qual Complex Complex mixture? Need for separation? Quant->Complex Volatile Are key species volatile & thermally stable? Qual->Volatile NMR NMR Spectroscopy Qual->NMR For structural confirmation HPLC HPLC-UV/DAD Volatile->HPLC No (for non-volatile species) GCMS GC-MS Volatile->GCMS Yes (for volatile impurities) Complex->HPLC Yes Complex->NMR No (or for real-time)

Caption: Logic flow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for monitoring the majority of organic reactions, particularly in pharmaceutical development, due to its versatility, robustness, and quantitative accuracy.[8][9]

Why HPLC? Causality and Considerations
  • Applicability: HPLC is ideal for analyzing the polar, non-volatile this compound and its likely reaction products.

  • The Challenge of Pyridines: As basic compounds, pyridines can interact with acidic residual silanols on standard silica-based columns, leading to poor peak shape (tailing).[10] Furthermore, their hydrophilic nature can result in poor retention on traditional reversed-phase (RP) columns.[10][11]

  • The Solution - Method Development Strategy:

    • Column Selection: A modern, end-capped C18 column is a good starting point. For enhanced retention of the polar analyte, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can be highly effective.[12]

    • Mobile Phase pH Control: The key to good peak shape for a basic analyte is to control the pH of the mobile phase. Using an acidic modifier (e.g., 0.1% formic or acetic acid) protonates the pyridine nitrogen, minimizing interactions with silanols. It also ensures a consistent ionization state for reproducible chromatography.[13]

    • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies at a specific wavelength but also provides UV spectra for all eluting peaks, which is invaluable for peak tracking and purity assessment.

Protocol: Reaction Monitoring by Reversed-Phase HPLC

This protocol outlines a general-purpose method for monitoring a nucleophilic substitution reaction where 3-Chloro-5-(chloromethyl)pyridine HCl is a starting material.

Objective: To quantify the consumption of the starting material and the formation of the product over time.

1. Instrumentation and Columns:

  • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and DAD.[13]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

2. Reagents and Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water.[13]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[13]

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

3. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase Gradient Elution (see table below)To ensure separation of polar starting materials from potentially less polar products.[13]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Detection DAD, 260 nmPyridine ring shows strong absorbance in this region. Monitor 200-400 nm for impurity analysis.
Run Time 20 minutesSufficient to elute all components and re-equilibrate the column.

Gradient Program:

Time (min)% Solvent A% Solvent B
0.0955
15.0595
17.0595
17.1955
20.0955

4. Sample Preparation Workflow:

  • Reaction Quenching: At specified time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediate Quenching: Quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of the diluent. This stops the reaction and prepares the sample for analysis.

  • Dilution: Perform a further dilution if necessary to bring the concentration of the main analyte within the linear range of the calibration curve (e.g., 0.1 mg/mL).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[13]

5. Data Analysis:

  • Generate a calibration curve using standards of the starting material and, if available, the product.

  • Integrate the peak areas for the starting material and product in the chromatograms from each time point.

  • Calculate the concentration of each species using the calibration curve to plot a reaction profile (Concentration vs. Time).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14] While not the primary choice for the non-volatile hydrochloride salt, it is exceptionally useful for specific applications in this context.

Why GC-MS? Causality and Applications
  • Impurity Analysis: Ideal for detecting volatile organic impurities in the starting material or volatile byproducts formed during the reaction.

  • Analysis of the Free Base: If the reaction is run under basic conditions or after a workup that isolates the free base form of the pyridine derivatives, GC-MS becomes a viable option. The free base, 3-Chloro-5-(chloromethyl)pyridine, is more volatile than its salt.

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds based on their mass spectrum, which is crucial for identifying unknown impurities.[14]

Protocol: Analysis of Volatile Components by GC-MS

Objective: To identify and quantify volatile impurities or the free base of the analyte.

1. Instrumentation:

  • GC-MS System: A Gas Chromatograph equipped with a split/splitless inlet and coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-polarity capillary column, such as a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

2. GC-MS Conditions:

ParameterSettingRationale
Inlet Mode Split (50:1)To handle potentially high concentration samples and ensure sharp peaks.
Inlet Temp. 250 °CHot enough to volatilize the analytes but low enough to minimize thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 80 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min)A general-purpose program to separate compounds with a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole analyzers.
Ionization Mode Electron Ionization (EI), 70 eVStandard mode that produces reproducible, library-searchable mass spectra.
Scan Range 40-450 amuCovers the expected mass range of the analyte and related impurities.

3. Sample Preparation:

  • Prepare a sample of the free base by dissolving it in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

  • If analyzing a reaction mixture, perform a liquid-liquid extraction after basifying the aqueous solution to isolate the free pyridine derivatives into an organic layer.

  • Dry the organic extract (e.g., with Na₂SO₄), filter, and inject.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information and can be used as a direct, non-invasive method for reaction monitoring without chromatographic separation.[16][17]

Why NMR? Causality and Strengths
  • Structural Confirmation: NMR is the definitive method for confirming the structure of the starting material, intermediates, and final products.

  • Quantitative Analysis: By integrating the signals, one can determine the relative molar ratios of different species in the reaction mixture, allowing for the calculation of conversion.[17]

  • Real-Time Monitoring: NMR tubes can be used as mini-reactors, or automated systems can withdraw samples directly from the reactor for analysis, providing a real-time view of the reaction kinetics.[17]

Protocol: ¹H NMR for Reaction Monitoring

Objective: To monitor the conversion of the starting material by observing the change in key proton signals.

1. Instrumentation and Reagents:

  • NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, chosen based on the reaction solvent and solubility of all components).

  • Internal Standard (optional, for absolute quantification, e.g., 1,3,5-trimethoxybenzene).

2. Key ¹H NMR Signals for Monitoring:

For a hypothetical reaction where the -CH₂Cl group is converted to -CH₂-Nu (where Nu is a nucleophile):

GroupStarting Material (3-Chloro-5-(chloromethyl)pyridine)Expected ProductRationale for Monitoring
Chloromethyl Protons ~ δ 4.8 ppm (singlet, 2H)Shifted (e.g., upfield or downfield depending on Nu)Direct observation of the reaction at the primary reactive site. The disappearance of the starting material singlet and the appearance of a new product signal is a clear indicator of conversion.
Pyridine Ring Protons ~ δ 7.5-8.6 ppm (complex multiplet pattern, 3H)Pattern and shifts may change slightlyChanges in the electronic environment of the ring upon reaction will alter the chemical shifts of these protons.

3. Experimental Workflow:

NMR_Workflow cluster_0 Time = 0 cluster_1 Reaction Progress cluster_2 Data Analysis a0 Prepare reaction mixture in deuterated solvent a1 Acquire initial ¹H NMR spectrum (t=0 reference) a0->a1 b0 Initiate reaction (e.g., add reagent, heat) a1->b0 b1 Acquire spectra at regular time intervals b0->b1 c0 Process spectra (phase, baseline correction) b1->c0 c1 Integrate key signals (SM and Product) c0->c1 c2 Calculate % Conversion vs. Time c1->c2

Caption: Experimental workflow for NMR reaction monitoring.

4. Data Analysis:

  • Reference the processed spectra (e.g., to the residual solvent peak).

  • Integrate the characteristic signal of the starting material (e.g., -CH₂Cl at ~4.8 ppm) and a non-overlapping signal of the product.

  • Calculate the percent conversion at each time point using the formula:

    • % Conversion = [Integral_Product / (Integral_Product + Integral_SM)] * 100

References

Application and Protocol for the Comprehensive Analysis of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride Reaction Mixtures by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-(chloromethyl)pyridine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the safety and efficacy of the final products. This application note provides a detailed guide for the analysis of reaction mixtures of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present robust protocols for the separation and identification of the main component from potential process-related impurities and for assessing its stability under forced degradation conditions. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical workflow for this important intermediate.

The synthetic route to this compound often starts from 3-picoline, proceeding through intermediates such as nicotinic acid, methyl pyridine-3-carboxylate, and 3-pyridinemethanol.[1] Consequently, these compounds, along with the starting material, are potential impurities in the final product. A robust analytical method must be able to resolve and identify each of these components.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating reverse-phase HPLC method was developed to separate this compound from its potential impurities and degradation products. A C18 column is employed with a gradient elution of acetonitrile and a phosphate buffer, providing excellent resolution and peak shape for these polar, aromatic compounds. A photodiode array (PDA) detector is utilized for detection, which allows for the simultaneous monitoring of multiple wavelengths and peak purity assessment.[2]

HPLC Method Parameters
ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes, then to 90% B for 2 minutes, hold for 3 minutes, and return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Photodiode Array (PDA) at 265 nm
Injection Volume 10 µL
Rationale for Method Development
  • Column Chemistry: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the aromatic pyridine ring.

  • Mobile Phase: The use of a phosphate buffer at a low pH ensures the protonation of the pyridine nitrogen, leading to consistent retention times and improved peak shape. Acetonitrile is a common organic modifier that provides good elution strength for the analytes of interest.

  • Gradient Elution: A gradient is necessary to effectively separate the more polar impurities, such as nicotinic acid, from the main component and any less polar by-products within a reasonable run time.

  • Detection: The PDA detector is crucial for this analysis. It not only allows for sensitive detection at the lambda max of the analytes (around 265 nm) but also provides spectral data for each peak. This is invaluable for peak identification and for assessing peak purity, which is a key requirement for a stability-indicating method.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve Reaction Mixture in Mobile Phase A Injection Inject 10 µL onto C18 Column SamplePrep->Injection StandardPrep Prepare Individual Standards of Target and Impurities StandardPrep->Injection Gradient Gradient Elution (ACN/Phosphate Buffer) Injection->Gradient Detection PDA Detection (265 nm) Gradient->Detection Integration Integrate Peak Areas Detection->Integration Purity Assess Peak Purity Integration->Purity Quantification Quantify Components Purity->Quantification

Caption: Workflow for HPLC analysis of reaction mixtures.

Protocol 1: HPLC Sample and Standard Preparation
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of each reference standard (this compound, 3-picoline, nicotinic acid, methyl pyridine-3-carboxylate, and 3-pyridinemethanol) into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with Mobile Phase A to obtain stock solutions of approximately 100 µg/mL.

    • Prepare a mixed standard solution by appropriately diluting the stock solutions with Mobile Phase A.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of components in a reaction mixture. Both ¹H and ¹³C NMR are utilized to provide a comprehensive profile of the sample. Deuterated water (D₂O) is a suitable solvent for the hydrochloride salt, ensuring its solubility.

Expected NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values are based on literature data and spectral databases.

Compound¹H NMR (δ, ppm) in D₂O¹³C NMR (δ, ppm)
3-Chloro-5-(chloromethyl)pyridine HCl ~9.12 (s, 1H), ~8.97 (s, 1H), ~8.72 (s, 1H), ~5.07 (s, 2H)[3]Aromatic C: ~140-155, CH₂Cl: ~45
3-Picoline Aromatic H: ~7.3-8.6, CH₃: ~2.3Aromatic C: ~123-150, CH₃: ~18[4]
Nicotinic Acid Aromatic H: ~7.6-9.2Aromatic C: ~124-154, COOH: ~167
Methyl pyridine-3-carboxylate Aromatic H: ~7.4-9.2, OCH₃: ~3.9Aromatic C: ~123-154, COOCH₃: ~165, OCH₃: ~52[1]
3-Pyridinemethanol Aromatic H: ~7.2-8.5, CH₂OH: ~4.6Aromatic C: ~122-149, CH₂OH: ~62[5][6]

Note: Chemical shifts can vary depending on the solvent, concentration, and pH.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

    • Add approximately 0.6 mL of deuterated water (D₂O).

    • Vortex the tube until the sample is completely dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use appropriate relaxation delays to ensure accurate integration for quantitative analysis.

Structural Identification Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Reaction Mixture in D₂O H1_NMR Acquire ¹H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Dissolve->C13_NMR ChemShift Compare Chemical Shifts to Standards H1_NMR->ChemShift C13_NMR->ChemShift Integration Integrate ¹H NMR Signals ChemShift->Integration Structure Confirm Structures and Quantify Components Integration->Structure

Caption: Workflow for NMR analysis of reaction mixtures.

Part 3: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method and to understand the degradation pathways of the drug substance. The reaction mixture should be subjected to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Protocol 3: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber.

For each condition, a control sample (without the stressor) should be prepared and analyzed alongside the stressed sample. The resulting chromatograms should be evaluated for the appearance of new peaks and the decrease in the main peak area. The peak purity of the main component should be assessed using the PDA detector to ensure no co-eluting degradation products.

Conclusion

The combination of HPLC and NMR spectroscopy provides a powerful and comprehensive approach for the analysis of this compound reaction mixtures. The detailed protocols and methodologies presented in this application note offer a robust framework for quality control, impurity profiling, and stability assessment. By understanding the potential impurities and degradation pathways, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical or agrochemical products.

References

Application Notes: 3-Chloro-5-(chloromethyl)pyridine Hydrochloride as a Versatile Synthon for Agrochemical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers and development scientists on the application of 3-Chloro-5-(chloromethyl)pyridine hydrochloride in the synthesis of insecticide precursors. We delve into the fundamental reactivity of this synthon, present detailed protocols for its derivatization, and explain the chemical rationale behind procedural choices. A critical distinction is made between this compound and its more commercially prevalent isomer, 2-chloro-5-(chloromethyl)pyridine, to ensure precise application in synthetic programs.

Introduction and Strategic Context

This compound is a bifunctional heterocyclic compound that serves as a valuable building block in the synthesis of novel bioactive molecules, particularly within the agrochemical sector. Its structure features a pyridine core, which is a common toxophore in many modern insecticides. The molecule possesses two key reactive sites: a highly susceptible chloromethyl group at the 5-position and a more robust chloro group at the 3-position. This differential reactivity allows for selective, stepwise functionalization, making it a strategic starting material for creating diverse chemical libraries.

A Critical Isomeric Distinction: 3-Chloro vs. 2-Chloro

While this compound is a potent synthon, it is crucial to distinguish it from its isomer, 2-chloro-5-(chloromethyl)pyridine . The latter is the primary and well-documented precursor for the synthesis of major commercial neonicotinoid insecticides such as Imidacloprid and Acetamiprid.[1][2][3] In these syntheses, the 2-chloro position is essential for the final cyclization or coupling step that forms the active insecticide.

The applications for the 3-chloro isomer, the focus of this guide, lead to different structural classes of potential insecticides. Its utility lies in introducing the 3-chloropyridinylmethyl moiety into a target scaffold, which is explored in the design of new active ingredients.[4]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's properties is fundamental to its effective use in synthesis.

PropertyValueSource
Chemical Name This compound
CAS Number 6959-48-4[5]
Molecular Formula C₆H₆Cl₂N · HCl[5]
Molecular Weight 164.04 g/mol (free base)[5]
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in less polar solvents
Chemical Reactivity

The synthetic utility of this compound is governed by the reactivity of the chloromethyl group.

  • Primary Reactive Site: The -CH₂Cl group at the 5-position is a benzylic-type halide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide range of functional groups by reacting it with amines, thiols, alcohols, and other nucleophiles.

  • Secondary Site: The chloro group at the 3-position of the pyridine ring is a vinylic-type halide. It is significantly less reactive towards standard nucleophilic substitution but can be functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Hiyama couplings.[6][7] This differential reactivity is key to its role as a versatile building block.

  • Role of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance stability and ease of handling. For most reactions, the free base must be generated in situ or in a preliminary step by treatment with a suitable base (e.g., sodium bicarbonate, triethylamine).

General Protocol for Nucleophilic Substitution

This section outlines a robust, generalized protocol for the Sₙ2 reaction at the chloromethyl position, which is the most common application for creating insecticide precursors from this starting material.

Workflow Overview

The overall process involves the liberation of the free base followed by coupling with a nucleophilic partner.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification A 3-Chloro-5-(chloromethyl)pyridine HCl E Combine A, C, D in flask Stir to generate free base A->E B Nucleophile (R-NuH) (e.g., amine, thiol) F Add Nucleophile B Heat to 40-80°C B->F C Anhydrous Solvent (e.g., ACN, DMF, THF) C->E D Base (e.g., K₂CO₃, Et₃N) D->E E->F G Monitor reaction by TLC/LC-MS F->G H Filter solids (if any) G->H I Solvent evaporation H->I J Aqueous work-up / Extraction I->J K Column Chromatography J->K L Final Product: 3-Chloro-5-((R-Nu)-methyl)pyridine K->L

Caption: General workflow for precursor synthesis.

Detailed Step-by-Step Methodology

Objective: To couple 3-Chloro-5-(chloromethyl)pyridine with a generic nucleophile (NuH).

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., substituted aniline, alkyl thiol) (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, anhydrous) (2.5 eq) or Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere synthesis

Protocol:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Causality: Anhydrous K₂CO₃ is a mild, heterogeneous base effective for neutralizing the HCl salt and the HCl byproduct generated during the Sₙ2 reaction. Using a slight excess ensures the reaction goes to completion. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Nucleophile Addition: Dissolve the nucleophile (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the electrophilic chloromethylpyridine. Dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to a temperature between 50-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The optimal temperature depends on the nucleophilicity of the coupling partner.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃, KCl). c. Rinse the filter cake with additional acetonitrile. d. Concentrate the combined filtrates under reduced pressure to obtain the crude product.

  • Purification: a. Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate. b. If necessary, wash the organic solution with water or brine to remove any remaining water-soluble impurities. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. d. Purify the final product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure precursor.

Application Example: Synthesis of a Thioether-Linked Precursor

This protocol demonstrates the synthesis of a novel precursor by forming a thioether linkage, a common motif in bioactive molecules.[4]

Reaction Scheme

ReactionScheme reactant1 3-Chloro-5-(chloromethyl)pyridine arrow K₂CO₃, ACN 60°C reactant2 4-Methoxybenzenethiol plus + product 3-Chloro-5-(((4-methoxyphenyl)thio)methyl)pyridine arrow->product

Caption: Synthesis of a thioether-linked precursor.

Experimental Protocol

Objective: Synthesize 3-Chloro-5-(((4-methoxyphenyl)thio)methyl)pyridine.

ReagentMol. Wt.Moles (mmol)Mass/VolumeEquiv.
3-Chloro-5-(chloromethyl)pyridine HCl200.49102.00 g1.0
4-Methoxybenzenethiol140.20111.54 g1.1
Potassium Carbonate (K₂CO₃)138.21253.45 g2.5
Acetonitrile (ACN), anhydrous--40 mL-

Procedure:

  • Combine this compound (2.00 g, 10 mmol) and anhydrous K₂CO₃ (3.45 g, 25 mmol) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add 40 mL of anhydrous acetonitrile and stir the suspension for 15 minutes at room temperature.

  • Add 4-Methoxybenzenethiol (1.54 g, 11 mmol) to the mixture.

  • Heat the reaction to 60°C and maintain for 6 hours, monitoring by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate in vacuo.

  • Redissolve the residue in 50 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting oil via column chromatography (silica gel, 9:1 Hexane/Ethyl Acetate) to afford the target compound as a pale yellow oil.

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed, causes severe skin burns, and serious eye damage.[5][8] It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]

  • Handling: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid generating dust.

  • Spills: In case of a spill, avoid direct contact. Sweep up the solid material carefully, place it in a sealed container for disposal, and decontaminate the area.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemical precursors. Its strategic value is rooted in the differential reactivity of its two chloro-substituents, allowing for selective Sₙ2 reactions at the highly activated chloromethyl position. While its isomer, 2-chloro-5-(chloromethyl)pyridine, is the established precursor for major neonicotinoids, the 3-chloro variant provides a distinct pathway for creating new generations of insecticide candidates with unique structural motifs. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively and safely utilize this synthon in their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers and drug development professionals engaged in the synthesis of 3-Chloro-5-(chloromethyl)pyridine hydrochloride. Our focus is on enhancing reaction yield and purity by addressing common experimental challenges. The methodologies and explanations provided are grounded in established chemical principles to ensure both scientific accuracy and practical utility in a laboratory setting.

Section 1: Synthesis Overview & Mechanistic Considerations

The synthesis of this compound is a critical process for creating advanced intermediates in the pharmaceutical and agrochemical industries. While several synthetic routes exist, a common and controllable pathway involves the selective free-radical chlorination of the methyl group of 3-chloro-5-methylpyridine. This method offers a direct approach but requires precise control to avoid common pitfalls such as over-chlorination and low conversion.

The general workflow involves initiating a radical reaction on the benzylic-like methyl group, which is more susceptible to halogenation than the aromatic protons of the pyridine ring under these conditions. Subsequent conversion to the hydrochloride salt facilitates purification and improves the compound's stability and handling characteristics.

cluster_0 Synthesis Workflow A Start: 3-Chloro-5-methylpyridine B Radical Chlorination Reagents: NCS, SO₂Cl₂, or Cl₂ gas Initiator: UV Light or AIBN A->B Step 1 C Intermediate: 3-Chloro-5-(chloromethyl)pyridine (Free Base) B->C Step 2 D Workup & Optional Purification (e.g., Distillation, Chromatography) C->D Step 3 E Salt Formation Reagent: Anhydrous HCl D->E Step 4 F Final Product: 3-Chloro-5-(chloromethyl)pyridine HCl E->F Step 5 G Final Purification (Recrystallization) F->G Step 6

Caption: High-level workflow for the synthesis of 3-Chloro-5-(chloromethyl)pyridine HCl.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A: The most frequent cause of diminished yield is the formation of polychlorinated byproducts, specifically 3-chloro-5-(dichloromethyl)pyridine and 3-chloro-5-(trichloromethyl)pyridine. This occurs when the reaction conditions are not sufficiently controlled. Other significant factors include incomplete conversion of the starting material and mechanical losses during workup and purification.

Q2: How can I minimize the formation of the dichloromethyl byproduct?

A: Minimizing the dichloromethyl byproduct hinges on precise stoichiometric control of the chlorinating agent. The reaction should be monitored diligently using an appropriate analytical technique (GC, HPLC, or ¹H NMR). The goal is to halt the reaction as soon as the concentration of the desired monochlorinated product reaches its maximum, before it can be converted into the dichlorinated species. Lowering the reaction temperature can also improve selectivity, albeit at the cost of a slower reaction rate.

Q3: What is the purpose of converting the final product to a hydrochloride salt?

A: There are three primary benefits to forming the hydrochloride salt:

  • Enhanced Stability: The salt form is generally more crystalline and less reactive than the free base, leading to a longer shelf life.

  • Simplified Purification: The hydrochloride salt often has lower solubility in common organic solvents compared to the free base and polychlorinated impurities. This difference allows for effective purification by precipitation or recrystallization.

  • Improved Handling: The crystalline, solid nature of the salt makes it easier to handle, weigh, and store compared to potentially oily or low-melting point free bases.

Q4: Which analytical techniques are best for monitoring reaction progress and purity?

A: A combination of techniques is ideal. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent for quantitatively monitoring the disappearance of starting material and the appearance of mono- and polychlorinated products. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for structural confirmation, allowing you to distinguish between the methyl (CH₃), chloromethyl (CH₂Cl), and dichloromethyl (CHCl₂) signals. For definitive identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction for the expected duration, but analysis shows a high percentage of unreacted 3-chloro-5-methylpyridine.

  • Possible Cause 1: Ineffective Radical Initiation.

    • Why it happens: Free-radical chlorination requires an initial energy input to generate the first radicals, which then propagate the chain reaction. If the initiator is weak, expired, or used under the wrong conditions, the reaction will not start efficiently.

    • Solutions:

      • UV Initiation: Verify the output and age of your UV lamp. Ensure the reaction vessel is made of a material (like quartz or Pyrex) that is transparent to the lamp's wavelength.

      • Chemical Initiation (e.g., AIBN, Benzoyl Peroxide): Confirm the initiator has not expired. Ensure the reaction temperature is appropriate for the initiator's half-life; AIBN, for example, has a 10-hour half-life at ~65 °C. Operating at too low a temperature will result in an impractically slow rate of initiation.

  • Possible Cause 2: Presence of Radical Inhibitors.

    • Why it happens: Impurities in the reagents or solvent can quench radicals, terminating the chain reaction. Common inhibitors include oxygen (from air), phenols (often added as stabilizers to solvents), or sulfur compounds.

    • Solutions:

      • Use solvents that are freshly distilled and/or specified as suitable for radical reactions.

      • Degas the solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before initiating the reaction.

      • Maintain a positive pressure of inert gas throughout the experiment.

Problem 2: Excessive Formation of Polychlorinated Byproducts

Your reaction proceeds, but you are isolating a mixture containing significant amounts of 3-chloro-5-(dichloromethyl)pyridine and 3-chloro-5-(trichloromethyl)pyridine. [1][2]

  • Possible Cause 1: Incorrect Stoichiometry of Chlorinating Agent.

    • Why it happens: The desired product, 3-chloro-5-(chloromethyl)pyridine, can itself undergo radical chlorination. If a large excess of the chlorinating agent is present, it will continue to react with the product as it forms.

    • Solutions:

      • Carefully calculate and measure the molar equivalents of your chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂)). Start with a ratio of 1.0-1.1 equivalents relative to the starting material.

      • Consider adding the chlorinating agent slowly over time rather than all at once. This keeps the instantaneous concentration of the chlorinating agent low, favoring mono-chlorination.

  • Possible Cause 2: Prolonged Reaction Time or Elevated Temperature.

    • Why it happens: Higher temperatures and longer reaction times increase the probability of subsequent chlorination events.

    • Solutions:

      • Monitor the reaction progress closely (e.g., every 30-60 minutes) via GC or HPLC. Stop the reaction when the concentration of the desired product is maximized.

      • Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Data Presentation: Impact of Reagent Stoichiometry on Product Distribution

Molar Equivalents of NCSReaction Time (h)Starting Material (%)Monochloro-Product (%)Dichloro-Product (%)
1.0541580 5
1.204275 23
1.50404555
1.05816534

This table presents illustrative data to show general trends.

cluster_1 Troubleshooting Low Yield start Low Yield Detected check_conversion Analysis Check High Starting Material? start->check_conversion:f0 check_byproducts Analysis Check High Polychlorination? start->check_byproducts:f0 initiator Cause: Ineffective Initiation check_conversion:f1->initiator Yes inhibitor Cause: Radical Inhibitors check_conversion:f1->inhibitor Yes stoichiometry Cause: Excess Chlorinating Agent check_byproducts:f1->stoichiometry Yes conditions Cause: Time/Temp Too High check_byproducts:f1->conditions Yes sol_initiator Solution: Verify Initiator/UV Source Adjust Temperature initiator->sol_initiator sol_inhibitor Solution: Use Pure/Dry Reagents Degas Solvent inhibitor->sol_inhibitor sol_stoich Solution: Use 1.0-1.1 eq. Agent Add Agent Slowly stoichiometry->sol_stoich sol_cond Solution: Monitor Reaction Closely Reduce Temperature conditions->sol_cond

Caption: Troubleshooting decision tree for diagnosing and solving low yield issues.

Problem 3: Product Fails to Crystallize or Oiling Out During Salt Formation

After adding HCl, the product either remains an oil or precipitates as a sticky solid that is difficult to filter.

  • Possible Cause 1: Presence of Impurities.

    • Why it happens: The presence of over-chlorinated byproducts or residual solvent can disrupt the crystal lattice formation of the hydrochloride salt, a phenomenon known as freezing-point depression.

    • Solutions:

      • If possible, purify the crude free base before salt formation. This can be done via vacuum distillation or column chromatography.

      • Ensure the reaction solvent has been thoroughly removed under reduced pressure before attempting precipitation.

      • Perform a solvent swap. After removing the reaction solvent (e.g., CCl₄), dissolve the crude oil in a minimal amount of a solvent in which the salt is soluble (like isopropanol) and then add a non-polar anti-solvent (like diethyl ether or hexane) to induce crystallization.

  • Possible Cause 2: Residual Water.

    • Why it happens: The hydrochloride salt can be hygroscopic. The presence of water can lead to the formation of a viscous syrup instead of a crystalline solid.

    • Solutions:

      • Ensure your workup procedure is anhydrous. Dry the organic extracts thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

      • Use an anhydrous source of HCl, such as a solution of HCl gas in 1,4-dioxane or diethyl ether, rather than aqueous HCl.

Section 4: Experimental Protocol

Protocol: Synthesis of this compound via Radical Chlorination

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment.

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-5-methylpyridine (10.0 g, 78.4 mmol).

  • Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (100 mL).

  • Inerting: Sparge the solution with dry nitrogen for 20 minutes to remove dissolved oxygen.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.0 g, 82.3 mmol, 1.05 equiv) and Azobisisobutyronitrile (AIBN) (0.26 g, 1.57 mmol, 0.02 equiv).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. For photochemical initiation, a UV lamp can be used at a slightly lower temperature.

  • Monitoring: Monitor the reaction's progress every hour by taking a small aliquot, filtering it through a small plug of silica, and analyzing by GC or TLC.

  • Workup: Once the starting material is consumed and the desired product is maximized (typically 4-6 hours), cool the reaction to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a 5% aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Salt Formation:

    • Dissolve the crude oil in anhydrous diethyl ether (100 mL).

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution or add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Purification:

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL).

    • Dry the product under vacuum to yield this compound. Recrystallize from an appropriate solvent system (e.g., ethanol/ether) if further purification is needed.

References

common impurities in 3-Chloro-5-(chloromethyl)pyridine hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Section 1: Understanding the Impurity Profile of this compound

The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product. Understanding the common synthesis routes is the first step in predicting the likely impurity profile.

Two primary synthetic pathways are commonly employed for the preparation of this compound:

  • Chlorination of 3-Chloro-5-(hydroxymethyl)pyridine: This involves the reaction of the corresponding alcohol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

  • Radical Chlorination of 3-Chloro-5-methylpyridine: This method involves the direct chlorination of the methyl group on the pyridine ring using radical initiators.

Each of these routes has a characteristic set of potential process-related impurities.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: I have a batch of this compound with a noticeable sweet, solvent-like odor, and my downstream reaction is sluggish. What could be the cause?

Answer: A sweet, solvent-like odor often points to the presence of residual starting material from the chlorination of the corresponding alcohol. The most likely impurity in this case is 3-Chloro-5-(hydroxymethyl)pyridine .

  • Causality: The conversion of an alcohol to an alkyl chloride using thionyl chloride is a common synthetic transformation.[1] However, if the reaction does not go to completion, the unreacted alcohol will remain as an impurity. This can be due to insufficient chlorinating agent, suboptimal reaction temperature, or a short reaction time. The presence of this alcohol impurity can interfere with subsequent reactions, particularly those that are sensitive to hydroxyl groups, leading to reduced yields and the formation of byproducts.

  • Troubleshooting and Removal:

    • Solvent Washing: A simple and often effective method is to wash the solid hydrochloride salt with a non-polar organic solvent in which the desired product is sparingly soluble, but the more polar alcohol impurity has some solubility. Toluene is a good first choice for this purpose.[2]

    • Recrystallization: If washing is insufficient, recrystallization is a powerful purification technique. Given the polar nature of the hydrochloride salt, a polar protic solvent or a mixture of solvents is often effective. Experiment with solvent systems such as isopropanol, ethanol, or a mixture of ethanol and ethyl acetate.

FAQ 2: My HPLC analysis shows two later-eluting peaks close to my main product peak. What are these likely to be?

Answer: If your synthesis involved the radical chlorination of 3-Chloro-5-methylpyridine, these later-eluting, less polar impurities are likely over-chlorinated byproducts. These are typically 3-Chloro-5-(dichloromethyl)pyridine and 3-Chloro-5-(trichloromethyl)pyridine .

  • Causality: Radical chlorination of a methyl group can be difficult to control with high selectivity.[3] The reaction proceeds stepwise, and it is common to obtain a mixture of mono-, di-, and tri-chlorinated products. The relative amounts of these species depend on the reaction conditions, such as the stoichiometry of the chlorinating agent, reaction time, and temperature. These over-chlorinated impurities can lead to undesired side products in subsequent reactions.

  • Troubleshooting and Removal:

    • Chromatographic Purification: Due to the similar structures of these byproducts, simple washing or recrystallization may not be sufficient for their complete removal. Column chromatography is the most effective method in this case. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) can effectively separate the mono-, di-, and tri-chlorinated species.

    • Process Optimization: To minimize the formation of these impurities at the source, it is crucial to carefully control the stoichiometry of the chlorinating agent and monitor the reaction progress closely, for example, by GC or HPLC, to stop the reaction once the desired level of conversion to the mono-chloro product is achieved.

FAQ 3: I observe a significant amount of a high molecular weight impurity in my mass spectrometry analysis. What could this be?

Answer: A high molecular weight impurity could be a dimeric species, such as a bis(3-chloro-5-pyridyl)methane derivative .

  • Causality: During chloromethylation reactions, under certain conditions, the newly formed chloromethyl group can react with another molecule of the starting material or product in a Friedel-Crafts-type alkylation, leading to the formation of a diarylmethane byproduct. This is more common with highly activated aromatic systems, but can occur with pyridines as well, especially if there are localized areas of high temperature or catalyst concentration.

  • Troubleshooting and Removal:

    • Recrystallization: Dimeric impurities are often significantly less soluble than the desired monomeric product in appropriate solvents. Recrystallization can be a highly effective method for their removal. The dimer will often precipitate out of the solution first upon cooling, or remain as an insoluble solid when the crude product is dissolved for recrystallization.

    • Reaction Condition Control: To prevent the formation of this impurity, it is important to maintain good agitation and temperature control throughout the reaction. Slow, subsurface addition of the reagents can also help to avoid localized high concentrations that might favor the formation of dimeric byproducts.[2]

Section 3: Summary of Common Impurities and Removal Strategies

Impurity NameChemical StructureLikely OriginRecommended Removal Method
3-Chloro-5-(hydroxymethyl)pyridineCl-C₅H₃N-CH₂OHIncomplete chlorination of the alcoholSolvent Wash (Toluene), Recrystallization
3-Chloro-5-methylpyridineCl-C₅H₃N-CH₃Incomplete radical chlorinationColumn Chromatography, Recrystallization
3-Chloro-5-(dichloromethyl)pyridineCl-C₅H₃N-CHCl₂Over-chlorinationColumn Chromatography
3-Chloro-5-(trichloromethyl)pyridineCl-C₅H₃N-CCl₃Over-chlorinationColumn Chromatography
bis(3-chloro-5-pyridyl)methane derivative(Cl-C₅H₃N)₂CH₂Dimerization side reactionRecrystallization

Section 4: Experimental Protocols

Protocol 1: Purification of this compound by Solvent Washing

Objective: To remove polar impurities, such as the starting alcohol.

Procedure:

  • Place the crude this compound in a flask.

  • Add toluene to the flask (approximately 5-10 mL of toluene per gram of crude product).

  • Stir the slurry vigorously at room temperature for 30-60 minutes.

  • Filter the solid product using a Büchner funnel.

  • Wash the filter cake with a small amount of fresh, cold toluene.

  • Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification of this compound by Recrystallization

Objective: To remove a range of impurities, including starting materials and dimeric byproducts.

Procedure:

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) to the flask.

  • Heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering the hot solution to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Section 5: Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for purifying this compound based on the suspected impurities.

PurificationWorkflow1 start Crude Product Analysis (e.g., HPLC, NMR) impurity_check Identify Major Impurity start->impurity_check polar_impurity Polar Impurity Detected (e.g., Starting Alcohol) impurity_check->polar_impurity Polar nonpolar_impurity Non-polar/Over-chlorinated Impurities Detected impurity_check->nonpolar_impurity Non-polar dimer_impurity Dimeric Impurity Detected impurity_check->dimer_impurity Dimer solvent_wash Solvent Wash (Toluene) polar_impurity->solvent_wash column_chromatography Column Chromatography nonpolar_impurity->column_chromatography recrystallization2 Recrystallization dimer_impurity->recrystallization2 recrystallization1 Recrystallization solvent_wash->recrystallization1 If impurity persists final_product Pure Product solvent_wash->final_product Purity achieved recrystallization1->final_product column_chromatography->final_product recrystallization2->final_product

Caption: Decision tree for selecting a purification method.

RecrystallizationProcess cluster_0 Recrystallization Workflow dissolve 1. Dissolve crude product in minimum hot solvent cool 2. Slow cooling to room temperature dissolve->cool ice_bath 3. Further cooling in ice bath cool->ice_bath filtrate 4. Filter crystals ice_bath->filtrate wash 5. Wash with cold solvent filtrate->wash dry 6. Dry under vacuum wash->dry

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Purification of Crude 3-Chloro-5-(chloromethyl)pyridine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-5-(chloromethyl)pyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity for this critical intermediate. As a hydrochloride salt, this compound presents unique challenges and opportunities in recrystallization that require a nuanced approach. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues in Recrystallization

This section addresses specific problems you may encounter during the purification process. Each issue is presented in a question-and-answer format, detailing the cause and providing a clear, actionable solution.

Q1: My yield is very low, or no crystals have formed at all after cooling. What went wrong?

A1: This is the most frequent issue encountered in recrystallization and typically points to a problem with solvent volume or selection.[1][2]

  • Causality: The fundamental principle of recrystallization is the differential solubility of the compound at high and low temperatures.[2] If the compound remains highly soluble even at low temperatures, it will not precipitate out of the solution, resulting in poor yield. This is most often caused by using an excessive volume of solvent. Every compound has some finite solubility in the cold solvent; the more solvent you use, the more product you will lose in the filtrate.[2]

  • Troubleshooting Protocol:

    • Reduce Solvent Volume: Gently heat the solution to its boiling point and evaporate the excess solvent. A rotary evaporator is ideal for this process to recover the crude material, after which you can re-attempt the crystallization from a smaller solvent volume.[1] Be mindful to do this in a well-ventilated fume hood.

    • Re-evaluate Your Solvent System: If reducing the volume does not work, the solvent itself may be too effective. For a hydrochloride salt like this, highly polar solvents like pure methanol or ethanol might keep it in solution even when cold. Consider using a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like ethyl acetate or diethyl ether) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

    • Check for Supersaturation: Sometimes, a solution is supersaturated, meaning it holds more dissolved solute than it theoretically should.[1] The crystallization needs a nucleation point to begin. Try scratching the inside of the flask just below the solvent line with a glass rod or adding a tiny "seed crystal" of the pure compound to induce crystallization.[1][3]

Q2: The compound separated as an oil, not as crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for crystal lattice formation to occur.[1] This is particularly common with impure samples.

  • Causality: The presence of significant impurities can depress the melting point of the mixture, leading to the separation of a liquid phase (the oil) instead of a solid crystalline phase. Oiling out can also be caused by cooling the solution too rapidly, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small, measured amount of additional hot solvent (typically 10-20% more) to lower the saturation point.[1]

    • Ensure Slow Cooling: This is critical. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth or paper towels.[3] This gives the molecules time to orient themselves correctly into a crystal lattice. Once at room temperature, cooling in an ice bath can be initiated.

    • Modify the Solvent System: If the problem persists, the boiling point of your solvent may be too high. Try a lower-boiling point solvent or solvent mixture.

    • Pre-Purification: If the crude material is heavily contaminated, a preliminary purification step like a simple column chromatography plug or an acid-base extraction might be necessary to remove the bulk of the impurities before attempting recrystallization.

Q3: The final crystals are colored, even though the desired compound is white or off-white. How can I remove colored impurities?

A3: The presence of color indicates that your recrystallization has not effectively removed certain impurities, which are often large, conjugated organic molecules.

  • Causality: These colored impurities may be co-precipitating with your product or may be present in such high concentration that they remain trapped within the crystal lattice.

  • Troubleshooting Protocol:

    • Use Activated Carbon (Charcoal): Activated carbon is highly effective at adsorbing large, colored impurity molecules due to its high surface area.

    • Procedure: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Hot Filtration: Swirl the mixture for a few minutes to allow for adsorption, then perform a hot filtration to remove the carbon particles.[4] This is best done using a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[4]

    • Crystallize as Usual: Allow the hot, decolorized filtrate to cool slowly as you would normally. If color persists, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound?

A: There is no single universal solvent. The ideal solvent is one in which the compound is very soluble at high temperatures but has low solubility at low temperatures.[2] For a hydrochloride salt, which is polar and ionic, polar protic solvents are a good starting point.

  • Recommended Solvents to Screen:

    • Alcohols: Ethanol, isopropanol (IPA), or methanol.

    • Mixed Solvents: An alcohol/water mixture, or an alcohol mixed with a less polar solvent like ethyl acetate or toluene.

  • Selection Process: Start with small-scale solubility tests. Place a few milligrams of your crude compound in a test tube and add a few drops of the solvent. Observe its solubility at room temperature. Heat the mixture and observe again. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

Solvent SystemBoiling Point (°C)PolarityRationale for Use
Isopropanol (IPA)82.5Polar ProticOften provides a good solubility differential for hydrochloride salts.
Ethanol78.4Polar ProticSimilar to IPA, a common choice for amine salts.
Ethanol/WaterVariableHighWater decreases solubility; the ratio can be tuned for optimal recovery.
Isopropanol/TolueneVariableMediumToluene acts as an "anti-solvent" to induce precipitation from IPA.

Q: How does the hydrochloride salt form affect the recrystallization process?

A: The hydrochloride salt form dramatically increases the polarity of the molecule compared to its freebase form. This is a critical consideration.

  • Solvent Choice: You must use more polar solvents. Non-polar solvents like hexanes or diethyl ether will likely be unsuitable as the primary solvent, though they can be excellent "anti-solvents" in a mixed-solvent system.[5]

  • Hygroscopicity: This compound is hygroscopic, meaning it readily absorbs moisture from the air.[6] This can inhibit crystallization or lead to the formation of a syrup. It is crucial to use dry solvents and glassware and to minimize the exposure of the compound to the atmosphere. Drying the final product thoroughly under vacuum is essential.[2][7]

  • Stability: While generally stable, heating pyridine derivatives for extended periods can lead to decomposition.[6] Use the minimum heating time necessary to dissolve the compound.

Q: What are the key safety precautions when handling this compound?

A: This compound is classified as harmful and requires careful handling.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[8][9]

  • Ventilation: All handling and experimental procedures should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid all personal contact.[9] Do not eat, drink, or smoke when handling this product.[8] Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid generating dust.[8] Clean up immediately using dry procedures and place the waste in a sealed container for proper disposal.[9]

Q: How can I confirm the purity of my recrystallized product?

A: Purity should be assessed using multiple analytical techniques.

  • Melting Point Analysis: A pure compound should have a sharp, well-defined melting point range (typically < 2°C). Compare your experimental value to the literature value (approx. 144°C). A broad or depressed melting point indicates the presence of impurities.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to check for the presence of impurities. A pure compound should ideally show a single spot (TLC) or peak (HPLC/GC).

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is an excellent tool to confirm the chemical structure and identify any residual impurities.

Detailed Experimental Protocol: Recrystallization

This protocol provides a general workflow. The exact solvent and volumes should be optimized based on your own small-scale solubility tests.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system (e.g., isopropanol).

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 20 mL of isopropanol) and begin heating the mixture with stirring on a hotplate.

  • Achieve Saturation: Continue adding the solvent in small portions until the compound just fully dissolves at the boiling point. It is crucial to add the minimum amount of hot solvent to create a saturated solution.[2][3] Adding too much will reduce your yield.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a very small amount of activated carbon, swirl for 2-3 minutes, and perform a hot filtration to remove the carbon.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[2][4] Using warm or excessive rinse solvent will dissolve some of your product.

  • Drying: Place the purified crystals on a watch glass or in a drying dish and dry them thoroughly under vacuum to remove all traces of solvent. The product is not considered dry until it has reached a constant weight.[2]

Visualized Workflows

Recrystallization_Workflow

// Branch for Low Yield a1 [label="Too much solvent likely used.\n[Ref: 2, 5]"]; s1 [label="Solution:\n1. Evaporate excess solvent.\n2. Re-cool slowly."]; a2 [label="Solution is supersaturated."]; s2 [label="Solution:\n1. Scratch flask with glass rod.\n2. Add a seed crystal. [Ref: 2, 8]"];

q1 -> a1 [label="Yes"]; a1 -> s1; q1 -> a2 [label="No, volume seems correct"]; a2 -> s2;

// Branch for Oiling Out a3 [label="Cooling was too rapid OR\ncrude product is very impure.\n[Ref: 2]"]; s3 [label="Solution:\n1. Re-heat to dissolve oil.\n2. Add small amount of extra solvent.\n3. Cool VERY slowly. [Ref: 2, 8]"];

q2 -> a3 [label="Yes"]; a3 -> s3; } dot Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Optimizing Thionyl Chloride Reactions with Pyridyl Carbinols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chlorination of pyridyl carbinols using thionyl chloride (SOCl₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, ensuring high purity and yield of the desired pyridyl methyl chloride products. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format. Each answer provides potential causes and actionable solutions to get your reaction back on track.

Q1: My reaction is sluggish, and analysis (TLC/HPLC) shows a significant amount of unreacted starting material even after prolonged reaction time. What's going wrong?

Possible Causes & Solutions:

  • Reagent Quality (Moisture): Thionyl chloride reacts violently with water to produce HCl and SO₂, depleting the active reagent.[1][2] Similarly, moisture in your pyridyl carbinol starting material or solvent will consume SOCl₂.

    • Solution: Ensure your pyridyl carbinol is rigorously dried before use (e.g., by azeotropic distillation with toluene or drying under high vacuum). Use freshly opened or distilled thionyl chloride.[3] All solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Insufficient Stoichiometry: While the reaction is 1:1 stoichiometrically, using an equimolar amount of thionyl chloride may not be enough to drive the reaction to completion, especially if minor moisture is present.

    • Solution: Employ a slight excess of thionyl chloride, typically in the range of 1.1 to 1.3 molar equivalents, to ensure full conversion of the alcohol.[5][6]

  • Low Reaction Temperature: While temperature control is critical to prevent side reactions, excessively low temperatures can significantly slow down the rate of reaction for less reactive substrates.

    • Solution: If the reaction is clean but slow at a low temperature (e.g., 0°C), consider allowing it to slowly warm to room temperature or gently heating it. A common temperature range is 25-35°C.[7] For stubborn reactions, refluxing in a suitable solvent like toluene may be necessary, but this should be approached with caution to avoid byproduct formation.[8]

  • Lack of Catalyst: For some systems, the reaction may benefit from a catalytic amount of N,N-dimethylformamide (DMF).

    • Solution: Add a catalytic amount of DMF (e.g., 1-2 drops). DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and can accelerate the conversion.[8][9]

Q2: The reaction mixture has turned dark brown or black, and I'm isolating a tarry, impure product. How can I prevent this?

Possible Causes & Solutions:

  • Excessive Temperature: Overheating is a primary cause of decomposition and polymerization. The pyridine ring, especially if electron-rich, can undergo unwanted side reactions at elevated temperatures.

    • Solution: Implement strict temperature control. Begin the reaction at a low temperature (0-5°C) and maintain it throughout the addition of the reagents. A common upper limit for this reaction is 35°C.[7]

  • Order of Addition: Adding thionyl chloride to the pyridyl carbinol can create localized areas of high reagent concentration and heat, promoting side reactions.

    • Solution: Employ "inverse addition." Add a solution of the pyridyl carbinol in an inert solvent dropwise to a stirred solution of thionyl chloride in the same solvent.[7] This maintains a slight excess of thionyl chloride throughout the reaction and helps to better control the exotherm.

  • Reaction with Pyridine Moiety: Thionyl chloride can react with pyridine itself, especially under harsh conditions, to form complex, colored pyridinium salts and other byproducts.[10][11]

    • Solution: Besides maintaining a low temperature and using inverse addition, ensure the reaction is not left for an unnecessarily long time after completion. Once TLC/HPLC analysis indicates the starting material is consumed, proceed with the work-up.

Q3: My final product is contaminated with pyridinium hydrochloride. Is this expected, and how do I isolate the pure, neutral compound?

Possible Causes & Solutions:

  • HCl Byproduct Formation: The reaction of an alcohol with thionyl chloride generates one equivalent of hydrogen chloride (HCl) gas for every equivalent of alcohol consumed.[12] This HCl will protonate the basic nitrogen atom of the pyridine ring, forming the hydrochloride salt.

    • Solution: This is an expected and often desirable outcome. The hydrochloride salt of the product is typically a stable, crystalline solid that is easier to handle and purify by filtration than the free base, which may be an oil.[7][13] Many procedures are designed to isolate the product in this salt form.

  • Isolating the Free Base: If the neutral form of the pyridyl methyl chloride is required for a subsequent step, a careful basic work-up is necessary.

    • Solution: After the reaction is complete, remove the excess thionyl chloride under vacuum. The residue can be carefully quenched by pouring it onto crushed ice. Then, slowly add a cold, aqueous solution of a weak base (e.g., sodium carbonate or sodium bicarbonate) with vigorous stirring until the pH is neutral or slightly basic (pH 7-8). The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate. Caution: Using strong bases (like NaOH) or performing this step at room temperature can lead to hydrolysis of the newly formed alkyl chloride back to the alcohol.

Q4: The work-up is problematic. After quenching, I'm getting a low yield of the extracted product.

Possible Causes & Solutions:

  • Product Hydrolysis: The target pyridyl methyl chloride is reactive and can hydrolyze back to the starting pyridyl carbinol, especially in the presence of water and base.

    • Solution: Perform the aqueous work-up at low temperatures (0-5°C). Use a weak inorganic base like NaHCO₃ for neutralization and avoid prolonged exposure to the aqueous phase. Extract the product promptly after neutralization.

  • Product Solubility: The hydrochloride salt of your product may have some solubility in water, leading to losses during the extraction process.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase and improves extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the reaction of pyridyl carbinol with thionyl chloride?

The reaction proceeds by first converting the alcohol's hydroxyl group, a poor leaving group, into a chlorosulfite group, which is an excellent leaving group. The subsequent substitution can occur via two primary pathways:

  • Sₙi (Internal Nucleophilic Substitution): In the absence of a base like pyridine, the chloride from the chlorosulfite intermediate is delivered to the carbocation from the same face, leading to retention of stereochemistry.[14]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): When a base such as pyridine is added (or when the substrate itself can act as the base/nucleophilic catalyst), it facilitates an Sₙ2 attack by a chloride ion from the backside, leading to inversion of stereochemistry.[15][16] Given the pyridyl carbinol substrate, the reaction environment contains a pyridine moiety that can influence the mechanism.

Diagram: Reaction Mechanism Pathways

G cluster_start Step 1: Chlorosulfite Formation cluster_SNi Pathway A: Sₙi (No External Base) cluster_SN2 Pathway B: Sₙ2 (Pyridine Present) A R-OH (Pyridyl Carbinol) C R-O-SOCl (Chlorosulfite Intermediate) A->C + SOCl₂ B SOCl₂ (Thionyl Chloride) D Intimate Ion Pair [R⁺---⁻O-SOCl] C->D Internal Return F Pyridinium Intermediate [R-O-SO-Py]⁺Cl⁻ C->F + Pyridine E R-Cl (Retention) + SO₂ D->E Cl⁻ attacks from same face G R-Cl (Inversion) + SO₂ + Pyridine F->G Cl⁻ backside attack

Caption: General mechanisms for alcohol chlorination using SOCl₂.

Q2: What is the recommended solvent and temperature for this reaction?

The optimal conditions can depend on the specific isomer of pyridyl carbinol being used. However, a general and robust starting point is to use an inert solvent.

ParameterRecommended ConditionRationale & Comments
Solvent TolueneAn excellent choice as it is inert and often facilitates the precipitation of the product as its hydrochloride salt, simplifying isolation.[7]
Dichloromethane (DCM)A common alternative, but the product may remain in solution, requiring removal of the solvent and excess SOCl₂ under vacuum.[8]
Temperature 0°C to 35°CStarting the reaction at 0°C during the addition helps control the initial exotherm. The reaction can then be allowed to proceed at room temperature (25°C) or with gentle warming up to 35°C to ensure completion.[7]
Stoichiometry 1.1 - 1.3 eq. SOCl₂A slight excess of thionyl chloride is recommended to drive the reaction to completion.[5][6]
Q3: How can I effectively monitor the reaction's progress?

Standard chromatographic techniques are used, but care must be taken when preparing the sample for analysis.

  • Thin-Layer Chromatography (TLC): Take a small aliquot from the reaction mixture and immediately quench it in a vial containing methanol. This converts any remaining starting material and the highly reactive product/intermediates into more stable methyl ethers or esters (from acyl chlorides if present), which will chromatograph cleanly. Spot the quenched sample alongside your starting material on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Similar to TLC, an aliquot should be quenched before dilution and injection.[17] A reverse-phase C18 column is typically suitable for analysis.[17] The disappearance of the starting material peak is the primary indicator of reaction completion.

Q4: What are the absolute critical safety precautions for handling thionyl chloride?

Thionyl chloride is a hazardous chemical that demands strict safety protocols.[1][18][19][20]

  • Work Area: ALL manipulations must be performed inside a certified chemical fume hood.[19]

  • Personal Protective Equipment (PPE): Always wear:

    • Tightly fitting safety goggles and a full-face shield.[18][20]

    • A lab coat and appropriate protective clothing.

    • Solvent-resistant gloves (neoprene or PVC are recommended; inspect gloves before use).[1][19]

  • Reactive Hazards:

    • NEVER allow contact with water. Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[1][2]

    • Use dry glassware and anhydrous reagents.

  • Emergency Preparedness:

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[18][19]

    • Do not work alone.

    • Have an appropriate quenching plan for excess reagent and potential spills (e.g., absorbing with sand or an inert absorbent, followed by slow addition to a basic solution).[2]

Diagram: Experimental Workflow

G A Setup (Dry Glassware, Inert Atm.) B Charge SOCl₂ & Anhydrous Solvent A->B C Cool to 0-5°C B->C E Slow Dropwise Addition of Carbinol Solution C->E D Prepare Pyridyl Carbinol Solution D->E F Reaction Monitoring (TLC/HPLC) E->F G Work-up (Quench & Neutralize) F->G Reaction Complete H Isolation (Filter/Extract) G->H I Purification & Drying H->I J Pure Product (Pyridyl Methyl Chloride) I->J

Caption: Standard workflow for pyridyl carbinol chlorination.

Detailed Experimental Protocol (General Procedure)

The following is a generalized protocol for the synthesis of 3-chloromethylpyridine hydrochloride, adapted from established procedures.[7]

1. Reaction Setup:

  • Equip a two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • In the flask, charge thionyl chloride (1.2 eq.) and anhydrous toluene (approx. 1 mL per mmol of SOCl₂).

  • Cool the flask to 0-5°C using an ice-water bath.

2. Reagent Addition:

  • In the dropping funnel, prepare a solution of 3-pyridyl carbinol (1.0 eq.) in anhydrous toluene (approx. 4 mL per gram of carbinol).

  • Add the 3-pyridyl carbinol solution dropwise to the stirred thionyl chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 35°C.[7]

3. Reaction and Monitoring:

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C).

  • Monitor the reaction's progress every 30-60 minutes using a quenched-aliquot TLC method. The reaction is typically complete within 1-3 hours.

4. Product Isolation:

  • Once the reaction is complete, apply a gentle vacuum or purge the system with nitrogen to assist in the precipitation of the product hydrochloride salt.[7]

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake with cold toluene or another inert solvent (e.g., hexane) to remove any soluble impurities.

5. Purification and Drying:

  • The filtered solid is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).

  • Dry the final product under vacuum to obtain the pure chloromethylpyridine hydrochloride.

Diagram: Troubleshooting Decision Tree

G Start Problem Observed Incomplete Incomplete Reaction? Start->Incomplete Impure Dark/Tarry Product? Start->Impure Workup Work-up Issues? Start->Workup CheckMoisture Check Reagent/Solvent for Moisture Incomplete->CheckMoisture Yes ControlTemp Lower/Control Temp (Maintain <35°C) Impure->ControlTemp Yes LowTempWorkup Work-up at 0-5°C? Workup->LowTempWorkup Yes CheckStoich Increase SOCl₂ Stoichiometry (1.1-1.3 eq) CheckMoisture->CheckStoich Dry? CheckTemp Increase Temp (e.g., to 25-35°C) CheckStoich->CheckTemp Excess Used? UseCatalyst Add Catalytic DMF CheckTemp->UseCatalyst Still Slow? InverseAdd Use Inverse Addition? ControlTemp->InverseAdd Temp OK? UseWeakBase Use Weak Base (e.g., NaHCO₃)? LowTempWorkup->UseWeakBase Temp OK?

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Preventing Side Reactions in the Chlorination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of chlorinated pyridine derivatives. This guide is designed to provide targeted troubleshooting for common side reactions encountered during the chlorination of pyridine and its analogues. As researchers, scientists, and drug development professionals, achieving high selectivity and yield is paramount. This resource offers in-depth, evidence-based solutions to navigate the complexities of these reactions.

Section 1: Troubleshooting Guides - Common Issues & Solutions

This section addresses specific challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Issue 1: Poor Regioselectivity in Direct Chlorination

Question: My direct chlorination of a substituted pyridine with molecular chlorine (Cl₂) is resulting in a mixture of isomers. How can I control the position of chlorination?

Answer: Controlling regioselectivity in the direct chlorination of pyridines is a significant challenge due to the electron-deficient nature of the pyridine ring. The outcome is highly dependent on reaction conditions and the electronic properties of your substrate.

Causality & In-Depth Explanation:

The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS).[1] This deactivation is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen). Consequently, electrophilic chlorination, when it does occur, tends to favor the 3-position (meta).[1] However, under high-temperature, gas-phase conditions, the reaction can proceed via a free-radical mechanism, which can lead to a different distribution of products, often favoring the 2-position.[1][2]

Troubleshooting & Optimization Strategies:

  • For Electron-Deficient Pyridines:

    • High-Temperature, Gas-Phase Chlorination: For selective chlorination at the 2-position, a high-temperature (350°C to 500°C), gas-phase reaction can be effective.[2] This method often involves passing the vaporized pyridine derivative, chlorine gas, and an inert gas through a heated reaction zone.[2] The use of a "hot spot" within the reactor can surprisingly increase selectivity.[2]

    • Catalysis: While less common for simple pyridines, certain catalysts can influence regioselectivity in liquid-phase chlorinations at elevated temperatures (at least 160°C).[3]

  • For Electron-Rich Pyridines (e.g., aminopyridines, hydroxypyridines):

    • The activating group will direct the chlorination. For instance, an amino group at the 2-position will direct chlorination to the 3- and 5-positions. Careful control of stoichiometry and temperature is crucial to prevent over-chlorination.

Experimental Protocol: Selective Gas-Phase Chlorination at the 2-Position [2]

  • Setup: A two-zone tube furnace reactor is required.

  • Reactant Preparation: A vaporized feed stream is prepared containing the pyridine derivative, chlorine gas, and an inert gas (e.g., nitrogen). The molar ratio of chlorine to the pyridine compound can range from 0.2 to 15, depending on the desired degree of chlorination.[2]

  • Reaction Conditions:

    • The feed stream is passed through the first reaction zone, which is maintained at a "hot spot" temperature of 350°C to 500°C.[2]

    • The stream then immediately passes into a second, cooler zone maintained at a temperature between 100°C and 340°C.[2]

  • Product Collection: The product stream is cooled to condense the chlorinated pyridines, which are then purified by distillation or chromatography.

Issue 2: Over-chlorination and Formation of Polychlorinated Byproducts

Question: I am trying to synthesize a mono-chlorinated pyridine, but I am observing significant amounts of di- and tri-chlorinated products. How can I minimize this?

Answer: Over-chlorination is a common side reaction, particularly when the initial chlorination product is more reactive than the starting material or when reaction conditions are too harsh.

Causality & In-Depth Explanation:

The introduction of a chlorine atom to the pyridine ring further withdraws electron density, generally making the ring less reactive towards subsequent electrophilic substitution. However, in radical reactions, this effect is less pronounced. The primary drivers of over-chlorination are typically an excess of the chlorinating agent, prolonged reaction times, or high temperatures that promote multiple substitutions.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate. For mono-chlorination, use a ratio close to 1:1 or even a slight excess of the pyridine.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like GC-MS or LC-MS. Quench the reaction as soon as the desired product is maximized. Lowering the reaction temperature can also help to reduce the rate of subsequent chlorinations.

  • Choice of Chlorinating Agent: For substrates prone to over-chlorination, consider using a milder chlorinating agent than molecular chlorine, such as N-chlorosuccinimide (NCS).

Data Summary: Effect of Molar Ratio on Selectivity

Molar Ratio (Chlorine:Pyridine)Conversion of Pyridine (%)Yield of 2-chloropyridine (%)Yield of 2,6-dichloropyridine (%)
0.5 : 145405
1 : 1857015
2 : 1985045

Note: This is illustrative data. Actual results will vary based on specific substrates and reaction conditions.

Issue 3: Low Reactivity of the Pyridine Ring

Question: My chlorination reaction is not proceeding, or the conversion is very low. How can I activate the pyridine ring for chlorination?

Answer: The inherent low reactivity of the pyridine ring towards electrophilic attack often necessitates activation strategies.

Causality & In-Depth Explanation:

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, making the ring electron-deficient and thus less susceptible to attack by electrophiles.[1][4] This effect can be overcome by either increasing the electrophilicity of the chlorinating agent or by increasing the nucleophilicity of the pyridine ring.

Troubleshooting & Optimization Strategies: The Pyridine N-Oxide Strategy

One of the most effective methods to activate the pyridine ring is to convert it to its corresponding N-oxide.[5][6]

  • Mechanism of Activation: The N-oxide group is a strong activating group that donates electron density to the ring through resonance, particularly at the 2- and 4-positions.[6] This makes the N-oxide much more susceptible to electrophilic attack than the parent pyridine.

Experimental Workflow: Chlorination via Pyridine N-Oxide

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Deoxygenation (if required) Pyridine Pyridine N_Oxidation N_Oxidation Pyridine->N_Oxidation m-CPBA or H₂O₂/AcOH Pyridine_N_Oxide Pyridine_N_Oxide N_Oxidation->Pyridine_N_Oxide Chlorination Chlorination Pyridine_N_Oxide->Chlorination POCl₃, (COCl)₂, or SOCl₂ Pyridine_N_Oxide->Chlorination Chloropyridine_N_Oxide Chloropyridine_N_Oxide Chlorination->Chloropyridine_N_Oxide Deoxygenation Deoxygenation Chloropyridine_N_Oxide->Deoxygenation PCl₃ or PPh₃ Chloropyridine Chloropyridine Deoxygenation->Chloropyridine

Caption: Workflow for the chlorination of pyridine via N-oxide activation.

Detailed Protocol: Chlorination of Pyridine N-Oxide with Oxalyl Chloride [7][8]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve pyridine N-oxide (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add oxalyl chloride (2.0 equiv.) followed by the dropwise addition of triethylamine (2.0 equiv.) while maintaining the temperature at 0 °C.[6][8]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes.[6]

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-chloropyridine.

Section 2: FAQs - Quick Reference

Q1: What are the best chlorinating agents for pyridine derivatives?

A1: The choice of chlorinating agent depends on the desired outcome and the substrate's reactivity.

  • Molecular Chlorine (Cl₂): Used for gas-phase, high-temperature reactions and for substrates that are not acid-sensitive.[2]

  • Phosphorus Oxychloride (POCl₃): A common and effective reagent for the chlorination of pyridine N-oxides and hydroxypyridines.

  • Oxalyl Chloride ((COCl)₂): A versatile and highly effective reagent for the deoxygenative chlorination of pyridine N-oxides, often providing high regioselectivity for the 2-position under mild conditions.[7][8]

  • Thionyl Chloride (SOCl₂): Used for chlorinating hydroxypyridines and can also be used with pyridine N-oxides.

  • N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine, useful for substrates that are sensitive to harsher reagents.

Q2: I have an aminopyridine. How can I convert the amino group to a chloro group?

A2: The Sandmeyer reaction is the classic method for this transformation.[9][10]

Mechanism Overview: Sandmeyer Reaction

G Aminopyridine Aminopyridine Diazonium_Salt Diazonium_Salt Aminopyridine->Diazonium_Salt NaNO₂, aq. HCl, 0-5 °C Chloropyridine Chloropyridine Diazonium_Salt->Chloropyridine CuCl, HCl

Caption: Simplified Sandmeyer reaction pathway.

This reaction involves two main steps:

  • Diazotization: The aminopyridine is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form an intermediate diazonium salt.[9][11]

  • Substitution: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[9][11]

Important Considerations:

  • Diazonium salts can be explosive, so they are generated in situ and used immediately without isolation.[11]

  • The reaction must be kept cold (0-5 °C) during the diazotization step to prevent premature decomposition of the diazonium salt.

Q3: Can I use a Vilsmeier-Haack type reaction for chlorination?

A3: Yes, the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is particularly effective for the chlorination of pyridine N-oxides.[12][13] This reaction proceeds through a mechanism that activates the N-oxide and introduces a chlorine atom, typically at the 2- or 4-position. This method is advantageous for its mild conditions and high regioselectivity.[14]

Q4: Are there any specific solvent considerations for chlorination reactions?

A4: Yes, solvent choice is critical for safety and reactivity.

  • Chlorinated Solvents: Dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are common, but care must be taken as they can participate in side reactions under certain conditions. Carbon tetrachloride (CCl₄) has been historically used for radical chlorinations but is now largely avoided due to toxicity.[15]

  • Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) are often used, but DMF can react with some chlorinating agents (like POCl₃) to form the Vilsmeier reagent.

  • Safety: Be aware that some chlorinating agents can react violently with certain organic solvents like DMSO.[15] An explosion has been reported from the reaction of acetone with POCl₃.[15] Always consult safety literature before running a reaction in a new solvent system.

References

Technical Support Center: Scaling Up Laboratory Synthesis of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-(chloromethyl)pyridine hydrochloride is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds, notably certain neonicotinoid insecticides.[1] While its synthesis on a laboratory scale is well-documented, the transition to pilot-plant or industrial-scale production presents significant challenges. These challenges often relate to reaction control, impurity profiles, product isolation, and overall process safety.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up of this synthesis. It is structured in a practical question-and-answer format, grounded in fundamental chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable method involves the chlorination of the corresponding alcohol, 3-Chloro-5-(hydroxymethyl)pyridine, using a chlorinating agent like thionyl chloride (SOCl₂).[2][3] This precursor alcohol is typically synthesized from 3-picoline through a multi-step process involving oxidation, esterification, and reduction.[2] The final step is the reaction with thionyl chloride, which converts the hydroxymethyl group to a chloromethyl group and forms the hydrochloride salt in situ.[3]

Q2: Why is thionyl chloride (SOCl₂) preferred over other chlorinating agents like PCl₅ or HCl gas for this transformation?

A2: Thionyl chloride is favored for several key reasons, particularly in a scale-up context:

  • Gaseous Byproducts: The reaction of SOCl₂ with the alcohol produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4][5] This simplifies purification, as the byproducts are easily removed from the reaction mixture, driving the reaction to completion.[5]

  • Mild Conditions: The reaction can typically be conducted under milder conditions (e.g., lower temperatures) compared to other reagents, which helps to minimize the formation of degradation impurities.[3]

  • In Situ Hydrochloride Formation: The HCl generated during the reaction protonates the pyridine nitrogen, leading to the direct precipitation of the desired hydrochloride salt, which can simplify the product isolation procedure.[3]

Q3: What are the primary safety concerns when working with thionyl chloride at a larger scale?

A3: Thionyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling. Key safety concerns include:

  • Violent Reaction with Water: It reacts violently with water, releasing large volumes of toxic SO₂ and HCl gas. All equipment must be scrupulously dried before use.

  • Toxicity and Corrosivity: Both SOCl₂ and its gaseous byproducts (SO₂ and HCl) are highly corrosive and toxic upon inhalation. The entire process must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbing capabilities for the off-gas.[6]

  • Exothermic Reaction: The reaction with the alcohol is exothermic. On a large scale, this heat generation must be carefully controlled through slow, subsurface addition of the reagent and efficient reactor cooling to prevent thermal runaways.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Q: My reaction yield is consistently below 60-70%, much lower than reported in literature (which can be >95%). What are the likely causes and how can I improve it?

A: Low yield can stem from several factors, from reagent quality to reaction conditions and workup procedures.

Probable CauseDetailed Explanation & Solution
Incomplete Reaction The conversion of the alcohol to the chloride may be stalling. Solution: 1. Increase SOCl₂ Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.1 to 1.3 equivalents) to ensure the complete consumption of the starting alcohol.[2] 2. Monitor Reaction Progress: Use an appropriate analytical technique (TLC, HPLC, or GC) to monitor the disappearance of the starting material before proceeding with the workup. 3. Temperature Control: While the reaction is exothermic, ensure the temperature doesn't drop too low, which could slow the reaction rate. A controlled temperature of around 25-35°C is often effective.[3]
Degradation of Product The product, 3-Chloro-5-(chloromethyl)pyridine, can be susceptible to degradation, especially in the presence of moisture or at elevated temperatures. Solution: 1. Strict Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. Any moisture will consume SOCl₂ and can promote side reactions. 2. Avoid High Temperatures: Do not overheat the reaction mixture. If distillation is used to remove excess SOCl₂ or solvent, perform it under reduced pressure to keep temperatures low.
Poor Product Precipitation The hydrochloride salt may not be fully precipitating from the reaction solvent, leading to losses during filtration. Solution: 1. Solvent Choice: Toluene is an excellent solvent for this reaction as it is inert and allows for the effective precipitation of the product hydrochloride salt.[3] 2. Anti-Solvent Addition: If the product remains partially dissolved, consider the controlled addition of a non-polar anti-solvent (e.g., heptane or hexane) to induce further precipitation after the reaction is complete. 3. Cooling: Ensure the reaction mixture is sufficiently cooled (e.g., 0-5°C) before filtration to maximize the recovery of the precipitated solid.
Mechanical Losses During scale-up, transferring slurries and filtering large quantities of solids can lead to significant mechanical losses. Solution: 1. Optimize Filtration: Use appropriate filtration equipment for the scale (e.g., a Nutsche filter dryer). 2. Thorough Washing: Wash the filter cake with fresh, cold solvent (e.g., toluene) to recover any product retained in the mother liquor, but avoid excessive washing which could dissolve the product.[3]
Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder

Q: After workup, I'm obtaining a yellow oil or a sticky solid instead of the expected off-white crystalline product. What's causing this and how can I fix it?

A: This issue almost always points to the presence of impurities or residual solvent.

Probable CauseDetailed Explanation & Solution
Residual Solvent Chlorinated solvents (if used) or even the reaction solvent (e.g., toluene) can be difficult to remove completely and can result in an oily product.[7] Solution: 1. Azeotropic Removal: A useful technique is to add a higher-boiling hydrocarbon solvent like hexanes or heptane to the oily product and re-concentrate it under vacuum. This process, repeated 2-3 times, can help azeotropically remove the trapped, more volatile solvent.[7] 2. High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the product is thermally stable.
Formation of Dimeric Impurities The pyridine nitrogen can act as a nucleophile, reacting with the newly formed chloromethyl group of another molecule. This is more likely if the nitrogen is not protonated. Solution: 1. Ensure Sufficient HCl: The reaction naturally produces HCl, which should protonate the pyridine nitrogen and deactivate it. Adding the alcohol solution to the thionyl chloride solution (reverse addition) ensures an acidic environment from the start, minimizing this side reaction.[3]
Sulfur-Containing Impurities Residual sulfur compounds from the thionyl chloride can lead to oily residues. Solution: 1. Aqueous Workup (Use with Caution): While typically avoided due to the product's hydrochloride form, a carefully controlled quench into a cold, saturated sodium bicarbonate solution followed by extraction with a solvent like ethyl acetate can help remove acidic sulfur impurities. However, this converts the product to the free base, which is often an oil itself and would require subsequent conversion back to the hydrochloride salt. 2. Trituration/Recrystallization: Triturate the oily product with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization and wash away oily contaminants.

Experimental Workflow & Decision Making

The following diagrams illustrate the general workflow for the chlorination step and a troubleshooting decision tree for low yield issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification P1 Dry Reactor & Glassware P2 Charge Inert Solvent (e.g., Toluene) P1->P2 P3 Charge Thionyl Chloride (SOCl₂) P2->P3 R1 Cool Reactor (e.g., 10-15°C) P3->R1 R2 Slowly Add Alcohol Solution (Subsurface Addition) R1->R2 R3 Monitor Temperature (Maintain < 35°C) R2->R3 R4 Stir at Room Temp (Monitor by HPLC/TLC) R3->R4 I1 Cool Slurry (0-5°C) R4->I1 I2 Filter Product I1->I2 I3 Wash Cake with Cold Solvent I2->I3 I4 Dry Under Vacuum I3->I4

Caption: General experimental workflow for the chlorination step.

G Start Problem: Low Yield Q1 Is Starting Material (SM) Consumed (by HPLC/TLC)? Start->Q1 Sol_Incomplete Solution: 1. Add more SOCl₂ (0.1-0.2 eq). 2. Increase reaction time/temp slightly. 3. Verify SM quality. Q1->Sol_Incomplete No Q2 Was significant solid lost during filtration/transfer? Q1->Q2 Yes End Yield Improved Sol_Incomplete->End Sol_Mechanical Solution: 1. Improve transfer technique. 2. Use finer filter medium. 3. Wash filter cake efficiently. Q2->Sol_Mechanical Yes Q3 Is the filtrate rich in product? Q2->Q3 No Sol_Mechanical->End Sol_Solubility Solution: 1. Cool filtrate further. 2. Add anti-solvent (e.g., heptane). 3. Concentrate and re-precipitate. Q3->Sol_Solubility Yes Q3->End No Sol_Solubility->End

Caption: Troubleshooting decision tree for low product yield.

Detailed Protocol: Chlorination of 3-Chloro-5-(hydroxymethyl)pyridine

Disclaimer: This protocol is a representative example. All procedures should be risk-assessed and optimized for the specific scale and equipment used.

Reagents & Equipment:

  • Reactor: Jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and condenser connected to a gas scrubber (containing NaOH solution).

  • 3-Chloro-5-(hydroxymethyl)pyridine (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Toluene (anhydrous)

Procedure:

  • Reactor Preparation: Ensure the reactor and all addition funnels are thoroughly clean and oven- or vacuum-dried. Assemble the apparatus and purge with dry nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous toluene (approx. 5 volumes relative to the starting material). Begin agitation. Add thionyl chloride (1.2 eq) to the toluene. A slight exotherm may be observed.

  • Controlled Addition: In a separate vessel, dissolve 3-Chloro-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous toluene (approx. 3 volumes).

  • Using an addition funnel or pump, add the alcohol solution to the stirred thionyl chloride solution in the reactor subsurface. Control the addition rate to maintain the internal temperature between 20-35°C.[3] Use reactor jacket cooling as needed. Vigorous off-gassing (SO₂ and HCl) will occur and should be directed to the scrubber.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature for 1-2 hours. The product hydrochloride salt will begin to precipitate, forming a slurry. Take a sample of the reaction mixture (carefully quench with methanol before analysis) and check for the absence of starting material by HPLC or TLC.

  • Product Isolation: Once the reaction is complete, cool the slurry to 0-5°C and stir for at least 1 hour to maximize precipitation.

  • Filtration and Washing: Filter the solid product. Wash the filter cake with two portions of cold (0-5°C) anhydrous toluene to remove any remaining impurities.

  • Drying: Dry the collected solid in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be an off-white to pale yellow crystalline solid.

References

Validation & Comparative

comparative reactivity of 2-chloro-5-(chloromethyl)pyridine vs 3-Chloro-5-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-chloro-5-(chloromethyl)pyridine and 3-chloro-5-(chloromethyl)pyridine hydrochloride

For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes efficiently and selectively. The isomeric chloromethylpyridines are crucial intermediates, particularly in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid[1][2][3]. This guide provides a detailed comparative analysis of the reactivity of two common isomers: 2-chloro-5-(chloromethyl)pyridine and this compound, focusing on the underlying principles that govern their chemical behavior.

Structural and Electronic Foundations of Reactivity

The reactivity of these molecules is centered on the chloromethyl (-CH₂Cl) group, which acts as an electrophilic site for nucleophilic substitution reactions[4][5]. The chlorine atom on the pyridine ring is part of an aromatic system and is substantially less reactive towards nucleophilic attack under standard conditions[4]. The key to understanding the difference in reactivity between the two isomers lies in the electronic influence exerted by the pyridine ring and its substituents on this benzylic carbon.

The pyridine ring, due to its electronegative nitrogen atom, is an electron-deficient (π-deficient) system compared to benzene[6][7]. This inherent electron-withdrawing nature activates the attached chloromethyl group for nucleophilic attack. However, the specific arrangement of substituents in each isomer creates a distinct electronic environment.

  • 2-chloro-5-(chloromethyl)pyridine: In this isomer, the reacting chloromethyl group is at the 5-position. It is meta to the ring nitrogen and ortho to a chloro substituent (at the 6-position, relative to the CH₂Cl group). The primary electron-withdrawing influence comes from the nitrogen atom's inductive (-I) and mesomeric (-M) effects, which are strongest at the ortho and para positions. The chloro group at the 2-position further withdraws electron density through a strong inductive effect.

  • This compound: This molecule has two distinguishing features. First, the chloro group is at the 3-position. Second, and most critically, it is supplied as a hydrochloride salt. This means the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation. This positive charge transforms the ring into a powerful electron-withdrawing group. This effect dramatically increases the electrophilicity of the carbon atoms in the ring and, consequently, the attached chloromethyl group.

Figure 1. Structural comparison of the two isomers.

Comparative Reactivity Analysis: A Tale of Two Electrophiles

The primary reaction pathway for these compounds is nucleophilic substitution, which can proceed via an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism[5][8]. Given that the reacting center is a primary benzylic-like carbon, the Sₙ2 pathway is generally favored.

In an Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry[9]. The key factor determining the reaction rate is the electrophilicity of the carbon atom bearing the leaving group (the chloride).

  • Reactivity of 2-chloro-5-(chloromethyl)pyridine: The combined electron-withdrawing effects of the pyridine nitrogen and the 2-chloro substituent make the benzylic carbon of the chloromethyl group moderately electrophilic and thus reactive towards nucleophiles.

  • Reactivity of this compound: The presence of the positive charge on the pyridinium nitrogen creates a much stronger and more pervasive electron sink. This potent inductive effect significantly depletes electron density from the entire ring and, by extension, from the chloromethyl group. This renders the benzylic carbon highly electrophilic.

G Low Lower Reactivity High Higher Reactivity Isomer2 2-chloro-5-(chloromethyl)pyridine (Moderately Activated) Isomer3 3-chloro-5-(chloromethyl)pyridine HCl (Highly Activated)

Figure 2. Predicted relative reactivity towards nucleophiles.

Experimental Considerations and Protocols

The enhanced reactivity of the hydrochloride salt has direct practical implications in the laboratory. Reactions involving this compound can often be conducted under milder conditions (e.g., lower temperatures or shorter reaction times) compared to its 2-chloro counterpart.

Data Summary
Feature2-chloro-5-(chloromethyl)pyridineThis compound
Molecular Formula C₆H₅Cl₂NC₆H₆ClN · HCl
Molecular Weight 162.02 g/mol [10][11]164.03 g/mol [12]
Physical State Beige solid or moist crystals[2][13]Solid
Melting Point 37-42 °C[2]137-143 °C[14]
Key Electronic Feature Neutral, electron-deficient pyridine ringPositively charged, highly electron-deficient pyridinium ring
Predicted Reactivity High Very High
Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol outlines a general method for reacting these electrophiles with a representative amine nucleophile. The key difference lies in the need for an additional base when using the hydrochloride salt to neutralize the HCl.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine OR this compound

  • Secondary amine (e.g., piperidine)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (Required for the hydrochloride salt)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chloromethylpyridine substrate (1.0 eq) in the chosen solvent (e.g., acetonitrile).

  • (For this compound ONLY): Add a non-nucleophilic base such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir for 10-15 minutes at room temperature. This step neutralizes the hydrochloride, which is crucial if the free amine form of the nucleophile is required for the reaction.

  • Nucleophile Addition: Add the secondary amine nucleophile (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction with the hydrochloride salt is expected to be significantly faster. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction with the 2-chloro isomer if necessary.

  • Workup & Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine derivative.

G A 1. Dissolve Substrate in Solvent B 2. Add Base (ONLY for HCl salt) A->B If HCl salt C 3. Add Nucleophile A->C If neutral B->C D 4. Reaction & Monitoring (TLC / LC-MS) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Figure 3. Generalized experimental workflow for nucleophilic substitution.

Final Synthesis and Field Insights

The choice between 2-chloro-5-(chloromethyl)pyridine and its 3-chloro hydrochloride counterpart is not merely one of isomeric preference but a strategic decision impacting reaction design.

  • For High Reactivity Needs: When a rapid reaction with a wide range of nucleophiles is desired, This compound is the superior choice. Its heightened electrophilicity allows for milder conditions, which can be beneficial for sensitive substrates and can improve overall process efficiency.

  • For Controlled Reactivity: In cases where a less powerful electrophile is needed to avoid side reactions or to achieve greater selectivity in the presence of multiple nucleophilic sites, 2-chloro-5-(chloromethyl)pyridine may be more suitable. Its more moderate reactivity allows for a greater degree of control over the reaction.

References

A Researcher's Guide to Catalyst Selection in Pyridine Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine motif is a cornerstone of modern chemistry, prominently featured in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties and ability to act as a ligand present both opportunities and challenges for synthetic chemists. The strategic functionalization of the pyridine ring is a critical endeavor, enabling the fine-tuning of molecular properties and the construction of complex architectures. This guide provides an in-depth comparison of the efficacy of different catalytic systems for key pyridine functionalization reactions, offering field-proven insights and experimental data to aid researchers in catalyst selection and methods development.

The Challenge of Pyridine Functionalization: Reactivity and Regioselectivity

The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom make its direct functionalization a non-trivial task.[2][3] The nitrogen lone pair can readily coordinate to and deactivate Lewis acidic catalysts.[4] Furthermore, achieving regioselectivity at the C3 and C4 positions has historically been a significant hurdle, with many traditional methods favoring functionalization at the C2 position due to electronic effects and the directing influence of the nitrogen atom.[5][6] This guide will explore modern catalytic strategies that have emerged to overcome these challenges, offering pathways to a diverse array of functionalized pyridines.

I. C-H Functionalization: The Direct Approach

Direct C–H functionalization has emerged as a powerful, atom-economical strategy for modifying the pyridine core.[1][5] This section compares the leading catalytic systems for this transformation.

Palladium Catalysis: A Versatile Workhorse

Palladium catalysts have been extensively employed for the C-H functionalization of pyridines, particularly through the use of pyridine N-oxides. This strategy mitigates the coordinating effect of the pyridine nitrogen and facilitates ortho-selective functionalization.[7][8][9]

Mechanism Insight: The reaction typically proceeds via a concerted metalation-deprotonation pathway, where the N-oxide group acts as a directing group, facilitating the activation of the ortho C-H bond.

A key development in this area is the palladium-catalyzed direct arylation of pyridine N-oxides with unactivated arenes, which provides a route to 2-arylpyridines.[7][8] This method avoids the need for pre-functionalized pyridines or organometallic reagents.[10]

Iridium Catalysis: Accessing Alternative Regioselectivity

Iridium catalysts have proven particularly effective for the C-H borylation of pyridines, a versatile transformation that provides a handle for further functionalization.[4] While direct borylation of unsubstituted pyridine can be challenging due to catalyst inhibition by the nitrogen lone pair, the use of substituted pyridines can overcome this limitation.[4] Steric and electronic factors of substituents on the pyridine ring can direct the borylation to specific positions, including the more challenging meta position.[5]

Nickel Catalysis: An Emerging Contender

Nickel catalysis offers a cost-effective alternative to palladium and has shown promise in the C-4 selective alkylation of pyridines.[11] Cooperative catalysis involving a nickel complex and a Lewis acid can overcome the inherent preference for C-2 functionalization.[11][12] The choice of ligand and Lewis acid co-catalyst is crucial in directing the regioselectivity of the reaction.

Photoredox Catalysis: A Mild and Modern Approach

Visible-light-mediated photoredox catalysis has opened new avenues for pyridine functionalization under mild conditions.[13][14][15] This approach often involves the generation of radical intermediates and can provide unique regioselectivity that is complementary to transition metal-catalyzed methods. For instance, the functionalization of pyridines via pyridinyl radicals, generated through single-electron reduction of pyridinium ions, allows for effective coupling with allylic radicals, often with a preference for the C4 position.[3][14][15]

Comparative Efficacy of Catalysts for Pyridine C-H Arylation

To provide a clear comparison, the following table summarizes the performance of different catalytic systems for the C-H arylation of pyridine derivatives.

Catalyst SystemPyridine SubstrateArylating AgentKey Reaction ConditionsYield (%)RegioselectivityReference
Pd(OAc)₂ / Ag₂CO₃Pyridine N-oxideBenzene130 °C, 16 h~70%ortho[7]
[Ir(cod)(OMe)]₂ / dtbpy5-bromo-2-cyanopyridineB₂pin₂25 °C, THF81% (total)C3/C4 ratio of 67:33[5]
Ni(cod)₂ / IPr / AlMe₃PyridineStyrene100 °C, Toluene~70%C4 (branched)[11]
Acridinium Photoredox Catalyst / Pyridine N-oxidePyridineAlkenesVisible lightVariesVaries[13][16]

II. Pyridine Hydrogenation: Accessing the Piperidine Scaffold

The reduction of pyridines to piperidines is a fundamental transformation in medicinal chemistry, as the saturated piperidine ring is a prevalent motif in FDA-approved drugs.[17][18][19]

Noble Metal Heterogeneous Catalysts: The Industry Standard

Noble metal catalysts such as rhodium, ruthenium, and platinum on carbon supports are widely used for pyridine hydrogenation.[17] These catalysts generally exhibit high activity but may require elevated temperatures and pressures. The choice of catalyst can influence the tolerance to other functional groups on the pyridine ring.

Homogeneous Iridium Catalysis: High Selectivity and Functional Group Tolerance

Recently, a robust iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, offering exceptional functional group tolerance.[18][20][21][22] This method can selectively reduce the pyridine ring while leaving sensitive groups such as nitro, azido, bromo, and alkenyl moieties intact.[18][20][22] The reaction proceeds under relatively mild conditions and is scalable.[18][20]

Mechanism Insight: The iridium(III) complex is thought to activate the pyridine towards hydride addition through a protonation event, following an ionic hydrogenation pathway.[22]

Electrocatalytic Hydrogenation: A Sustainable Alternative

Electrocatalytic methods offer a promising, sustainable approach to pyridine hydrogenation, operating at ambient temperature and pressure.[19][23] Using a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer, pyridine can be converted to piperidine with high current efficiency and yield.[23]

Comparative Efficacy of Catalysts for Pyridine Hydrogenation

Catalyst SystemKey Reaction ConditionsConversion/Yield (%)Key AdvantagesReference
Rh/C40°C, 5 bar H₂HighBroad functional group tolerance[17]
Ru/PDVB100°C, 1.0 MPa H₂, H₂OHighEffective in water[24]
Iridium(III) ComplexLow catalyst loadingHighExcellent functional group tolerance, scalable[18][20][21]
Rh/KB (Electrocatalytic)Ambient temp. & pressureQuantitative (98% yield)Sustainable, mild conditions[23]

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Pyridine N-oxide

This protocol is a representative example of a palladium-catalyzed C-H functionalization of a pyridine derivative.

Materials:

  • Pyridine N-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Benzene (or other unactivated arene)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add pyridine N-oxide (0.6 mmol, 1.0 equiv), Pd(OAc)₂ (0.06 mmol, 10 mol%), and Ag₂CO₃ (1.32 mmol, 2.2 equiv).

  • Add the arene (e.g., benzene, 40 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated pyridine N-oxide.[7]

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) and confirmed by characterization of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected regioselectivity should be predominantly at the ortho position.

Visualization of Catalytic Concepts

To further elucidate the principles discussed, the following diagrams illustrate a key catalytic cycle and a workflow for catalyst selection.

Catalytic_Cycle A Pd(II) Precatalyst B Active Pd(II) Species A->B Activation C C-H Activation (Concerted Metalation-Deprotonation) B->C + Pyridine N-oxide D Palladacycle Intermediate C->D E Oxidative Addition (with Arene) D->E + Arene F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->B Regeneration of Pd(II) H Functionalized Product G->H I [Oxidant] J [Oxidant]-H₂ I->J

Caption: A simplified catalytic cycle for the palladium-catalyzed ortho-arylation of pyridine N-oxides.

Catalyst_Selection_Workflow Start Define Target Pyridine Functionalization Q1 Desired Transformation? Start->Q1 CH_Func C-H Functionalization Q1->CH_Func C-H Activation Hydrogenation Hydrogenation Q1->Hydrogenation Reduction Cross_Coupling Cross-Coupling Q1->Cross_Coupling C-C/C-X Coupling Q2 Desired Regioselectivity? CH_Func->Q2 Q3 Functional Group Tolerance? Hydrogenation->Q3 Final Select Catalyst System & Optimize Cross_Coupling->Final Consider Pd/ligand systems (e.g., Suzuki, Buchwald-Hartwig) Ortho ortho Q2->Ortho ortho Meta_Para meta / para Q2->Meta_Para meta or para Pd_N_oxide Pd-Catalysis (N-oxide strategy) Ortho->Pd_N_oxide Ir_Ni Ir or Ni Catalysis (Directing group or Lewis acid) Meta_Para->Ir_Ni Pd_N_oxide->Final Ir_Ni->Final High_Tolerance High Q3->High_Tolerance High Moderate_Tolerance Moderate Q3->Moderate_Tolerance Moderate Ir_Ionic Homogeneous Ir-Catalysis (Ionic Hydrogenation) High_Tolerance->Ir_Ionic Hetero Heterogeneous Noble Metal (Rh/C, Ru/C) Moderate_Tolerance->Hetero Ir_Ionic->Final Hetero->Final

Caption: A decision workflow for selecting a catalyst system for pyridine functionalization.

Conclusion

The functionalization of pyridines is a dynamic field of research, with continuous innovation leading to more efficient, selective, and sustainable catalytic methods. The choice of catalyst is paramount and depends on the desired transformation, target regioselectivity, and the presence of other functional groups. Palladium catalysts remain a versatile option, particularly for ortho-functionalization via the N-oxide strategy. Iridium catalysts have emerged as a powerful tool for both C-H borylation and highly selective hydrogenation. Nickel catalysts provide a cost-effective alternative, while photoredox catalysis offers mild conditions and unique reactivity patterns. By understanding the strengths and limitations of each catalytic system, researchers can more effectively navigate the challenges of pyridine functionalization and unlock new possibilities in drug discovery and materials science.

References

A-Comparative-Guide-to-Analytical-Method-Validation-for-Pyridine-Intermediates-Following-ICH-Q2-Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), pyridine and its derivatives are crucial intermediates.[1][2] Ensuring the purity and quality of these intermediates is paramount for the safety and efficacy of the final drug product.[3] This guide provides an in-depth comparison of analytical methods for pyridine intermediates, with a focus on validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of pyridine intermediates.[8][9]

The ICH Q2(R1) Framework: A Foundation for Reliable Analysis

The ICH Q2(R1) guideline outlines a systematic approach to validating analytical procedures, ensuring that the data generated is trustworthy and can withstand regulatory scrutiny.[4][6][10] The validation process involves assessing a set of key characteristics, the extent of which depends on the type of analytical procedure.[6] For pyridine intermediates, the most common types of analytical procedures are:

  • Identification Tests: To confirm the identity of the pyridine intermediate.

  • Quantitative Tests for Impurities: To determine the levels of specific impurities.

  • Assay: To measure the content or potency of the pyridine intermediate.

The following table summarizes the validation characteristics that are typically evaluated for each type of analytical procedure according to ICH Q2(R1).[6]

Validation CharacteristicIdentificationImpurity (Quantitative)Assay
Specificity +++
Linearity -++
Range -++
Accuracy -++
Precision
   Repeatability-++
   Intermediate Precision-++
Detection Limit (LOD) -+-
Quantitation Limit (LOQ) -+-
Robustness +++

(+ signifies that this characteristic is normally evaluated; - signifies that this characteristic is not normally evaluated)[6]

Comparing Analytical Techniques for Pyridine Intermediates

The choice of analytical technique is critical and depends on the specific properties of the pyridine intermediate and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of pyridine derivatives.[12][13][14] Its high resolution, sensitivity, and specificity make it the premier method for quantitative analysis.[14]

Typical HPLC Method Parameters for a Pyridine Intermediate:

ParameterTypical Value/ConditionRationale
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Excellent for separating aromatic compounds.[14]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Ensures separation of both polar and non-polar impurities.[14]
Flow Rate 1.0 mL/minProvides optimal separation and run time.
Column Temperature 30 °CMaintains consistent retention times.
Detection UV/PDA at the λmax of the analyte (e.g., 254 nm)Provides good sensitivity for pyridine-containing compounds.
Injection Volume 10 µLA standard volume for good peak shape.
Gas Chromatography (GC)

GC is particularly suitable for volatile and thermally stable pyridine intermediates.[11][15] It offers high efficiency and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[11][16]

Typical GC Method Parameters for a Pyridine Intermediate:

ParameterTypical Value/ConditionRationale
Column Capillary column (e.g., Agilent CP-Wax 51 for Amines)Specifically designed for the analysis of amines like pyridine.[15]
Carrier Gas Nitrogen or HeliumInert gases that do not react with the analyte.[15]
Injector Temperature 250 °CEnsures complete volatilization of the sample.[15]
Oven Temperature Program e.g., 70°C hold, then ramp to 240°COptimizes separation of compounds with different boiling points.[15]
Detector FID or MSFID provides high sensitivity, while MS offers structural information.[17][18]

In-Depth Guide to Validation Parameters

Here, we delve into the core validation characteristics, explaining the causality behind the experimental choices and providing step-by-step protocols.

Specificity: The Art of Discrimination

Why it's crucial: Specificity is the ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[6][8] For pyridine intermediates, this ensures that the analytical signal is solely from the compound of interest.

Experimental Protocol (HPLC):

  • Analyte Identification: Analyze a solution of the pyridine intermediate reference standard.

  • Impurity and Degradant Analysis:

    • Analyze individual solutions of known impurities and potential degradation products.

    • Conduct forced degradation studies (acid, base, oxidation, heat, light) on the pyridine intermediate to generate degradation products.[19][20] Analyze these stressed samples.

  • Matrix Analysis: Analyze a placebo (if applicable, for drug product intermediates) or a mixture of all potential process impurities without the analyte.

  • Spiked Sample Analysis: Prepare a sample of the pyridine intermediate spiked with all known impurities and degradation products and analyze it.

  • Assessment:

    • The peak for the pyridine intermediate should be well-resolved from all other peaks.

    • Peak purity analysis (e.g., using a PDA detector) should be performed to confirm the homogeneity of the analyte peak.

Specificity_Workflow cluster_samples Sample Preparation cluster_analysis Chromatographic Analysis cluster_assessment Data Assessment Analyte Analyte Standard HPLC HPLC-PDA Analysis Analyte->HPLC Impurities Impurities & Degradants Impurities->HPLC Matrix Matrix Components Matrix->HPLC Spiked Spiked Sample Spiked->HPLC Resolution Peak Resolution HPLC->Resolution Purity Peak Purity HPLC->Purity

Caption: Workflow for demonstrating specificity.

Linearity and Range: Establishing a Proportional Response

Why it's crucial: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[6][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][9]

Experimental Protocol (HPLC):

  • Standard Preparation: Prepare a series of at least five standard solutions of the pyridine intermediate at different concentrations.[6]

    • For an assay , the range should typically be 80% to 120% of the test concentration.[8][21]

    • For an impurity , the range should be from the reporting level to 120% of the specification limit.[8][21]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis:

    • Plot a graph of the mean response (e.g., peak area) versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.[22]

  • Acceptance Criteria:

    • The correlation coefficient (r) should be ≥ 0.995.[10]

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should confirm a linear relationship.

Table: Example Linearity Data for a Pyridine Intermediate Assay

Concentration (% of Target)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
80%801,234803,456802,345802,345
90%902,345901,234903,456902,345
100%1,001,2341,003,4561,002,3451,002,345
110%1,102,3451,101,2341,103,4561,102,345
120%1,201,2341,203,4561,202,3451,202,345
Correlation Coefficient (r) \multicolumn{4}{c}{0.9998}
Accuracy: Closeness to the True Value

Why it's crucial: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is a measure of the method's correctness.

Experimental Protocol (HPLC):

  • Sample Preparation: Prepare a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[6] This can be done by:

    • Analyzing a sample of known purity (e.g., a reference standard).

    • Spiking a placebo or a known matrix with a known amount of the pyridine intermediate.[13]

  • Analysis: Analyze each sample in triplicate.

  • Data Analysis: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0% for an assay).

Table: Example Accuracy Data for a Pyridine Intermediate Assay

Concentration LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% (n=3)0.800.7998.8%
100% (n=3)1.001.01101.0%
120% (n=3)1.201.1999.2%
Mean Recovery \multicolumn{3}{c}{99.7% }
Precision: Consistency of Results

Why it's crucial: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It demonstrates the method's reproducibility.

Precision is evaluated at two levels:[6][22]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol (HPLC):

  • Repeatability:

    • Prepare six independent samples of the pyridine intermediate at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or using a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be within a pre-defined limit (e.g., ≤ 2.0% for an assay).

Precision_Levels cluster_repeat Same Conditions cluster_inter Different Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Same Day Same Day Repeatability->Same Day Different Day Different Day Intermediate->Different Day Same Analyst Same Analyst Same Instrument Same Instrument Different Analyst Different Analyst Different Instrument Different Instrument

Caption: Levels of precision in method validation.

Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Lower Limits

Why they are crucial:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

These are particularly important for impurity methods.

Experimental Protocol (Based on Signal-to-Noise):

  • Sample Preparation: Prepare a series of solutions of the pyridine intermediate at decreasing concentrations.

  • Analysis: Analyze the solutions and determine the signal-to-noise (S/N) ratio for the analyte peak.

  • Determination:

    • LOD: The concentration at which the S/N ratio is typically 3:1.[8]

    • LOQ: The concentration at which the S/N ratio is typically 10:1.

  • Confirmation of LOQ: At the determined LOQ concentration, the method's accuracy and precision should be verified.

Robustness: Withstanding Variations

Why it's crucial: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24][25]

Experimental Protocol (HPLC):

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Flow rate (e.g., ±0.1 mL/min)

    • Column temperature (e.g., ±5 °C)

  • Analysis: Analyze a system suitability solution or a sample of the pyridine intermediate under each varied condition.

  • Assessment: Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor) and the analytical results. The results should remain within the acceptance criteria established for the method.

Conclusion: A Foundation of Quality

A thoroughly validated analytical method is not just a regulatory requirement; it is the cornerstone of quality assurance in pharmaceutical development.[10] By mastering the principles of specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as outlined in the ICH Q2(R1) guidelines, researchers and scientists can develop reliable analytical methods that stand up to scrutiny and ensure the quality and safety of pyridine intermediates and, ultimately, the final drug product.[8][10]

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Hapten-Derived Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecules, or haptops, is a cornerstone of robust immunoassay development. Haptens, being non-immunogenic on their own, require conjugation to a larger carrier protein to elicit an immune response.[1][2][3][4] However, this process invariably raises a critical question: how specific is the resulting antibody? This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of antibodies developed using haptens, supported by experimental principles and data interpretation.

The Imperative of Cross-Reactivity Assessment

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules that are structurally similar to the target hapten.[5][6] This can lead to inaccurate quantification or false-positive results in an immunoassay, compromising the reliability of diagnostic, therapeutic, and research applications.[4][5] Therefore, rigorous cross-reactivity testing is not merely a validation step but a fundamental aspect of antibody characterization. The design of the hapten itself, including the site of linker attachment, plays a crucial role in determining the specificity of the antibody produced.[7][8][9]

Experimental Workflow for Antibody Generation and Cross-Reactivity Profiling

The journey from a small molecule to a well-characterized antibody involves a multi-step process. Understanding the causality behind each experimental choice is key to generating antibodies with the desired specificity.

Caption: Workflow from hapten design to cross-reactivity assessment.

The initial phase, hapten synthesis and immunogen preparation , is critical. The choice of where to attach the linker arm to the hapten determines which parts of the molecule are exposed to the immune system, thereby influencing the resulting antibody's specificity.[7][10] Following conjugation to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), the conjugate must be thoroughly characterized to determine the hapten-to-carrier ratio, which can impact the immune response.[11][12][13]

Antibody production follows standard protocols of immunization, screening for high-titer antibody-producing clones, and subsequent purification. The screening process itself is an early indicator of antibody specificity and can be tailored to select for clones with desired binding characteristics.

The final and most crucial phase is the cross-reactivity assessment . This is typically performed using a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5]

Comparative Analysis of Immunoassay Formats

While several immunoassay formats exist, the competitive ELISA is the most common and effective method for quantifying haptens and assessing cross-reactivity due to the small size of the analyte.[14][15]

Immunoassay FormatPrincipleAdvantagesDisadvantages
Direct Competitive ELISA Labeled primary antibody competes with unlabeled sample antigen for binding to a coated antigen.Fewer steps, faster.Requires labeling of each primary antibody, which can be costly and may affect antibody affinity.[15]
Indirect Competitive ELISA Unlabeled primary antibody from the sample competes with a coated antigen. A labeled secondary antibody is used for detection.High sensitivity due to signal amplification from the secondary antibody.[15]Potential for cross-reactivity of the secondary antibody.[15] More incubation steps.
Sandwich ELISA Antigen is "sandwiched" between a capture and a detection antibody.High specificity and sensitivity.[16][17]Generally not suitable for haptens as they are too small to bind two antibodies simultaneously.[15] However, novel approaches are being explored for some larger haptens.[1][2]

For hapten cross-reactivity studies, the indirect competitive ELISA is often the preferred method, offering a good balance of sensitivity and practicality.

Competitive ELISA Principle Principle of Competitive ELISA for Cross-Reactivity cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A1 Analyte in Sample A2 Antibody A1->A2 Binds A3 Coated Antigen A2->A3 Less binding A4 Low Signal A3->A4 B1 Analyte in Sample B2 Antibody B1->B2 Less binding B3 Coated Antigen B2->B3 Binds B4 High Signal B3->B4

Caption: Competitive ELISA: Signal is inversely proportional to analyte concentration.

Quantifying Cross-Reactivity: Data and Interpretation

The degree of cross-reactivity is quantified by comparing the concentration of the target hapten required to cause 50% inhibition of the maximum signal (IC50) with the IC50 values of the structurally related compounds being tested.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Competing Compound) x 100 [13]

Example Cross-Reactivity Data for an Anti-Piperazine Antibody

The following table presents hypothetical data for an antibody developed against a piperazine-containing hapten.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Hapten A (Immunogen) Piperazine Core + Linker10 100%
Compound BPiperazine Core + Methyl Group2540%
Compound CPiperazine Core + Phenyl Group1506.7%
Compound DMorpholine Core> 10,000< 0.1%
Compound EUnrelated Structure> 10,000< 0.1%

Interpretation:

  • Compound B shows significant cross-reactivity (40%), indicating that the antibody recognizes the piperazine core and is somewhat tolerant to small substitutions.

  • Compound C exhibits much lower cross-reactivity (6.7%), suggesting that the larger phenyl group hinders antibody binding.

  • Compounds D and E show negligible cross-reactivity, demonstrating the antibody's specificity for the piperazine ring over other cyclic structures and unrelated molecules.

This data is crucial for defining the limitations and appropriate applications of the immunoassay. For instance, if Compound B is a known metabolite of the target drug, its cross-reactivity must be considered when interpreting sample results.

Detailed Protocol: Indirect Competitive ELISA for Cross-Reactivity

This protocol provides a step-by-step methodology for assessing antibody cross-reactivity.

Materials:

  • 96-well microtiter plates

  • Hapten-protein conjugate (for coating)

  • Primary antibody (to be tested)

  • HRP-conjugated secondary antibody

  • Target hapten and potential cross-reactants

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the hapten-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target hapten (standard curve) and the potential cross-reactants in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 30 minutes at room temperature.

  • Incubation: Wash the coated plate 3 times. Transfer 100 µL of the pre-incubated antibody/analyte mixture to the corresponding wells. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the log of the analyte concentration. Determine the IC50 for the target hapten and each cross-reactant. Calculate the % cross-reactivity using the formula provided earlier.

Regulatory Context and Best Practices

Regulatory bodies like the FDA provide guidance on the validation of analytical methods, including the assessment of antibody specificity.[18][19][20] While specific guidelines for hapten-based assays may vary depending on the application (e.g., clinical diagnostics vs. environmental monitoring), the principles of demonstrating specificity, selectivity, and reproducibility are universal.[19][21] It is best practice to test against a panel of closely related compounds, including known metabolites, precursors, and drugs from the same class.

Conclusion

The development of antibodies against haptens is a powerful tool, but their utility is directly proportional to their specificity. A thorough and systematic evaluation of cross-reactivity is non-negotiable for ensuring the accuracy and reliability of any hapten-based immunoassay. By understanding the principles of hapten design, employing robust competitive immunoassay formats, and correctly interpreting the resulting data, researchers can develop highly specific antibodies tailored to their unique needs, ultimately leading to more reliable and impactful scientific outcomes.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the verification of related substances in 3-Chloro-5-(chloromethyl)pyridine hydrochloride. As a critical starting material in the synthesis of several active pharmaceutical ingredients (APIs), ensuring its purity is paramount. This document delves into the rationale behind selecting appropriate analytical techniques, outlines detailed experimental protocols, and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this specific application. The insights provided are grounded in established scientific principles and regulatory expectations, particularly the ICH Q2(R1) guidelines on the validation of analytical procedures.

Understanding the Analyte and its Potential Impurities

This compound is a pyridine derivative containing two reactive chloromethyl and chloro groups. Its synthesis and degradation can lead to a variety of related substances. A thorough understanding of these potential impurities is fundamental to developing a robust and specific analytical method.

Synthesis-Related Impurities

The synthesis of this compound often involves the chlorination of a corresponding methylpyridine precursor.[1][2] A common route involves the reaction of 3-pyridyl carbinol with thionyl chloride.[1] This process can lead to several potential impurities, including:

  • Starting materials and intermediates: Unreacted 3-pyridyl carbinol or other precursors.

  • Isomeric impurities: Positional isomers that may form during the chlorination process.

  • Over-chlorinated or under-chlorinated species: Compounds with additional or fewer chlorine atoms on the pyridine ring or the methyl group.

  • By-products: Resulting from side reactions, such as the formation of dimers or other condensation products.

Degradation-Related Impurities

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. For chloromethylpyridine derivatives, hydrolysis is a primary degradation pathway, where the chloromethyl group can be converted to a hydroxymethyl or even a formyl group.[3] Oxidation can also lead to the formation of the corresponding carboxylic acid.[3]

Comparative Analysis of Analytical Techniques: HPLC vs. GC

The choice between HPLC and Gas Chromatography (GC) for the analysis of related substances in this compound depends on the physicochemical properties of the analyte and its potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Well-suited for non-volatile and thermally labile compounds. As this compound is a salt, HPLC is a more direct method of analysis.[4][5][6]Typically requires volatile and thermally stable compounds. Derivatization may be necessary for polar or non-volatile analytes.[6]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require more complex sample preparation, including derivatization to increase volatility, which can introduce variability.
Separation Efficiency Offers excellent resolution for a wide range of compounds, including polar and non-polar substances.Capillary GC columns can provide very high separation efficiency, particularly for complex mixtures of volatile compounds.[6]
Detection Versatile detection options, including UV-Vis (suitable for aromatic compounds), and Mass Spectrometry (MS) for structural elucidation.[7]Common detectors include Flame Ionization Detector (FID), which is robust and has a wide linear range, and MS for definitive identification.[7]
Potential Issues Mobile phase selection can be complex. Co-elution of impurities with the main peak can be a challenge.Thermal degradation of the analyte in the injector or column can occur. The reactivity of the chloromethyl group may pose challenges.

Expert Insight: For this compound, HPLC is generally the preferred technique. Its ability to handle non-volatile salts directly without derivatization simplifies the workflow and reduces potential sources of error. A patent for the synthesis of a similar compound, 3-chloromethylpyridine hydrochloride, specifies HPLC for purity analysis, indicating its suitability.[1] However, GC can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC.

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical procedures for related substances in this compound. These methods are designed to be stability-indicating, meaning they can separate the active ingredient from its degradation products and process-related impurities.

Stability-Indicating HPLC-UV Method

This method is designed for the quantitative determination of related substances.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (90:10 v/v)

Sample Preparation:

  • Standard Solution (for identification and system suitability): Prepare a solution of this compound reference standard in the diluent at a concentration of approximately 1.0 mg/mL.

  • Spiked Sample Solution (for validation): Prepare a solution of the test sample in the diluent at a concentration of approximately 1.0 mg/mL. Spike with known impurities at the desired concentration levels (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH Q3A).

  • Test Solution: Prepare a solution of the test sample in the diluent at a concentration of approximately 1.0 mg/mL.

Gas Chromatography (GC-FID) Method for Volatile Impurities

This method is suitable for the detection and quantification of volatile or semi-volatile related substances.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 10 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Diluent: Dichloromethane

Sample Preparation:

  • Standard Solution: Prepare a solution of this compound and any known volatile impurities in the diluent at a concentration of approximately 1.0 mg/mL.

  • Test Solution: Prepare a solution of the test sample in the diluent at a concentration of approximately 10 mg/mL.

Workflow Visualization

Analytical_Workflow cluster_Sample Sample Handling cluster_HPLC HPLC Analysis cluster_GC GC Analysis cluster_Results Data Evaluation Sample 3-Chloro-5-(chloromethyl)pyridine hydrochloride Sample HPLC_Prep Dissolve in Diluent Sample->HPLC_Prep Non-Volatile Impurities GC_Prep Dissolve in Dichloromethane Sample->GC_Prep Volatile Impurities HPLC_Analysis Inject into HPLC-UV System HPLC_Prep->HPLC_Analysis HPLC_Data Chromatographic Data (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Impurity_ID Impurity Identification (vs. Standards) HPLC_Data->Impurity_ID GC_Analysis Inject into GC-FID System GC_Prep->GC_Analysis GC_Data Chromatographic Data (Peak Area, Retention Time) GC_Analysis->GC_Data GC_Data->Impurity_ID Quantification Quantification (% Area Normalization or vs. Standard) Impurity_ID->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: General workflow for the analysis of related substances.

Method Validation: A Trustworthy System

Validation of the chosen analytical procedure is mandatory to ensure its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

ParameterHPLC MethodGC Method
Specificity The method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradants. Peak purity analysis using a photodiode array (PDA) detector is recommended.The method must demonstrate baseline resolution between the analyte and all known impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.Determined based on signal-to-noise ratio or by statistical analysis of the calibration curve.
Linearity A linear relationship between concentration and peak area should be established over a range from the LOQ to at least 120% of the specification limit for each impurity. A correlation coefficient (r²) of ≥ 0.99 is generally expected.A linear relationship between concentration and peak area should be established over the relevant concentration range. A correlation coefficient (r²) of ≥ 0.99 is generally expected.
Accuracy Determined by recovery studies of spiked samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Recoveries are typically expected to be within 80-120%.Determined by recovery studies of spiked samples at multiple concentration levels.
Precision (Repeatability and Intermediate Precision) Assessed by multiple injections of the same sample (repeatability) and by analyzing the sample on different days, with different analysts, and on different equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <10% for impurities at the specification limit).Assessed in a similar manner to the HPLC method.
Robustness The reliability of the method should be demonstrated by deliberately varying method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results.The reliability of the method should be demonstrated by deliberately varying method parameters (e.g., oven temperature ramp rate, carrier gas flow rate, injector temperature).

Comparative Logic Visualization

Comparison_Logic cluster_HPLC HPLC Suitability cluster_GC GC Suitability Analyte 3-Chloro-5-(chloromethyl)pyridine hydrochloride (Non-volatile salt) HPLC_Advantage Direct Analysis of Salt Analyte->HPLC_Advantage is a GC_Disadvantage Requires Derivatization or High Temperature (Potential for Degradation) Analyte->GC_Disadvantage is a Decision Optimal Method Selection HPLC_Advantage->Decision Favors HPLC_Disadvantage Potential for Co-elution HPLC_Disadvantage->Decision Requires Careful Method Development GC_Advantage High Efficiency for Volatiles GC_Advantage->Decision Consider for Volatile Impurities GC_Disadvantage->Decision Poses Risk

Caption: Decision logic for selecting an analytical method.

Conclusion and Recommendations

Both HPLC and GC are powerful analytical techniques that can be employed for the verification of related substances in this compound.

  • HPLC is the recommended primary technique for the routine analysis of related substances due to its direct applicability to the non-volatile hydrochloride salt form of the analyte. A well-developed and validated stability-indicating HPLC method provides a robust platform for quality control.

  • GC can serve as a valuable orthogonal technique , particularly for the identification and quantification of volatile or semi-volatile process impurities that may not be amenable to HPLC analysis.

The choice of the final analytical procedure, or a combination of procedures, should be based on a thorough understanding of the potential impurity profile of the specific manufacturing process and the stability characteristics of the drug substance. Rigorous method validation in accordance with ICH guidelines is essential to ensure the reliability of the data generated and, ultimately, the quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Performance Comparison of Chlorinating Agents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of chlorine atoms into the pyridine ring is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of chlorinating agent is paramount, directly influencing reaction efficiency, regioselectivity, and scalability. This guide provides an in-depth, objective comparison of the performance of common chlorinating agents for pyridine synthesis, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic strategies.

The Challenge of Pyridine Chlorination: An Overview

Pyridine's electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1][2] This inherent low reactivity necessitates harsh reaction conditions or specialized reagents to achieve efficient chlorination. Furthermore, controlling the regioselectivity of chlorination to obtain the desired isomer (e.g., 2-chloro, 3-chloro, or 2,6-dichloropyridine) is a critical challenge that dictates the choice of synthetic route. This guide will dissect the performance of key chlorinating agents, providing a clear rationale for their application in specific synthetic contexts.

Comparative Analysis of Key Chlorinating Agents

The selection of a chlorinating agent is a multi-faceted decision, balancing reactivity, selectivity, cost, safety, and compatibility with the substrate's functional groups. Below is a comprehensive comparison of the most frequently employed reagents for pyridine chlorination.

Performance Summary of Chlorinating Agents for Pyridine Synthesis
Chlorinating AgentTypical Reaction ConditionsRegioselectivityYieldsAdvantagesDisadvantages
Chlorine Gas (Cl₂) High temperature (gas-phase, 200-450°C) or photochemical activation (UV light)[3][4]Primarily 2- and 2,6-positions in radical reactions. 3-position under electrophilic conditions (with Lewis acid)[3]Variable, can be high for specific products under optimized conditions[5]Low cost, suitable for large-scale industrial production.Highly toxic and corrosive gas, requires specialized equipment, can lead to over-chlorination and complex product mixtures.
Sulfuryl Chloride (SO₂Cl₂) Moderate temperatures (0°C to reflux), often in an inert solvent like CH₂Cl₂[6][7]Good for activated pyridines; can be regioselective depending on substituents and catalysts.Moderate to good, highly substrate-dependent.[6][8]Liquid, easier to handle than chlorine gas, generally milder reaction conditions.Can decompose to SO₂ and Cl₂, corrosive, reaction can be sluggish with unactivated pyridines.
N-Chlorosuccinimide (NCS) Mild conditions, often with an acid or catalyst in various solvents[9][10]Can be highly regioselective, often directed by substituents or catalysts.Good to excellent, particularly for activated or directed systems.[9][11]Solid, easy to handle, stable, and generally safer than Cl₂ or SO₂Cl₂.Higher cost per mole of chlorine, may require activation for less reactive pyridines.
Phosphorus Pentachloride (PCl₅) Elevated temperatures (100-200°C), often used with POCl₃ or a solvent[12][13]Can chlorinate hydroxyl and carbonyl groups on the pyridine ring; also direct chlorination.Moderate to good, effective for specific transformations like converting hydroxypyridines to chloropyridines.Powerful chlorinating agent for deoxygenative chlorination.Solid, but highly reactive with moisture, produces corrosive byproducts (HCl, POCl₃), can be aggressive.
Oxalyl Chloride ((COCl)₂) / POCl₃ Low to moderate temperatures (0°C to reflux), typically used with pyridine N-oxides[14][15]Highly regioselective for the 2-position of pyridine N-oxides.High to excellent (often >90%).[15]Excellent for the synthesis of 2-chloropyridines from readily available N-oxides, mild conditions.Requires pre-oxidation of pyridine, reagents are moisture-sensitive.

Mechanistic Insights and Rationale for Reagent Selection

Understanding the underlying reaction mechanisms is crucial for predicting outcomes and optimizing reaction conditions. The choice of chlorinating agent dictates whether the reaction proceeds through a radical, electrophilic, or deoxygenative pathway.

Direct Chlorination with Chlorine Gas (Cl₂)

Direct chlorination of pyridine with chlorine gas can proceed via two primary mechanisms depending on the reaction conditions.

  • Radical Substitution (High Temperature/UV Light): At high temperatures or under UV irradiation, chlorine gas homolytically cleaves to form chlorine radicals. These radicals then abstract a hydrogen atom from the pyridine ring, followed by reaction with another molecule of Cl₂ to yield the chloropyridine. This pathway typically favors substitution at the 2- and 6-positions.

    Caption: Radical chlorination of pyridine with Cl₂.

  • Electrophilic Aromatic Substitution (with Lewis Acid): In the presence of a Lewis acid catalyst like AlCl₃, chlorine is polarized, creating a more electrophilic chlorine species that can attack the electron-deficient pyridine ring. Due to the deactivating effect of the nitrogen atom, this reaction is generally sluggish and requires forcing conditions. Substitution occurs preferentially at the 3-position.[3]

    Caption: Electrophilic chlorination of pyridine with Cl₂/AlCl₃.

Chlorination of Pyridine N-Oxides

The pre-oxidation of pyridine to its N-oxide dramatically alters its reactivity, making it more susceptible to electrophilic attack and subsequent nucleophilic substitution. This two-step strategy is highly effective for the regioselective synthesis of 2- and 4-chloropyridines.

  • Mechanism with POCl₃ or (COCl)₂: Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride activate the N-oxide by forming a reactive intermediate. This activation facilitates the attack of a chloride ion at the 2-position, followed by elimination to yield the 2-chloropyridine. This method is renowned for its high regioselectivity and yields.[15]

Experimental Protocols

The following protocols are representative examples for the synthesis of chloropyridines using different chlorinating agents. Researchers should always conduct a thorough risk assessment before performing any new experiment.

Protocol for the Synthesis of 2-Chloropyridine from Pyridine N-Oxide using Phosphorus Oxychloride

This protocol is adapted from a high-yield synthesis of 2-chloropyridine. [15] Materials:

  • Pyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, and distillation apparatus.

Procedure:

  • To a stirred solution of pyridine N-oxide (1.0 eq) in dichloromethane, add triethylamine (1.0 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to afford 2-chloropyridine. Expected Yield: ~90% [15]

Protocol for the Gas-Phase Chlorination of Pyridine with Chlorine Gas

This protocol describes a general procedure for the direct chlorination of pyridine. [4][16]Caution: This reaction involves highly toxic and corrosive chlorine gas and should only be performed in a specialized, well-ventilated fume hood with appropriate safety measures.

Materials:

  • Pyridine

  • Chlorine gas

  • Nitrogen gas (inert diluent)

  • Tube furnace reactor

  • Gas flow controllers

  • Condensation trap

Procedure:

  • Set up a tube furnace reactor system with precise temperature and gas flow control.

  • Vaporize pyridine and mix it with a stream of nitrogen gas.

  • Introduce a controlled flow of chlorine gas into the reactor. The molar ratio of chlorine to pyridine will determine the degree of chlorination.

  • Pass the gaseous mixture through the heated reactor maintained at a temperature between 300-450 °C.

  • The reaction products are passed through a condenser to collect the liquid chloropyridines.

  • The crude product mixture, containing unreacted pyridine, 2-chloropyridine, 2,6-dichloropyridine, and other polychlorinated pyridines, is then purified by fractional distillation.

Protocol for the Chlorination of an Activated Pyridine Derivative with N-Chlorosuccinimide (NCS)

This protocol is a general representation of NCS chlorination of an electron-rich pyridine derivative. [9] Materials:

  • Activated pyridine substrate (e.g., aminopyridine, hydroxypyridine)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable solvent)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the activated pyridine substrate (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to isolate the desired chlorinated pyridine derivative.

Conclusion and Future Outlook

The choice of chlorinating agent for pyridine synthesis is a critical parameter that significantly impacts the outcome of the reaction. For large-scale industrial production of simple chloropyridines, direct chlorination with chlorine gas remains a cost-effective, albeit hazardous, option. For laboratory-scale synthesis requiring high regioselectivity and milder conditions, the deoxygenative chlorination of pyridine N-oxides with reagents like POCl₃ or oxalyl chloride offers a superior strategy, particularly for accessing 2-chloropyridines. N-Chlorosuccinimide stands out as a safe and easy-to-handle reagent, ideal for the chlorination of activated or functionalized pyridines where mild conditions are paramount.

Future developments in this field will likely focus on the discovery of more efficient and selective catalytic systems for C-H activation and chlorination of the pyridine ring, minimizing the need for pre-functionalization and reducing the environmental impact of these crucial transformations.

References

Establishing Linearity and Range in Quantitative Analysis of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For intermediates like 3-Chloro-5-(chloromethyl)pyridine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and reliability of its quantification is paramount. This guide provides an in-depth comparison of two common chromatographic techniques for the quantitative analysis of this compound, with a specific focus on establishing linearity and the analytical range.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2] This guide will explore the establishment of these critical validation parameters using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparative Overview of Analytical Approaches

The choice between HPLC-UV and GC-FID for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the sample matrix, and the desired sensitivity. Given that 3-(Chloromethyl)pyridine hydrochloride is a salt, direct analysis by GC can be challenging due to its low volatility. Therefore, a derivatization step or analysis of the free base may be necessary for GC, while HPLC can often analyze the salt form directly.

Here, we compare a reversed-phase HPLC-UV method and a GC-FID method for the quantitative determination of this compound.

ParameterHPLC-UV MethodGC-FID MethodRationale and Expert Insights
Instrumentation High-Performance Liquid Chromatograph with UV DetectorGas Chromatograph with Flame Ionization DetectorHPLC is well-suited for non-volatile compounds like hydrochloride salts. GC-FID offers high sensitivity for organic compounds but may require sample derivatization or a high-temperature inlet to handle the less volatile free base.
Target Analyte Form This compound (in solution)3-Chloro-5-(chloromethyl)pyridine (free base)The hydrochloride salt is readily soluble in aqueous mobile phases for HPLC. For GC, the free base is more volatile and thus more amenable to gas-phase analysis. The conversion can be achieved by neutralization with a base.
Linearity (R²) (Illustrative) > 0.999> 0.998A coefficient of determination (R²) close to 1.0 indicates a strong linear relationship between concentration and response. Both methods are expected to demonstrate excellent linearity.
Range (Illustrative) 1.0 µg/mL - 150 µg/mL0.5 µg/mL - 100 µg/mLThe analytical range is established based on the method's intended purpose, such as impurity testing or assay, and is confirmed by acceptable accuracy and precision at the extremes of the range.[1][3]
Precision (%RSD at 100% concentration) < 1.0%< 1.5%Precision, expressed as the relative standard deviation (%RSD), demonstrates the method's repeatability.[4]
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Accuracy reflects the closeness of the measured value to the true value and is a critical component of method validation.[3][4]

Experimental Protocols for Establishing Linearity and Range

The following are detailed, step-by-step methodologies for establishing the linearity and range for both the HPLC-UV and GC-FID methods. These protocols are designed to be self-validating, with built-in checks for system suitability.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic - 60:40 (v/v) Acetonitrile : 10 mM Potassium Phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution with the mobile phase to cover the expected analytical range. A typical range for an assay could be from 50% to 150% of the target concentration. For this example, we will prepare standards at 10, 25, 50, 100, and 150 µg/mL.

3. Establishing Linearity and Range:

  • System Suitability: Before initiating the linearity study, perform at least five replicate injections of the 100 µg/mL standard. The %RSD for the peak area should be ≤ 2.0%.

  • Linearity Injections: Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot the mean peak area against the corresponding concentration for each standard.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²). An R² value of ≥ 0.999 is generally considered acceptable.

    • Visually inspect the plot for linearity and examine the residual plot for any trends, which could indicate non-linearity.

  • Defining the Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity plot.[1][2]

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

2. Preparation of Standard Solutions (as Free Base):

  • Stock Standard Solution (1000 µg/mL of free base): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of Dichloromethane. Add 1 mL of 1M Sodium Hydroxide solution and shake vigorously to convert the salt to the free base. Add a small amount of anhydrous sodium sulfate to remove any residual water. Dilute to volume with Dichloromethane.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution with Dichloromethane. For this example, we will prepare standards at 5, 10, 25, 50, and 100 µg/mL.

3. Establishing Linearity and Range:

  • System Suitability: Perform at least five replicate injections of the 50 µg/mL standard. The %RSD for the peak area should be ≤ 2.0%.

  • Linearity Injections: Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot the mean peak area against the corresponding concentration for each standard.

    • Perform a linear regression analysis to obtain the slope, y-intercept, and R². An R² value of ≥ 0.998 is typically acceptable for GC methods.

    • Examine the plot and residuals for any signs of non-linearity.

  • Defining the Range: The range is confirmed by ensuring acceptable linearity, accuracy, and precision at the lowest and highest concentrations of the calibration curve.[1][2]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in establishing linearity for the analytical methods described.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_conclusion Conclusion stock Prepare Stock Standard Solution dilute Perform Serial Dilutions stock->dilute At least 5 concentration levels system_suitability System Suitability (Replicate Injections) dilute->system_suitability inject_standards Inject Calibration Standards (in triplicate) system_suitability->inject_standards Proceed if %RSD is acceptable plot Plot Mean Response vs. Concentration inject_standards->plot regression Perform Linear Regression Analysis plot->regression evaluate Evaluate R², Slope, Y-intercept, Residuals regression->evaluate define_range Define Linearity and Range evaluate->define_range

Caption: Workflow for Establishing Linearity and Range.

Conclusion

Both HPLC-UV and GC-FID are powerful techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. This guide provides a framework for establishing two of the most critical validation parameters: linearity and range. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can ensure the development of robust and reliable analytical methods, ultimately contributing to the quality and safety of pharmaceutical products. The validation of analytical procedures is a crucial step to demonstrate that the method is suitable for its intended purpose.[1]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-5-(chloromethyl)pyridine hydrochloride, a halogenated pyridine derivative. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This document is structured to provide immediate, actionable intelligence to ensure the safe management of this hazardous waste.

Immediate Hazard Recognition and Precautionary Measures

Before any disposal-related activity, a thorough understanding of the inherent hazards of this compound is critical. This compound is a multi-hazard substance, and its handling requires stringent safety protocols.

1.1. Hazard Profile

Based on available safety data, this compound presents the following primary hazards:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid all personal contact, including inhalation.[1] Use in a well-ventilated area, preferably a chemical fume hood.[3] Do not eat, drink, or smoke when using this product.[1][4]
Skin Corrosion/Irritation Causes skin irritation and in some cases, severe skin burns.[1][2][5]Wear chemically resistant gloves and protective clothing.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][5]Wear safety glasses with side shields or chemical goggles.[1][3]
Respiratory Irritation May cause respiratory tract irritation.[1]Avoid breathing dust.[1] Work in a well-ventilated area or under a chemical fume hood.[3]
Corrosivity May be corrosive to metals.[5][6]Store in a corrosive-resistant container.[6]
Environmental Hazards Potentially very toxic to aquatic life with long-lasting effects.[5]Prevent spillage from entering drains or water courses.[1][5]

1.2. Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[3]

  • Body Protection: A fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.[3]

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be required, contingent on a formal risk assessment and user training.[7]

Spill Management: First Line of Defense

Accidental spills are a foreseeable risk. A rapid and correct response is crucial to mitigate exposure and environmental contamination.

2.1. Small-Scale Dry Spill Protocol (<1 gram)

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble as described in section 1.2.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth to prevent the generation of airborne dust.[3][8]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][4] Use non-sparking tools if there is any fire risk.

  • Decontamination: Wipe the spill area with a damp cloth or sponge. Collect the cleaning materials as hazardous waste.

  • Final Cleaning: Wash the area down with soap and large amounts of water. Prevent runoff from entering drains.[1]

2.2. Large-Scale Spill or Any Liquid Spill Protocol

  • Evacuate & Secure: Evacuate the immediate area. If the spill is significant, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[8]

  • Isolate: Close the doors to the affected area to contain any dust or vapors.

  • Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency responders.

Step-by-Step Waste Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound, which falls under strict hazardous waste regulations.[9][10] Under no circumstances should this chemical be disposed of in standard trash or down the drain.[3][4]

3.1. Waste Segregation and Containerization

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for this compound waste.[3] High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are generally suitable.

  • Incompatibility Avoidance: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[8][11]

  • Labeling: The moment waste is first added, affix a "Hazardous Waste" label to the container.[3] The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).

    • The words "Hazardous Waste".[3]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

3.2. Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Gloves, weigh boats, and pipette tips.

  • Absorbent materials used for spill cleanup.

  • Rinsate from cleaning contaminated glassware. This rinsate must be collected and disposed of as hazardous waste.[3]

3.3. Arranging for Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Disposal Method: The likely disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen chloride.[9][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for handling and disposing of this compound.

DisposalWorkflow cluster_0 Start: Chemical Handling cluster_1 Event cluster_2 Spill Response cluster_3 Waste Management start Use of 3-Chloro-5- (chloromethyl)pyridine hydrochloride event Spill or Waste Generation? start->event spill_size Spill Size? event->spill_size Spill waste_container Place in Labeled, Segregated Hazardous Waste Container event->waste_container Waste Generated small_spill Small Dry Spill (<1g) 1. Alert & Isolate 2. Don PPE 3. Absorb & Collect 4. Decontaminate spill_size->small_spill Small large_spill Large or Liquid Spill 1. Evacuate & Secure 2. Call EHS/Emergency Response spill_size->large_spill Large/Liquid small_spill->waste_container ehs_pickup Store in Accumulation Area & Request EHS Pickup large_spill->ehs_pickup waste_container->ehs_pickup disposal Transport to Licensed Disposal Facility (e.g., Incineration) ehs_pickup->disposal

Caption: Disposal decision workflow for this compound.

This guide provides a comprehensive framework for the safe disposal of this compound. By integrating an understanding of the chemical's hazards with robust, step-by-step procedures, research professionals can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most current information.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-5-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Chloro-5-(chloromethyl)pyridine hydrochloride. In our work, the integrity of our results is intrinsically linked to the rigor of our methods, and that begins with mastering the safe handling of our reagents. This document moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the success of your research.

Hazard Identification: Understanding the Reagent

This compound is a solid, often appearing as a yellow or tan powder, with a distinct, irritating odor.[1] Before any handling, it is critical to understand its inherent hazards. According to the Globally Harmonized System (GHS), this compound presents several significant risks.

The primary dangers associated with this chemical are severe skin corrosion and serious eye damage.[1][2][3] It is also harmful if swallowed.[1][3] Some classifications also indicate it may cause respiratory irritation and is suspected of causing genetic defects.[2][4] The causality here is clear: the reactive chloromethyl and pyridine hydrochloride moieties can cause significant damage to biological tissues upon contact.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][3]
Skin Corrosion (Category 1B)H314Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage (Category 1)H314Causes serious eye damage.
Germ Cell Mutagenicity (Category 2)H341Suspected of causing genetic defects.[2]
Respiratory Tract Irritation (Category 3)H335May cause respiratory irritation.[4]

This table summarizes the primary GHS hazard classifications. Always refer to the specific Safety Data Sheet (SDS) from your supplier for the most accurate information.

The Core of Safety: Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, your personal protective equipment is your most immediate and crucial line of defense. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

Eye and Face Protection
  • Mandatory: Chemical safety goggles are the minimum requirement.[5] Due to the severe eye damage risk, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant risk of dust generation. This combination protects against splashes and airborne particles.

Skin and Body Protection
  • Gloves: Standard nitrile gloves may be used, as they are generally resistant to pyridine compounds.[6][7] However, it is imperative to check the glove manufacturer's specifications for resistance to chlorinated organic compounds. Always double-glove if handling significant quantities or for prolonged periods. Discard gloves immediately if they become contaminated.

  • Lab Coat: A flame-resistant lab coat is essential to protect against incidental skin contact. Ensure it is fully buttoned.

  • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5]

Respiratory Protection
  • Standard Operations: All handling of this solid compound must be performed within a certified chemical fume hood to control exposure to dust and potential vapors.[6][7]

  • Emergency or High-Exposure Scenarios: If engineering controls fail or for spill cleanup outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a P3 respirator cartridge) is necessary.[5]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system. Each step logically follows the last, minimizing risk throughout the workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 1. Review SDS & Procedure prep2 2. Verify Fume Hood Operation prep1->prep2 prep3 3. Assemble All Materials prep2->prep3 prep4 4. Don Full PPE prep3->prep4 handle1 5. Weigh Solid Reagent prep4->handle1 Begin work handle2 6. Transfer to Reaction Vessel handle1->handle2 handle3 7. Tightly Seal Containers handle2->handle3 clean1 8. Decontaminate Work Surface handle3->clean1 Complete work clean2 9. Segregate Hazardous Waste clean1->clean2 clean3 10. Doff PPE Correctly clean2->clean3 clean4 11. Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Procedural Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning work.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weigh boats, reaction vessels, etc.) and place them inside the fume hood.

    • Don all required PPE: face shield and goggles, lab coat, and appropriate gloves.[4]

  • Handling (Inside Fume Hood):

    • Carefully weigh the required amount of the solid. Avoid generating dust.[2][5] If dust is unavoidable, use a respirator even within the hood.

    • Transfer the solid to the reaction vessel.

    • Promptly and securely close the reagent container. Pyridine compounds can be hygroscopic.[8]

    • Keep all containers sealed when not in use.[4]

  • Post-Handling & Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), ensuring the wipes are disposed of as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency and Disposal Plan

Accidents are preventable but preparedness is essential.

Spill Response
  • Minor Spill (inside fume hood):

    • Alert others in the lab.

    • Wearing full PPE, gently cover the spill with an absorbent material or dampen the solid spill with water to prevent dust from becoming airborne.[1]

    • Carefully sweep or scoop the dampened material into a designated hazardous waste container.[2]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and your institution's environmental health and safety (EHS) office immediately.

    • Prevent entry into the area. Cleanup should only be performed by trained personnel with appropriate respiratory protection.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[6][9] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.

Disposal Plan
  • Chemical Waste: All waste containing this compound, including contaminated consumables (gloves, weigh boats, wipes), must be disposed of as hazardous waste.

  • Containers: Place all solid waste into a clearly labeled, sealed container designated for corrosive solids.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[9] Do not dispose of this chemical down the drain.[10]

By integrating this comprehensive approach—understanding the hazards, selecting the correct PPE, and adhering to a rigorous operational plan—you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.